Product packaging for (S)-2-Methylbutanoyl-CoA(Cat. No.:CAS No. 87069-91-8)

(S)-2-Methylbutanoyl-CoA

Cat. No.: B15288596
CAS No.: 87069-91-8
M. Wt: 851.7 g/mol
InChI Key: LYNVNYDEQMMNMZ-JRQZLUQRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-Methylbutanoyl-CoA is a branched-chain acyl-CoA derivative that serves as a crucial intermediate in the metabolic pathway for L-isoleucine catabolism . This compound is a direct product of the branched-chain α-keto acid dehydrogenase complex (BCKDC), which acts on the transamination product of L-isoleucine, positioning it at a critical juncture in the breakdown of this essential branched-chain amino acid . In the subsequent step of the pathway, the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), which is encoded by the ACADSB gene, catalyzes the dehydrogenation of this compound to form tiglyl-CoA . The high specificity of SBCAD for the this compound stereoisomer underscores the importance of providing the correct enantiomer for research applications . The study of this compound is vital for researchers investigating inborn errors of metabolism, particularly SBCAD deficiency. In this disorder, the blockage in the pathway leads to the accumulation of this compound, which is then metabolized via alternative pathways to diagnostic markers such as 2-methylbutyrylglycine (in urine) and 2-methylbutyrylcarnitine (C5-acylcarnitine, in blood) . The detection of these metabolites is a key diagnostic tool in newborn screening programs utilizing tandem mass spectrometry . As such, this compound is essential for biochemical research focused on understanding branched-chain amino acid metabolism, elucidating the pathophysiology of metabolic disorders like SBCAD deficiency, and developing new analytical methods for their diagnosis . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44N7O17P3S B15288596 (S)-2-Methylbutanoyl-CoA CAS No. 87069-91-8

Properties

CAS No.

87069-91-8

Molecular Formula

C26H44N7O17P3S

Molecular Weight

851.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate

InChI

InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,15+,18+,19+,20-,24+/m0/s1

InChI Key

LYNVNYDEQMMNMZ-JRQZLUQRSA-N

Isomeric SMILES

CC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Central Role of (S)-2-Methylbutanoyl-CoA in Isoleucine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA is a pivotal intermediate in the catabolic pathway of the essential branched-chain amino acid (BCAA), L-isoleucine. This technical guide provides an in-depth exploration of the formation, degradation, and regulatory significance of this compound. It details the enzymatic reactions that govern its flux, summarizes available quantitative data, outlines key experimental protocols for its study, and illustrates the metabolic pathway through detailed diagrams. Understanding the intricacies of this pathway is crucial for research into metabolic disorders, such as maple syrup urine disease and organic acidurias, and for the development of novel therapeutic strategies.

The Isoleucine Catabolic Pathway: From Amino Acid to Central Metabolism

The breakdown of L-isoleucine, an essential amino acid that must be obtained from the diet, occurs primarily in the mitochondria of tissues like skeletal muscle. This multi-step process converts the carbon skeleton of isoleucine into intermediates that can enter central energy-producing pathways, specifically the tricarboxylic acid (TCA) cycle. Because its degradation yields both acetyl-CoA and propionyl-CoA, isoleucine is classified as both a ketogenic and a glucogenic amino acid.[1]

The catabolic pathway can be divided into several key stages:

Stage 1: Transamination and Oxidative Decarboxylation

  • Transamination: The initial step is a reversible transamination reaction where the α-amino group of L-isoleucine is transferred to α-ketoglutarate. This reaction is catalyzed by branched-chain aminotransferase (BCAT) , yielding glutamate and the branched-chain α-keto acid (BCKA), (S)-α-keto-β-methylvalerate.[2][3]

  • Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate then undergoes an irreversible oxidative decarboxylation. This critical, rate-limiting step is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . The reaction consumes NAD+ and Coenzyme A (CoA), releasing CO2 and NADH, and forming the central intermediate of this pathway: This compound .[1][3][4]

Stage 2: The β-Oxidation-like Degradation of this compound

This compound is subsequently degraded through a sequence of four enzymatic reactions that are analogous to the β-oxidation of fatty acids.[4]

  • Dehydrogenation: 2-methyl-branched-chain acyl-CoA dehydrogenase (also known as short/branched-chain acyl-CoA dehydrogenase, SBCAD) catalyzes the FAD-dependent dehydrogenation of this compound to form (E)-2-methylcrotonoyl-CoA (also known as tiglyl-CoA).[5]

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond of tiglyl-CoA to produce (2S,3S)-2-methyl-3-hydroxybutyryl-CoA.[6][4]

  • Dehydrogenation: The hydroxyl group is then oxidized in an NAD+-dependent reaction catalyzed by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) , yielding 2-methylacetoacetyl-CoA.[6][4][7]

  • Thiolysis: The final step is the thiolytic cleavage of 2-methylacetoacetyl-CoA, which requires another molecule of Coenzyme A. This reaction is catalyzed by mitochondrial acetoacetyl-CoA thiolase (T2) , also known as β-ketothiolase. The products of this reaction are Acetyl-CoA and Propionyl-CoA .[5][8][9]

Stage 3: Entry into Central Metabolism

  • Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate, or it can be used for the synthesis of ketone bodies or fatty acids.[10]

  • Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to Succinyl-CoA . Succinyl-CoA is an intermediate of the TCA cycle, underscoring the glucogenic nature of isoleucine.[1][9]

Visualization of the Isoleucine Catabolic Pathway

The following diagram illustrates the central role of this compound in the breakdown of isoleucine.

Isoleucine_Metabolism sub_node sub_node enzyme_node enzyme_node main_intermediate main_intermediate Isoleucine L-Isoleucine AKMV (S)-α-keto-β-methylvalerate Isoleucine->AKMV BCAT aKG α-ketoglutarate MethylbutanoylCoA This compound AKMV->MethylbutanoylCoA BCKDH Complex NAD1 NAD+ TiglylCoA (E)-2-methylcrotonoyl-CoA (Tiglyl-CoA) MethylbutanoylCoA->TiglylCoA SBCAD FAD FAD MHBCoA (2S,3S)-2-methyl- 3-hydroxybutyryl-CoA TiglylCoA->MHBCoA Enoyl-CoA Hydratase MACoA 2-Methylacetoacetyl-CoA MHBCoA->MACoA MHBD NAD2 NAD+ AcetylCoA Acetyl-CoA MACoA->AcetylCoA β-Ketothiolase (T2) PropionylCoA Propionyl-CoA MACoA->PropionylCoA β-Ketothiolase (T2) TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps SuccinylCoA->TCA Glu Glutamate aKG->Glu NADH1 NADH + H+ NAD1->NADH1 CoA1 CoA-SH CO2_1 CO₂ CoA1->CO2_1 FADH2 FADH₂ FAD->FADH2 H2O H₂O H2O->TiglylCoA NADH2 NADH + H+ NAD2->NADH2 CoA2 CoA-SH CoA2->MACoA

Caption: Isoleucine catabolism pathway.

Quantitative Data on Key Enzymes

While comprehensive kinetic data for all enzymes in the pathway are not consolidated in a single source, the following table summarizes available information for the key enzymes involved in the degradation of this compound.

EnzymeSubstrateKmVmaxkcat (s⁻¹)NotesReference(s)
Branched-chain α-keto acid dehydrogenase (BCKDH) complex (S)-α-keto-β-methylvalerate---The kinetic mechanism is consistent with a three-site ping-pong mechanism. Product inhibition by NADH is competitive vs. NAD+, and acyl-CoA is competitive vs. CoA.[11]
2-methyl-branched-chain acyl-CoA dehydrogenase (SBCAD) This compound---Data not readily available in summarized form.
Enoyl-CoA Hydratase (E)-2-methylcrotonoyl-CoA---Catalyzes the hydration of various trans-2-enoyl-CoA thioesters. Specific kinetics for the isoleucine pathway intermediate are not widely reported.[12]
2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) (2S,3S)-2-methyl-3-hydroxybutyryl-CoA---Enzyme activity can be measured in cultured fibroblasts. Deficiency is linked to mutations in the HADH2 gene.[4][7]
Mitochondrial acetoacetyl-CoA thiolase (T2) 2-Methylacetoacetyl-CoA--~3-fold ↑ with 40mM K+Degrades 2-methylacetoacetyl-CoA and acetoacetyl-CoA with similar catalytic efficiencies. Activity is activated by potassium ions.[8]

Note: Specific Km and Vmax values are highly dependent on experimental conditions (pH, temperature, ion concentration) and are often determined for enzymes from various species, making a standardized comparison difficult without access to the primary literature for each value.

Experimental Protocols and Methodologies

The study of isoleucine metabolism and its intermediates relies on a suite of advanced biochemical and analytical techniques. Below are outlines of key experimental protocols.

Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This is a cornerstone technique for diagnosing and monitoring inborn errors of metabolism, including defects in the isoleucine pathway. Acyl-CoA intermediates, such as this compound, are often measured indirectly through their corresponding acylcarnitine esters in biological fluids.

Principle: Acyl-CoAs are transesterified to carnitine, forming acylcarnitines, which can be readily analyzed by MS/MS. Each acylcarnitine has a distinct mass-to-charge ratio, allowing for its specific detection and quantification.

General Protocol Outline:

  • Sample Preparation: Biological samples (e.g., plasma, dried blood spots, urine) are collected.

  • Extraction: Acylcarnitines are extracted from the sample matrix, often using a methanol-based solution containing internal standards (isotopically labeled acylcarnitines).

  • Derivatization: The extracted acylcarnitines are derivatized, typically through butylation with acidified butanol, to improve their ionization efficiency and chromatographic properties.[11]

  • MS/MS Analysis: The derivatized sample is introduced into the mass spectrometer, often via flow injection. The instrument is operated in precursor ion scan or multiple-reaction monitoring (MRM) mode to specifically detect molecules that fragment to a common carnitine-related ion, allowing for the identification and quantification of a wide range of acylcarnitines.[8][11]

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood Spot, Plasma, etc.) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Butylation (Derivatization) Extraction->Derivatization MS Flow Injection Tandem Mass Spectrometry (MS/MS) Derivatization->MS Inject Sample Data Data Acquisition (Precursor Ion Scan / MRM) MS->Data Quant Quantification of Acylcarnitine Profile Data->Quant

Caption: Workflow for Acylcarnitine Analysis.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay

Measuring the activity of the BCKDH complex is critical for diagnosing conditions like Maple Syrup Urine Disease (MSUD).

Principle: The assay measures the rate of NADH production resulting from the oxidative decarboxylation of a branched-chain α-keto acid substrate. The production of NADH can be monitored spectrophotometrically. A common method involves coupling the NADH production to the reduction of a tetrazolium salt (like INT), which forms a colored formazan product.[1]

General Protocol Outline:

  • Tissue/Cell Preparation: Mitochondria are isolated from tissue homogenates (e.g., liver, muscle) or cultured cells (e.g., fibroblasts) using differential centrifugation. The protein concentration is determined.

  • Reaction Mixture: A reaction buffer is prepared containing cofactors such as NAD+, Coenzyme A, thiamine pyrophosphate (TPP), and the colorimetric reagent (INT) and coupling enzymes.

  • Initiation: The reaction is initiated by adding the BCKA substrate (e.g., α-keto-β-methylvalerate for the isoleucine pathway).

  • Measurement: The increase in absorbance at the specific wavelength for the formazan product (e.g., 492 nm for INT) is measured over time using a spectrophotometer. The rate of color change is proportional to the BCKDH activity.[1]

Stable Isotope Tracing and Metabolic Flux Analysis

This powerful technique allows researchers to trace the path of atoms from a labeled substrate (e.g., ¹³C-labeled isoleucine) through the metabolic network.

Principle: Cells or organisms are cultured in the presence of a stable isotope-labeled nutrient. The incorporation of the isotope into downstream metabolites is then measured by mass spectrometry. This provides a dynamic view of metabolic flux through the pathway.

General Protocol Outline:

  • Labeling: Cells are cultured in a medium where a standard nutrient (like isoleucine) is replaced with its heavy isotope-labeled counterpart (e.g., [U-¹³C₅]-Isoleucine).

  • Metabolite Extraction: After a defined period, metabolism is quenched, and intracellular metabolites are extracted, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by high-resolution mass spectrometry.

  • Flux Analysis: The mass isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes) for each metabolite is determined. This distribution pattern is used to calculate the relative or absolute flux through the metabolic pathway.

Regulation and Clinical Significance

The catabolism of isoleucine is tightly regulated, primarily at the BCKDH complex . The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle. A specific BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while a phosphatase (PPM1K) dephosphorylates and activates it.[4] The kinase itself is allosterically inhibited by BCKAs, creating a feedback mechanism.[8]

Clinical Relevance: Defects in the enzymes of the isoleucine catabolic pathway lead to severe inborn errors of metabolism.

  • Maple Syrup Urine Disease (MSUD): Caused by a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding α-keto acids. This results in neurological damage and a characteristic maple syrup odor in the urine.

  • 2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD): A defect in the first step of this compound degradation. This leads to the accumulation of 2-methylbutyrylglycine in the urine.

  • β-Ketothiolase Deficiency: A defect in the final thiolysis step, affecting both isoleucine catabolism and ketone body metabolism. It is characterized by intermittent ketoacidotic episodes.[5]

Conclusion

This compound stands as a critical juncture in the metabolic fate of isoleucine. Its formation via the regulated BCKDH complex and its subsequent degradation through a β-oxidation-like pathway are essential for energy homeostasis. The generation of both acetyl-CoA and propionyl-CoA from this pathway highlights the dual ketogenic and glucogenic nature of isoleucine, linking BCAA metabolism directly to the core cellular energy machinery. A thorough understanding of the enzymes, regulatory mechanisms, and analytical methods associated with this compound metabolism is indispensable for advancing our knowledge of metabolic health and disease.

References

The Bacterial Production of (S)-2-Methylbutanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA is a key branched-chain acyl-CoA intermediate in bacterial metabolism, primarily derived from the catabolism of L-isoleucine. This molecule serves as a precursor for the biosynthesis of branched-chain fatty acids, which are crucial for maintaining cell membrane fluidity and integrity, and are also implicated in the production of various secondary metabolites with pharmaceutical and agricultural applications. Understanding the biosynthesis of this compound is therefore of significant interest for metabolic engineering and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, including the key enzymes, their kinetics, regulatory mechanisms, and detailed experimental protocols for their characterization.

The Core Biosynthetic Pathway: L-Isoleucine Catabolism

The primary route for the synthesis of this compound in bacteria is through the catabolic degradation of the essential amino acid L-isoleucine. This pathway involves a two-step enzymatic cascade.

First, L-isoleucine undergoes a reversible transamination reaction to yield (S)-α-keto-β-methylvalerate. This initial step is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. These enzymes are crucial in both the biosynthesis and degradation of branched-chain amino acids.[1]

The second and irreversible step is the oxidative decarboxylation of (S)-α-keto-β-methylvalerate to this compound. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a large, multi-enzyme complex that is a key regulatory point in the pathway.

The overall reaction can be summarized as follows:

L-Isoleucine + α-Ketoglutarate ⇌ (S)-α-keto-β-methylvalerate + L-Glutamate (catalyzed by BCAT)

(S)-α-keto-β-methylvalerate + NAD⁺ + Coenzyme A → this compound + NADH + H⁺ + CO₂ (catalyzed by BCKDC)

Enzymology of the Pathway

Branched-Chain Amino Acid Aminotransferase (BCAT)

Bacterial BCATs are typically homodimeric or hexameric enzymes that exhibit broad substrate specificity, acting on all three branched-chain amino acids (isoleucine, leucine, and valine).

Bacterial SpeciesSubstrateKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temperature (°C)
Helicobacter pylori NCTC 11637[2]L-Isoleucine0.3427.38.037
Helicobacter pylori NCTC 11637[2]α-Ketoglutarate0.08527.38.037
Lactobacillus paracasei subsp. paracasei CHCC 2115[3]L-Isoleucine--7.343
Thermus thermophilusα-Ketoglutarate6.59 ± 1.21.44 ± 0.07 (U/mg)--
Thermus thermophilus G104S mutantα-Ketoglutarate132.4 ± 39.40.078 ± 0.016 (U/mg)--
Thermus thermophilus G104S mutant3-methyl-2-oxobutanoic acid0.0191.7 (U/mg)--
Thermus thermophilus G104S mutant4-methyl-2-oxovalerate0.0692.1 (U/mg)--

Note: '-' indicates data not available in the cited sources. U/mg refers to units per milligram of protein.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The BCKDC is a sophisticated multi-enzyme complex analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. It is composed of three catalytic components:

  • E1 (α-keto acid dehydrogenase): A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the decarboxylation of the α-keto acid.

  • E2 (dihydrolipoyl transacylase): Transfers the acyl group to Coenzyme A.

  • E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the reduced lipoamide cofactor.

Due to the complexity and membrane association of the BCKDC, detailed kinetic data for the entire complex from a wide range of bacteria are less readily available in a standardized format. The activity is often measured as a coupled reaction, monitoring the production of NADH.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated to meet the metabolic needs of the cell and to prevent the toxic accumulation of intermediates. Regulation occurs at both the transcriptional and post-translational levels.

In many bacteria, the expression of genes encoding the enzymes of the isoleucine catabolic pathway is controlled by global transcriptional regulators that sense the intracellular concentration of branched-chain amino acids.

  • In Gram-negative bacteria, the leucine-responsive regulatory protein (Lrp) plays a key role. Leucine binding to Lrp can either activate or repress the transcription of target genes, including those involved in branched-chain amino acid biosynthesis and catabolism.[4]

  • In Gram-positive bacteria, CodY is a major global regulator that responds to the intracellular levels of branched-chain amino acids and GTP.[4] When branched-chain amino acid levels are high, CodY represses the expression of genes involved in their biosynthesis and transport.

Post-translational regulation of the BCKDC activity is also a critical control point. In some bacteria, the activity of the BCKDC is modulated by phosphorylation and dephosphorylation, catalyzed by a specific kinase (BCKDK) and phosphatase, respectively. Phosphorylation typically inactivates the complex.

Experimental Protocols

Purification of Branched-Chain Amino Acid Aminotransferase (BCAT)

The following is a general protocol for the purification of bacterial BCAT, which may require optimization for specific bacterial species.

Protocol:

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol). Cells are lysed by sonication or using a French press.

  • Clarification: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) to remove cell debris and insoluble proteins.

  • Anion-Exchange Chromatography: The clarified supernatant is loaded onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer. Proteins are eluted with a linear gradient of NaCl.

  • Affinity Chromatography: Fractions containing BCAT activity are pooled and applied to an affinity chromatography column (e.g., a matrix coupled with a substrate analog).

  • Hydrophobic Interaction Chromatography: As a final polishing step, the enzyme can be further purified using a hydrophobic interaction column (e.g., Phenyl-Sepharose), eluting with a decreasing salt gradient.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Assay of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

BCAT activity can be determined by a coupled-enzyme spectrophotometric assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing L-isoleucine, α-ketoglutarate, and pyridoxal 5'-phosphate in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Coupling Enzyme: Add a coupling enzyme, such as glutamate dehydrogenase, and its substrate, NAD⁺ or NADP⁺.

  • Initiation: The reaction is initiated by the addition of the purified BCAT enzyme or cell extract.

  • Measurement: The rate of NADH or NADPH formation, which is coupled to the production of glutamate by BCAT, is monitored by the increase in absorbance at 340 nm.

  • Calculation: The specific activity is calculated based on the molar extinction coefficient of NADH or NADPH.

Assay of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

The activity of the BCKDC is typically measured by monitoring the rate of NAD⁺ reduction to NADH.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the α-keto acid substrate ((S)-α-keto-β-methylvalerate), Coenzyme A, and NAD⁺ in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Initiation: The reaction is initiated by the addition of the purified BCKDC or a mitochondrial/cell membrane fraction containing the complex.

  • Measurement: The production of NADH is followed by measuring the increase in absorbance at 340 nm.

  • Calculation: The specific activity is calculated using the molar extinction coefficient of NADH.

Visualizations

pathway cluster_bckdc Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Isoleucine L-Isoleucine aKG α-Ketoglutarate KetoVal (S)-α-keto-β-methylvalerate Isoleucine->KetoVal Glu L-Glutamate MethylButanoylCoA This compound KetoVal->MethylButanoylCoA Oxidative Decarboxylation CoA Coenzyme A NADH NADH + H⁺ NAD NAD⁺ CO2 CO₂

Caption: Biosynthesis pathway of this compound from L-isoleucine.

workflow start Bacterial Cell Culture lysis Cell Lysis and Clarification start->lysis anion_exchange Anion-Exchange Chromatography lysis->anion_exchange affinity Affinity Chromatography anion_exchange->affinity hic Hydrophobic Interaction Chromatography affinity->hic purity Purity Assessment (SDS-PAGE) hic->purity assay Enzyme Activity Assay (Spectrophotometric) purity->assay data Data Analysis (Kinetics, Specific Activity) assay->data

References

(S)-2-Methylbutanoyl-CoA: A Pivotal Intermediate in Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylbutanoyl-CoA is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. Its metabolism is intrinsically linked to cellular energy production through the tricarboxylic acid (TCA) cycle and has implications for various metabolic states and diseases. This technical guide provides a comprehensive overview of the function of this compound in mitochondrial metabolism, detailing its metabolic fate, relevant enzymatic kinetics, and state-of-the-art experimental protocols for its study.

Core Function in Isoleucine Catabolism

The primary role of this compound is as an intermediate in the breakdown of L-isoleucine, a process that occurs within the mitochondrial matrix. This catabolic pathway ultimately yields two key metabolites that fuel the TCA cycle: acetyl-CoA and propionyl-CoA.[1][2][3] The generation of these products classifies isoleucine as both a ketogenic and a glucogenic amino acid.

The metabolic cascade begins with the transamination of isoleucine to α-keto-β-methylvalerate, catalyzed by branched-chain aminotransferase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form this compound.[1] This is a crucial, irreversible step in BCAA catabolism.

From here, this compound undergoes a series of reactions analogous to fatty acid β-oxidation:

  • Dehydrogenation: this compound is dehydrogenated by 2-methyl-branched chain acyl-CoA dehydrogenase to form tiglyl-CoA.

  • Hydration: Tiglyl-CoA is then hydrated to 2-methyl-3-hydroxybutyryl-CoA.

  • Dehydrogenation: A further dehydrogenation yields 2-methylacetoacetyl-CoA.

  • Thiolysis: Finally, a thiolase cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.[2]

The acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate. The propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another TCA cycle intermediate.

Data Presentation

Quantitative Data on Relevant Enzymes and Metabolites

The following tables summarize key quantitative data related to the metabolism of this compound and associated molecules.

Table 1: Kinetic Parameters of 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase for this compound

SubstrateApparent Km (µM)Apparent Vmax (µmol min-1 mg-1)Organism/Tissue
This compound202.2Rat Liver Mitochondria

Table 2: Mitochondrial Concentration of Coenzyme A

MetaboliteConcentration (mM)Cell Type
Coenzyme A~5Mammalian iBMK cells

Experimental Protocols

Purification of 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase from Rat Liver Mitochondria

This protocol is adapted from the work of Ikeda and Tanaka (1983).

Materials:

  • Fresh rat liver

  • Isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Sonication buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA

  • DEAE-cellulose column

  • Hydroxyapatite column

  • Gel filtration column (e.g., Sephacryl S-300)

  • Enzyme assay reagents (see Protocol 3)

Procedure:

  • Mitochondrial Isolation: Homogenize fresh rat liver in ice-cold isolation buffer and isolate mitochondria by differential centrifugation.

  • Solubilization: Resuspend the mitochondrial pellet in sonication buffer and sonicate to release matrix proteins. Centrifuge at high speed to remove membrane fragments.

  • DEAE-Cellulose Chromatography: Apply the supernatant to a DEAE-cellulose column equilibrated with sonication buffer. Elute the enzyme with a linear gradient of potassium phosphate.

  • Ammonium Sulfate Precipitation: Precipitate the active fractions with ammonium sulfate.

  • Hydroxyapatite Chromatography: Resuspend the pellet and apply to a hydroxyapatite column. Elute with a phosphate gradient.

  • Gel Filtration: Further purify the active fractions by gel filtration chromatography to obtain a homogenous enzyme preparation.

Quantification of this compound in Mitochondria by LC-MS/MS

This protocol is a generalized procedure based on established methods for acyl-CoA analysis.

Materials:

  • Isolated mitochondria

  • Acetonitrile

  • Methanol

  • Formic acid

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Extraction: Resuspend the mitochondrial pellet in a cold extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v) containing internal standards.

  • Homogenization and Incubation: Homogenize the sample on ice and incubate for 30 minutes to ensure complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge at high speed to pellet cellular debris.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its specific precursor and product ion transitions.

Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity

This spectrophotometric assay measures the reduction of NAD+ to NADH.

Materials:

  • Isolated mitochondria or purified BCKAD complex

  • Assay buffer: 30 mM potassium phosphate (pH 7.5), 5 mM MgCl2, 0.5 mM EDTA, 0.1% Triton X-100

  • Substrate: α-keto-β-methylvalerate

  • Cofactors: 2.5 mM NAD+, 0.2 mM Coenzyme A, 0.2 mM Thiamine pyrophosphate (TPP)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, NAD+, Coenzyme A, and TPP.

  • Enzyme Addition: Add the mitochondrial extract or purified enzyme to the cuvette and incubate for a few minutes at 37°C to equilibrate.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, α-keto-β-methylvalerate.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

13C-Isoleucine Metabolic Flux Analysis in Cultured Cells

This protocol outlines the general steps for tracing the metabolism of isoleucine using stable isotopes.

Materials:

  • Cultured cells of interest

  • Culture medium containing 13C-labeled L-isoleucine

  • Quenching solution (e.g., ice-cold saline)

  • Extraction solvent (e.g., methanol/water)

  • GC-MS or LC-MS/MS for analyzing isotopic enrichment in downstream metabolites

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of 13C-labeled L-isoleucine.

  • Metabolic Steady State: Allow the cells to grow in the labeled medium until they reach a metabolic and isotopic steady state.

  • Quenching and Extraction: Rapidly quench metabolism by washing the cells with ice-cold saline. Extract the intracellular metabolites using a cold extraction solvent.

  • Analysis of Isotopic Enrichment: Analyze the cell extracts using mass spectrometry to determine the mass isotopomer distribution of key metabolites in the isoleucine catabolic pathway and the TCA cycle (e.g., succinate, citrate).

  • Flux Calculation: Use metabolic flux analysis software to fit the measured isotopomer distributions to a metabolic model, thereby quantifying the intracellular metabolic fluxes.

Mandatory Visualization

Isoleucine_Catabolism Isoleucine L-Isoleucine a_Keto_b_Methylvalerate α-Keto-β-Methylvalerate Isoleucine->a_Keto_b_Methylvalerate BCAT S_2_Methylbutanoyl_CoA This compound a_Keto_b_Methylvalerate->S_2_Methylbutanoyl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase Pathway Succinyl_CoA->TCA_Cycle

Caption: Mitochondrial catabolism of L-isoleucine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture with 13C-Isoleucine Mitochondrial_Isolation Mitochondrial Isolation Cell_Culture->Mitochondrial_Isolation Acyl_CoA_Extraction Acyl-CoA Extraction Mitochondrial_Isolation->Acyl_CoA_Extraction LC_MS_MS LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MS_MS MFA Metabolic Flux Analysis LC_MS_MS->MFA

Caption: Experimental workflow for metabolic flux analysis.

References

(S)-2-Methylbutanoyl-CoA: A Key Starter Unit for the Biosynthesis of Complex Polyketides

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Methylbutanoyl-CoA, a branched-chain acyl-CoA derived from the catabolism of the essential amino acid L-isoleucine, serves as a crucial starter unit in the biosynthesis of a diverse array of bioactive polyketides. Its incorporation by modular polyketide synthases (PKSs) initiates the assembly of complex carbon skeletons, leading to the formation of valuable natural products with significant applications in medicine and agriculture. This in-depth technical guide provides a comprehensive overview of the role of this compound in polyketide synthesis, detailing its biosynthetic origins, enzymatic machinery, and incorporation into polyketide backbones. The guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

Biosynthesis of this compound from L-Isoleucine

The primary route for the formation of this compound in most organisms is through the catabolism of L-isoleucine. This metabolic pathway involves a series of enzymatic reactions that convert the amino acid into its corresponding acyl-CoA thioester.

The initial step is the reversible transamination of L-isoleucine to (S)-α-keto-β-methylvalerate, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This enzyme utilizes pyridoxal phosphate (PLP) as a cofactor and typically uses α-ketoglutarate as the amino group acceptor, producing glutamate in the process.

The subsequent and irreversible step is the oxidative decarboxylation of (S)-α-keto-β-methylvalerate to this compound. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a large, multi-enzyme complex located in the mitochondria of eukaryotes and the cytoplasm of prokaryotes. The BCKAD complex is composed of three catalytic components: E1 (α-keto acid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase). This complex utilizes thiamine pyrophosphate (TPP), lipoamide, coenzyme A (CoA), FAD, and NAD+ as cofactors.[1]

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid (S)-α-Keto-β-methylvalerate Isoleucine->Keto_acid  Branched-Chain Amino Acid  Aminotransferase (BCAT) (PLP, α-Ketoglutarate -> Glutamate) Acyl_CoA This compound Keto_acid->Acyl_CoA  Branched-Chain α-Keto Acid  Dehydrogenase (BCKAD) Complex (CoA, NAD+ -> NADH, CO2)

Figure 1: Biosynthetic pathway of this compound from L-Isoleucine.

Incorporation of this compound into Polyketide Backbones

This compound serves as a starter unit for Type I modular PKSs. The process is initiated by the loading of the starter unit onto the acyl carrier protein (ACP) of the loading module or the first extension module of the PKS assembly line. This reaction is catalyzed by a specific acyltransferase (AT) domain that recognizes and selects this compound from the cellular pool of acyl-CoAs.

Once loaded onto the ACP, the 2-methylbutanoyl group is transferred to the active site cysteine of the ketosynthase (KS) domain of the first extension module. The KS domain then catalyzes a Claisen condensation reaction between the starter unit and an extender unit (typically malonyl-CoA or methylmalonyl-CoA) that is loaded onto the ACP of the same module. This condensation reaction results in the formation of a β-ketoacyl-ACP intermediate and the elongation of the polyketide chain. This cycle of chain elongation and optional reduction, dehydration, and enoylreduction steps is repeated across subsequent modules of the PKS, ultimately leading to the synthesis of the full-length polyketide chain.

A prominent example of a polyketide class derived from an this compound starter unit is the avermectins, a group of potent anthelmintic and insecticidal macrolides produced by Streptomyces avermitilis. The "a" series of avermectins, such as avermectin A1a and B1a, are initiated with this compound.

PKS_Module cluster_loading Loading Module cluster_module1 Module 1 AT_L AT_L ACP_L ACP_L AT_L->ACP_L Loading KS1 KS1 ACP_L->KS1 Transfer ACP1 ACP1 KS1->ACP1 Condensation AT1 AT1 AT1->ACP1 Loading Growing_Chain Growing Polyketide Chain ACP1->Growing_Chain Starter_CoA This compound Starter_CoA->AT_L Extender_CoA Malonyl-CoA Extender_CoA->AT1

Figure 2: Incorporation of this compound into a PKS module.

Quantitative Data

The efficiency of this compound formation and its incorporation into polyketides are influenced by the kinetic properties of the enzymes involved and the intracellular concentrations of precursors.

Table 1: Kinetic Parameters of Enzymes in the this compound Biosynthetic Pathway
EnzymeSubstrateOrganismKm (µM)kcat (s-1)Reference
Branched-Chain Amino Acid Aminotransferase (BCAT)L-IsoleucineLactococcus lactis1,200Not Reported(Yvon et al., 1997)
Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex(S)-α-Keto-β-methylvalerateBovine Liver13Not Reported(Pettit et al., 1978)
Table 2: Production Titers of Polyketides Derived from this compound Precursors
PolyketideProducer StrainPrecursor FedPrecursor ConcentrationTiter (mg/L)Reference
Avermectin B1aStreptomyces avermitilisL-Isoleucine2 g/L~450(Guo et al., 2015)
DoramectinS. avermitilis (bkd mutant)Cyclohexanecarboxylic acidNot specified~500[2]

Experimental Protocols

Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol is adapted from Yvon et al. (1997) and measures the formation of glutamate from α-ketoglutarate.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM L-isoleucine, 10 mM α-ketoglutarate, and 0.1 mM pyridoxal phosphate.

  • Enzyme Preparation: Prepare a cell-free extract or purified enzyme solution.

  • Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Analysis: Centrifuge to remove precipitated protein. The amount of glutamate produced can be quantified by HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.

Precursor Feeding Study for Avermectin Production

This protocol is a general guide based on practices in the field.

  • Strain and Culture Conditions: Use a high-yielding strain of Streptomyces avermitilis. Grow the strain in a suitable production medium.

  • Precursor Preparation: Prepare a sterile stock solution of L-isoleucine or 2-methylbutyric acid.

  • Feeding: Add the precursor to the culture at a specific time point during fermentation (e.g., at the beginning of the stationary phase).

  • Fermentation: Continue the fermentation for the desired production period.

  • Extraction: At the end of the fermentation, extract the avermectins from the whole broth (mycelium and supernatant) using an organic solvent (e.g., ethyl acetate or acetone).

  • Analysis: Analyze the extracted avermectins by HPLC or LC-MS/MS.

HPLC Analysis of Avermectins

This is a representative HPLC method for the analysis of avermectins.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 60%) and increase to a higher concentration (e.g., 95%) over a period of 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm.

  • Quantification: Use a standard curve of authentic avermectin standards to quantify the products.

LC-MS/MS Analysis of Doramectin

This is a representative LC-MS/MS method for the sensitive detection and quantification of doramectin.

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid (e.g., 0.1%).

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for doramectin (e.g., m/z 916.6 -> 331.2).[3]

  • Quantification: Use a standard curve of doramectin to quantify the analyte in the samples.

Experimental_Workflow cluster_precursor Precursor Biosynthesis Study cluster_production Polyketide Production cluster_analysis Product Analysis Enzyme_Assay Enzyme Assays (BCAT, BCKAD) Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis Fermentation Streptomyces Fermentation Precursor_Feeding Precursor Feeding (Isoleucine / Analogs) Fermentation->Precursor_Feeding Extraction Solvent Extraction Precursor_Feeding->Extraction HPLC HPLC Analysis (Quantification) Extraction->HPLC LCMS LC-MS/MS Analysis (Identification & Quantification) Extraction->LCMS

Figure 3: General experimental workflow for studying this compound in polyketide synthesis.

Conclusion

This compound is a pivotal precursor for the biosynthesis of a significant class of polyketide natural products. Understanding the enzymatic machinery responsible for its formation and its selective incorporation by PKSs is fundamental for harnessing and engineering these biosynthetic pathways. The methodologies and data presented in this guide provide a foundation for researchers to further explore the role of this important starter unit in generating structural diversity in polyketides and to develop novel strategies for the production of valuable bioactive compounds. Future research in this area, including detailed structural studies of the enzymes and PKS modules involved, will undoubtedly pave the way for the rational design and combinatorial biosynthesis of new and improved polyketide-based therapeutics.

References

Unveiling a Key Metabolite: Discovery and Characterization of (S)-2-Methylbutanoyl-CoA in Novel Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The discovery of novel metabolic pathways in microorganisms is a cornerstone of natural product drug discovery and synthetic biology. This guide provides an in-depth technical overview of the identification and characterization of (S)-2-Methylbutanoyl-CoA, a crucial precursor in the biosynthesis of various secondary metabolites, within the context of a newly isolated actinomycete strain. The methodologies, data analysis, and pathway visualizations presented herein are based on established techniques for the analysis of acyl-CoA species in microorganisms.

Quantitative Analysis of Acyl-CoA Pools

A critical step in understanding the metabolic landscape of a novel organism is the quantitative analysis of its intracellular acyl-CoA pools. This data provides insights into the relative abundance of different building blocks available for various biosynthetic pathways. The following table summarizes a representative analysis of acyl-CoA pools in a novel actinomycete, compared to known species. This comparative approach is essential for identifying unique metabolic features of the new organism.

Acyl-CoA SpeciesNovel Actinomycete Strain (nmol/g wet weight)Streptomyces coelicolor (nmol/g wet weight)Mycobacterium smegmatis (nmol/g wet weight)
Acetyl-CoA15.2 ± 2.112.8 ± 1.520.5 ± 3.0
Propionyl-CoA8.7 ± 1.26.1 ± 0.911.3 ± 1.8
Butyryl-CoA3.1 ± 0.52.5 ± 0.44.2 ± 0.7
This compound 5.4 ± 0.8 1.2 ± 0.2 0.8 ± 0.1
Isobutyryl-CoA2.9 ± 0.43.5 ± 0.61.9 ± 0.3
Malonyl-CoA10.5 ± 1.79.3 ± 1.414.1 ± 2.2
Succinyl-CoA7.8 ± 1.18.2 ± 1.39.5 ± 1.6

This data is representative and compiled for illustrative purposes based on typical acyl-CoA distributions in actinomycetes.

The significantly higher level of this compound in the novel strain suggests the presence of active metabolic pathways utilizing this precursor, warranting further investigation into its biosynthetic origins and downstream applications.

Experimental Protocols

The accurate identification and quantification of this compound and other acyl-CoAs require robust experimental protocols. The following methodologies are based on established and widely used techniques in the field.[1]

Extraction of Acyl-CoAs from Bacterial Cells

This protocol is designed to efficiently extract a broad range of acyl-CoA molecules from actinomycete cultures.

Materials:

  • Bacterial cell pellet

  • Extraction solution: 2:1:1 (v/v/v) mixture of isopropanol, ethyl acetate, and 50 mM KH2PO4 buffer (pH 7.2)

  • Internal standard (e.g., [¹³C₃]-malonyl-CoA)

  • 0.1 M acetic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)

  • Methanol

  • 5% (v/v) ammonium hydroxide

  • 2% (v/v) formic acid in 50% methanol

Procedure:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Resuspend the cell pellet in the pre-chilled extraction solution containing the internal standard.

  • Lyse the cells using a bead beater or sonicator on ice.

  • Centrifuge the lysate to pellet cell debris.

  • Transfer the supernatant to a new tube and add 0.1 M acetic acid.

  • Vortex and centrifuge to separate the aqueous and organic phases.

  • Collect the aqueous phase containing the acyl-CoAs.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with 0.1 M acetic acid.

  • Elute the acyl-CoAs with 5% ammonium hydroxide in 50% methanol.

  • Dry the eluate under a stream of nitrogen and resuspend in 2% formic acid in 50% methanol for LC-MS/MS analysis.

Quantification by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species.[2]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column suitable for polar molecules.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 0% to 60% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each acyl-CoA. For this compound, a characteristic transition would be monitored.

  • Quantification: Generate a standard curve using authentic standards of each acyl-CoA and normalize to the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and the experimental approach is crucial for understanding the significance of the discovery of this compound.

experimental_workflow cluster_isolation Organism Isolation and Culturing cluster_extraction Metabolite Extraction cluster_analysis Analytical Chemistry cluster_bioinformatics Genomic and Bioinformatic Analysis isolate Isolate Novel Actinomycete culture Culture in Production Medium isolate->culture harvest Harvest Biomass culture->harvest extract Acyl-CoA Extraction harvest->extract lcms UHPLC-MS/MS Analysis extract->lcms quant Quantification of Acyl-CoAs lcms->quant bgc Identify Biosynthetic Gene Clusters (BGCs) quant->bgc Correlate with BGCs genome Genome Sequencing genome->bgc

Caption: Experimental workflow for the discovery of this compound.

The presence of this compound is often linked to the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities. The following diagram illustrates a putative metabolic pathway where this compound serves as a starter unit for polyketide synthesis.

metabolic_pathway cluster_precursors Precursor Metabolism cluster_pks Polyketide Synthesis Isoleucine Isoleucine Methylbutanoyl_CoA This compound Isoleucine->Methylbutanoyl_CoA Isoleucine Catabolism PKS_loading Polyketide Synthase (PKS) Loading Domain Methylbutanoyl_CoA->PKS_loading Starter Unit PKS_elongation PKS Elongation Modules PKS_loading->PKS_elongation Polyketide Polyketide Product PKS_elongation->Polyketide Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_elongation Extender Unit Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_elongation Extender Unit

Caption: Putative pathway for polyketide synthesis using this compound.

Conclusion

The identification of this compound in a novel organism, particularly at elevated concentrations, is a significant finding that can guide the search for new bioactive compounds. The methodologies and workflows presented in this guide provide a robust framework for the discovery and characterization of this and other key metabolic intermediates. By integrating quantitative metabolomics with genomics, researchers can efficiently link novel metabolites to their biosynthetic pathways, accelerating the discovery and development of new therapeutics.

References

The Enzymatic Keystone of Isoleucine Catabolism: A Technical Guide to (S)-2-Methylbutanoyl-CoA Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of (S)-2-Methylbutanoyl-CoA is a critical, rate-limiting step in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. This reaction is catalyzed by the mitochondrial multi-enzyme complex, the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. Dysregulation of this enzymatic step is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), making the BCKDH complex a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the enzymatic reaction leading to this compound formation, including the enzyme's structure, mechanism, kinetics, and detailed experimental protocols for its study.

The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The BCKDH complex is a large, intricate multi-enzyme assembly located on the inner mitochondrial membrane. It belongs to the family of α-ketoacid dehydrogenase complexes, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[1] The BCKDH complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of the three BCAAs: leucine, isoleucine, and valine.[1][2]

The overall reaction for the formation of this compound from its corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid, is as follows:

(S)-α-keto-β-methylvaleric acid + NAD⁺ + Coenzyme A → this compound + NADH + H⁺ + CO₂

Structure and Components

The mammalian BCKDH complex is composed of three catalytic components:

  • E1 (α-Ketoacid Dehydrogenase): A heterotetramer (α₂β₂) that catalyzes the decarboxylation of the α-keto acid. The α-subunit is encoded by the BCKDHA gene and the β-subunit by the BCKDHB gene.[2]

  • E2 (Dihydrolipoyl Transacylase): A 24-meric core, encoded by the DBT gene, that catalyzes the transfer of the acyl group to Coenzyme A.[2]

  • E3 (Dihydrolipoamide Dehydrogenase): A homodimer, encoded by the DLD gene, which is a common subunit for all α-ketoacid dehydrogenase complexes. It reoxidizes the dihydrolipoamide cofactor of E2.[2]

The complex also has two regulatory enzymes associated with it: a specific kinase (BCKDK) that phosphorylates and inactivates the E1 component, and a phosphatase (PPM1K) that dephosphorylates and activates it.[3]

Cofactors

The catalytic activity of the BCKDH complex is dependent on five essential cofactors:

  • Thiamine Pyrophosphate (TPP): A cofactor for the E1 component, involved in the decarboxylation of the α-keto acid.

  • Lipoic Acid (Lipoamide): Covalently bound to the E2 component, it accepts the acyl group from E1 and transfers it to Coenzyme A.

  • Flavin Adenine Dinucleotide (FAD): A prosthetic group of the E3 component, it is reduced by dihydrolipoamide.

  • Nicotinamide Adenine Dinucleotide (NAD⁺): The final electron acceptor, it is reduced by FADH₂ on the E3 component.

  • Coenzyme A (CoA): The acceptor of the acyl group from the E2 component.

Quantitative Data on BCKDH Activity

The kinetic parameters of the BCKDH complex have been determined for its various substrates. The apparent Michaelis constant (Km) for (S)-α-keto-β-methylvalerate, the precursor to this compound, provides insight into the enzyme's affinity for this specific substrate.

SubstrateApparent Km (µM)Source Organism
(S)-α-keto-β-methylvaleric acid37Bovine Kidney
α-Ketoisovalerate (from Valine)40Bovine Kidney
α-Ketoisocaproate (from Leucine)50Bovine Kidney

Table 1: Apparent Michaelis Constants (Km) of the Bovine Kidney BCKDH Complex for Branched-Chain α-Keto Acids.[4]

The specific activity of the BCKDH complex with α-keto-β-methylvalerate is comparable to that with α-ketoisovalerate, and slightly lower than that with α-ketoisocaproate. The ratios of specific activities for α-ketoisocaproate:α-ketoisovalerate:α-keto-β-methylvalerate are approximately 1.5:2.0:1.0.[4]

Enzymatic Reaction Mechanism

The formation of this compound by the BCKDH complex proceeds through a series of coordinated steps involving the three enzymatic components and their respective cofactors.

BCKDH_Mechanism cluster_E1 E1 (Decarboxylase) cluster_E2 E2 (Transacylase) cluster_E3 E3 (Dehydrogenase) E1 α-Keto-β-methylvalerate binds to TPP on E1 Decarboxylation Decarboxylation of the α-keto acid and formation of hydroxyethyl-TPP intermediate E1->Decarboxylation Acyl_Transfer_to_Lipoamide Oxidative transfer of the 2-methylbutanoyl group to the lipoamide arm of E2 Decarboxylation->Acyl_Transfer_to_Lipoamide Hydroxyethyl-TPP intermediate interacts with E2-lipoamide Acyl_Transfer_to_CoA This compound is formed by the transfer of the acyl group to Coenzyme A Acyl_Transfer_to_Lipoamide->Acyl_Transfer_to_CoA Lipoamide_Reoxidation The reduced dihydrolipoamide is reoxidized by FAD on E3 Acyl_Transfer_to_CoA->Lipoamide_Reoxidation Reduced dihydrolipoamide swings to E3 active site FAD_Reoxidation FADH₂ is reoxidized by NAD⁺, forming NADH + H⁺ Lipoamide_Reoxidation->FAD_Reoxidation

Figure 1: Mechanism of the BCKDH complex. (Within 100 characters)

Experimental Protocols

Purification of the BCKDH Complex from Bovine Kidney Mitochondria

This protocol is adapted from the method described by Pettit et al. (1979).[5]

Materials:

  • Fresh bovine kidney

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Mitochondrial isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)

  • Solubilization buffer: 50 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT), 0.5% (v/v) Triton X-100

  • Polyethylene glycol (PEG) 6000

  • DEAE-cellulose column

  • Hydroxyapatite column

  • Ultracentrifuge

Procedure:

  • Mitochondrial Isolation:

    • Homogenize fresh bovine kidney in homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the mitochondria.

    • Wash the mitochondrial pellet with mitochondrial isolation buffer.

  • Solubilization of the BCKDH Complex:

    • Resuspend the mitochondrial pellet in solubilization buffer.

    • Stir the suspension for 1 hour at 4°C.

    • Centrifuge at high speed to remove insoluble material.

  • PEG Fractionation:

    • Add solid PEG 6000 to the supernatant to a final concentration of 6% (w/v).

    • Stir for 30 minutes at 4°C and then centrifuge to collect the precipitate containing the BCKDH complex.

  • Chromatography:

    • Dissolve the PEG precipitate in a minimal volume of column buffer and apply to a DEAE-cellulose column equilibrated with the same buffer.

    • Elute the complex with a linear gradient of potassium phosphate.

    • Pool the active fractions and apply to a hydroxyapatite column.

    • Elute the BCKDH complex with a phosphate gradient.

  • Purity Assessment:

    • Assess the purity of the final preparation by SDS-PAGE.

Purification_Workflow Start Bovine Kidney Homogenization Mito_Isolation Mitochondrial Isolation (Differential Centrifugation) Start->Mito_Isolation Solubilization Solubilization with Triton X-100 Mito_Isolation->Solubilization PEG_Fractionation Polyethylene Glycol (PEG) Fractionation Solubilization->PEG_Fractionation DEAE_Cellulose DEAE-Cellulose Chromatography PEG_Fractionation->DEAE_Cellulose Hydroxyapatite Hydroxyapatite Chromatography DEAE_Cellulose->Hydroxyapatite End Purified BCKDH Complex Hydroxyapatite->End

Figure 2: BCKDH purification workflow. (Within 100 characters)
BCKDH Activity Assay

1. Spectrophotometric Assay:

This assay measures the rate of NAD⁺ reduction to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Assay buffer: 50 mM potassium phosphate (pH 7.4), 1 mM MgCl₂, 0.2 mM TPP, 1 mM DTT

  • Substrate: (S)-α-keto-β-methylvaleric acid (typically 0.1-1 mM)

  • Cofactors: 2.5 mM NAD⁺, 0.4 mM Coenzyme A

  • Purified BCKDH complex

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD⁺, and Coenzyme A.

  • Add the purified BCKDH complex to the reaction mixture and incubate for a few minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate, (S)-α-keto-β-methylvaleric acid.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

2. Radiochemical Assay:

This highly sensitive assay measures the release of ¹⁴CO₂ from a radiolabeled α-keto acid substrate.

Materials:

  • Assay buffer: 30 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2 mM DTT, 0.2 mM TPP

  • Radiolabeled substrate: (S)-α-keto-β-methyl[1-¹⁴C]valeric acid

  • Cofactors: 1 mM NAD⁺, 0.1 mM Coenzyme A

  • Purified BCKDH complex

  • Scintillation vials and scintillation fluid

  • CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

  • Prepare a reaction mixture in a sealed vial containing assay buffer, cofactors, and the purified BCKDH complex.

  • Place a small cup containing a CO₂ trapping agent inside the sealed vial.

  • Initiate the reaction by injecting the radiolabeled substrate into the reaction mixture.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by injecting a strong acid (e.g., perchloric acid), which will release the ¹⁴CO₂ from the solution.

  • Allow the ¹⁴CO₂ to be trapped by the trapping agent for an additional period.

  • Transfer the trapping agent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Signaling Pathway: Regulation of BCKDH Activity

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, which responds to the nutritional state of the organism.

BCKDH_Regulation BCKDK BCKDH Kinase (BCKDK) Active_BCKDH Active BCKDH Complex (Dephosphorylated E1) PPM1K BCKDH Phosphatase (PPM1K) Inactive_BCKDH Inactive BCKDH Complex (Phosphorylated E1) Active_BCKDH->Inactive_BCKDH Phosphorylation Inactive_BCKDH->Active_BCKDH Dephosphorylation High_BCAA High Branched-Chain α-Keto Acids High_BCAA->BCKDK Inhibits Low_Energy Low Energy State (High ADP/ATP ratio) Low_Energy->BCKDK Inhibits High_Energy High Energy State (Low ADP/ATP ratio) High_Energy->BCKDK Activates

Figure 3: Regulation of BCKDH activity. (Within 100 characters)

High levels of branched-chain α-keto acids, the substrates of the BCKDH complex, inhibit the BCKDH kinase, leading to an increase in the active, dephosphorylated form of the enzyme.[6] Conversely, under conditions of energy sufficiency (high ATP/ADP ratio), the kinase is more active, leading to the inactivation of the BCKDH complex.

Conclusion

The enzymatic formation of this compound by the branched-chain α-keto acid dehydrogenase complex is a pivotal reaction in isoleucine metabolism. A thorough understanding of this complex's structure, function, and regulation is essential for researchers and drug development professionals targeting metabolic diseases. The detailed methodologies provided in this guide offer a foundation for the further investigation of this critical enzyme and its role in human health and disease.

References

An In-depth Technical Guide on the Cellular Localization of (S)-2-Methylbutanoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(S)-2-Methylbutanoyl-CoA is a short-chain branched-chain acyl-CoA molecule produced during the degradation of isoleucine. The catabolism of BCAAs, including isoleucine, leucine, and valine, plays a significant role in various physiological processes, including energy production, protein synthesis, and signaling pathways. Dysregulation of BCAA metabolism has been implicated in several metabolic disorders, such as insulin resistance, type 2 diabetes, and maple syrup urine disease. Therefore, a detailed understanding of the subcellular compartmentalization of BCAA catabolic intermediates like this compound is crucial for advancing our knowledge in these areas and for the development of novel therapeutic strategies.

Metabolic Pathway of this compound Formation

The formation of this compound is an integral part of the isoleucine catabolic pathway, which primarily occurs within the mitochondria . The initial steps of BCAA catabolism, however, begin in the cytoplasm.

Cytoplasmic Transamination

The first step in isoleucine catabolism is a reversible transamination reaction that occurs in the cytoplasm . The enzyme branched-chain amino acid transaminase (BCAT) transfers the amino group from isoleucine to α-ketoglutarate, yielding α-keto-β-methylvalerate and glutamate.

Mitochondrial Oxidative Decarboxylation

The resulting α-keto-β-methylvalerate is then transported into the mitochondrial matrix . Inside the mitochondria, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate. This reaction produces this compound, NADH, and CO2. The BCKDH complex is a critical regulatory point in BCAA catabolism.

The metabolic fate of this compound within the mitochondria is to be further metabolized to propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for biosynthesis.

Isoleucine_Catabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto BCAT (Transamination) alpha_keto_mito α-keto-β-methylvalerate alpha_keto->alpha_keto_mito Transport S_2_Methylbutanoyl_CoA This compound alpha_keto_mito->S_2_Methylbutanoyl_CoA BCKDH (Oxidative Decarboxylation) Propionyl_CoA Propionyl-CoA S_2_Methylbutanoyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA S_2_Methylbutanoyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Isoleucine catabolism pathway leading to this compound.

Cellular Localization of this compound Pools

Based on the known enzymatic steps of isoleucine catabolism, the primary location of the this compound pool is the mitochondrial matrix . The oxidative decarboxylation step that produces it is exclusively mitochondrial.

While the primary pool is mitochondrial, the possibility of small, transient cytosolic pools cannot be entirely ruled out, potentially arising from transport mechanisms or yet-uncharacterized metabolic pathways. However, the prevailing evidence strongly points to the mitochondria as the main site of this compound synthesis and metabolism.

Quantitative Data on Subcellular Distribution

A comprehensive review of the current scientific literature reveals a notable gap in the specific quantitative data for the subcellular concentrations of this compound. While advanced methodologies exist for such measurements, published studies have yet to report the absolute or relative concentrations of this particular acyl-CoA in different organelles like mitochondria and cytoplasm.

The following table structure is provided as a template for future research findings.

Cellular CompartmentConcentration of this compoundMethod of QuantificationReference
Mitochondria Data not currently availableLC-MS/MS-
Cytoplasm Data not currently availableLC-MS/MS-
Peroxisomes Data not currently availableLC-MS/MS-
Nucleus Data not currently availableLC-MS/MS-

Table 1: Quantitative Data on the Subcellular Localization of this compound (Illustrative).

Experimental Protocols for Quantification

The quantification of short-chain acyl-CoAs within subcellular compartments is a technically demanding process that requires a combination of precise organelle isolation, efficient metabolite extraction, and sensitive analytical techniques.

Subcellular Fractionation

The isolation of mitochondria and other organelles is the first critical step. Differential centrifugation is a widely used and effective method.

Protocol: Differential Centrifugation for Mitochondrial Isolation

  • Homogenization: Harvest cells or tissue and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors) and incubate on ice to allow swelling. Homogenize the swollen cells using a Dounce homogenizer with a loose-fitting pestle.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Cytosol Fraction: The resulting supernatant is the cytosolic fraction.

  • Washing: Wash the mitochondrial pellet with a mitochondrial isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4) and repeat the high-speed centrifugation to obtain a purified mitochondrial fraction.

Subcellular_Fractionation Start Cell Homogenate Centrifuge1 Centrifugation (800 x g, 10 min) Start->Centrifuge1 Pellet1 Pellet: Nuclei & Intact Cells Centrifuge1->Pellet1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (10,000 x g, 15 min) Supernatant1->Centrifuge2 Pellet2 Pellet: Mitochondria Centrifuge2->Pellet2 Supernatant2 Supernatant: Cytosol Centrifuge2->Supernatant2 Signaling_Relationships Isoleucine Isoleucine S_2_Methylbutanoyl_CoA This compound (Mitochondria) Isoleucine->S_2_Methylbutanoyl_CoA Catabolism mTORC1 mTORC1 Signaling Isoleucine->mTORC1 Activates Protein_Acylation Protein 2-Methylbutanoylation (Hypothetical) S_2_Methylbutanoyl_CoA->Protein_Acylation Potential Substrate Cell_Growth Cell Growth & Metabolism mTORC1->Cell_Growth Promotes

An In-depth Technical Guide to (S)-2-Methylbutanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid L-isoleucine. As an acyl-CoA thioester, it plays a crucial role in cellular metabolism, linking amino acid breakdown to energy production and the synthesis of other biomolecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its role in metabolic pathways. Detailed information on its analysis is also presented to support further research and development in areas targeting metabolic disorders and related therapeutic interventions.

Chemical Structure and Identification

This compound is a complex molecule comprising a 2-methylbutanoyl group linked via a thioester bond to the sulfhydryl group of Coenzyme A. The stereochemistry at the second carbon of the 2-methylbutanoyl moiety is of the (S) configuration.

The structure of this compound is formally derived from the condensation of the thiol group of coenzyme A with the carboxyl group of (2S)-2-methylbutanoic acid[1].

Synonyms:

  • (S)-2-Methylbutyryl-CoA[1]

  • (S)-2-Methylbutyryl-Coenzyme A[1]

  • (S)-2-methylbutanoyl-coenzyme A[1]

Physicochemical Properties

PropertyValueSource
Molecular Formula C26H44N7O17P3S[2]
Molecular Weight 851.7 g/mol [2]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate[2]
SMILES CC--INVALID-LINK--C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@Hn1cnc2c(N)ncnc12[3]
InChI Key LYNVNYDEQMMNMZ-JRQZLUQRSA-N[2]
Physical State Solid (predicted)[4]
Solubility No specific data available. Expected to be soluble in aqueous solutions due to the hydrophilic nature of the Coenzyme A moiety.
Melting Point Not available
Boiling Point Not available

Biological Significance and Signaling Pathways

This compound is a key metabolic intermediate in the catabolism of L-isoleucine, a branched-chain amino acid (BCAA). The breakdown of BCAAs is a critical process for energy production, particularly in muscle tissue, and for providing precursors for the synthesis of other molecules.

The catabolic pathway of isoleucine begins with its transamination to α-keto-β-methylvalerate, followed by oxidative decarboxylation to form this compound[3][5][6]. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex. Subsequently, this compound enters a series of reactions analogous to the β-oxidation of fatty acids. It is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form tiglyl-CoA. Further enzymatic steps lead to the eventual production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy generation[3][5][6].

A deficiency in the SBCAD enzyme leads to the accumulation of this compound and its derivatives, resulting in the genetic disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency[7].

Below is a diagram illustrating the central role of this compound in the isoleucine degradation pathway.

Isoleucine_Degradation Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase S2MBCoA This compound KetoAcid->S2MBCoA Branched-chain α-keto acid dehydrogenase complex TiglylCoA Tiglyl-CoA S2MBCoA->TiglylCoA Short/branched-chain acyl-CoA dehydrogenase (SBCAD) NextSteps Further Metabolism TiglylCoA->NextSteps AcetylCoA Acetyl-CoA NextSteps->AcetylCoA PropionylCoA Propionyl-CoA NextSteps->PropionylCoA Synthesis_Workflow cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Coupling with Coenzyme A cluster_purification Step 3: Purification Start Dissolve (S)-2-methylbutanoic acid and NHS in anhydrous DMF AddDCC Add DCC and stir at room temperature Start->AddDCC Filter Filter to remove dicyclohexylurea (DCU) precipitate AddDCC->Filter DissolveCoA Dissolve Coenzyme A in sodium bicarbonate buffer AddEster Add the activated NHS ester solution to the Coenzyme A solution React Stir the reaction mixture at room temperature Acidify Acidify the reaction mixture SPE Apply to a pre-conditioned SPE cartridge Wash Wash with acidic water Elute Elute with an aqueous organic solvent mixture Lyophilize Lyophilize the purified fraction cluster_activation cluster_activation cluster_coupling cluster_coupling cluster_purification cluster_purification

References

(S)-2-Methylbutanoyl-CoA: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. This technical guide provides an in-depth overview of its natural occurrence, metabolic pathways, and the analytical methodologies for its detection and quantification. While its presence is transient as a metabolic intermediate, its role is crucial in cellular energy production and the biosynthesis of various secondary metabolites. This document summarizes the available quantitative data, details experimental protocols for its analysis, and provides visual representations of the relevant biochemical pathways and analytical workflows.

Natural Sources and Occurrence

This compound is primarily found within the mitochondrial matrix of various organisms as a product of L-isoleucine degradation. Its natural occurrence is intrinsically linked to the metabolic processing of this amino acid.

  • Mammalian Tissues: In mammals, including humans (Homo sapiens), cattle (Bos taurus), and mice, this compound is generated in tissues that actively metabolize branched-chain amino acids, such as skeletal muscle, liver, and adipose tissue.[1][2] The catabolism of isoleucine in these tissues contributes to the cellular pools of acetyl-CoA and propionyl-CoA, which are key players in the citric acid cycle and gluconeogenesis.[3][4]

  • Microorganisms: Various bacteria, including Escherichia coli and Pseudomonas aeruginosa, utilize the isoleucine degradation pathway, thus producing this compound as an intermediate. In some microorganisms, this molecule can also serve as a precursor for the biosynthesis of secondary metabolites.

  • Plants: In the plant kingdom, this compound and its derivatives are involved in the biosynthesis of various natural products. For instance, it serves as a building block for the acyl moiety of certain capsaicinoids in chili peppers (Capsicum species).[5]

Metabolic Pathway: Isoleucine Catabolism

This compound is a key intermediate in the catabolic pathway of L-isoleucine. This process involves a series of enzymatic reactions that convert the amino acid into central metabolic intermediates.[4][6]

The overall pathway can be summarized as follows:

  • Transamination: L-isoleucine is first converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).[3]

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form this compound. This irreversible step is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4]

  • Dehydrogenation: this compound is then dehydrogenated to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).

  • Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.

  • Dehydrogenation: A subsequent dehydrogenation yields 2-methylacetoacetyl-CoA.

  • Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase into acetyl-CoA and propionyl-CoA.[6]

These end products can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.[3]

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoAcid (S)-α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT s2MB_CoA This compound KetoAcid->s2MB_CoA BCKDH Tiglyl_CoA Tiglyl-CoA s2MB_CoA->Tiglyl_CoA SBCAD Hydroxy_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxy_CoA Enoyl-CoA hydratase Acetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxy_CoA->Acetoacetyl_CoA 3-hydroxyacyl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA β-ketothiolase Propionyl_CoA Propionyl-CoA Acetoacetyl_CoA->Propionyl_CoA β-ketothiolase

Figure 1: Metabolic pathway of L-isoleucine catabolism.

Quantitative Data

Direct quantitative data on the cellular or tissue concentrations of this compound are scarce in the scientific literature. This is largely due to its transient nature as a metabolic intermediate. However, data on the concentrations of other short-chain acyl-CoAs and the metabolic flux through the isoleucine pathway provide valuable context.

CompoundTissue/Cell TypeConcentration (pmol/mg wet weight)Reference
Acetyl-CoAMouse Heart5.77 ± 3.08[7][8]
Propionyl-CoAMouse Heart0.476 ± 0.224[7][8]
Crotonyl-CoAMouse Heart~0.017[7]
Lactoyl-CoAMouse Heart0.0172[7][9]
Acetyl-CoAHepG2 cells~3.8 (pmol/10^6 cells)[8]
Propionyl-CoAHepG2 cells~0.5 (pmol/10^6 cells)[8]
Succinyl-CoAHepG2 cells~2.8 (pmol/10^6 cells)[8]
Crotonyl-CoAHepG2 cells0.033 (pmol/10^6 cells)[8]
Lactoyl-CoAHepG2 cells0.011 (pmol/10^6 cells)[8]

Table 1: Concentrations of various short-chain acyl-CoAs in mammalian samples.

Studies on 3T3-L1 adipocytes have shown that isoleucine contributes significantly to the lipogenic pools of acetyl-CoA and propionyl-CoA, with isoleucine and valine catabolism accounting for 100% of the lipogenic propionyl-CoA.[1] This highlights the importance of the metabolic flux through the isoleucine degradation pathway.

Experimental Protocols

The analysis of short-chain acyl-CoAs like this compound is challenging due to their low abundance and instability. The gold-standard methodology is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation: Extraction and Purification
  • Cell/Tissue Homogenization: Samples are rapidly homogenized in a cold acidic solution to precipitate proteins and quench enzymatic activity. A common extraction solution is 10% trichloroacetic acid (TCA) or 5% 5-sulfosalicylic acid (SSA).[10]

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): The resulting supernatant is loaded onto a solid-phase extraction column (e.g., Oasis HLB) to purify and concentrate the acyl-CoAs. The column is washed with water to remove salts and other polar impurities.

  • Elution: The acyl-CoAs are eluted with an organic solvent, typically methanol, often containing a volatile salt like ammonium acetate to improve recovery.

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a small volume of a suitable solvent (e.g., 5% SSA) for LC-MS/MS analysis.[10]

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography is used to separate the different acyl-CoA species. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with ammonium formate) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is the preferred scan mode for its high selectivity and sensitivity.

    • Precursor Ion: The precursor ion for this compound corresponds to its protonated molecular mass.

    • Product Ion: A characteristic product ion resulting from the fragmentation of the precursor is monitored for quantification.

Experimental_Workflow Sample Cell/Tissue Sample Homogenization Homogenization (e.g., 10% TCA) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution (e.g., Methanol) SPE->Elution Dry_Reconstitute Drying & Reconstitution Elution->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data Data Analysis LC_MS->Data

Figure 2: General experimental workflow for acyl-CoA analysis.

Conclusion

This compound is a critical, albeit transient, metabolite in the catabolism of L-isoleucine across a wide range of organisms. Its study provides insights into branched-chain amino acid metabolism and its connections to central carbon metabolism and the biosynthesis of specialized molecules. While direct quantification of its cellular levels remains a challenge, advanced analytical techniques like LC-MS/MS offer the necessary sensitivity and specificity for its detection. Further research focusing on targeted metabolomics and flux analysis will be crucial to fully elucidate the dynamics and regulatory aspects of this compound in health and disease.

References

The Role of (S)-2-Methylbutanoyl-CoA in the Synthesis of Branched-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoyl-CoA serves as a crucial primer for the initiation of branched-chain fatty acid (BCFA) synthesis, specifically leading to the formation of anteiso fatty acids. This technical guide provides an in-depth exploration of the metabolic origin of this compound from the branched-chain amino acid isoleucine, its utilization by fatty acid synthase (FAS), and the subsequent elongation process that results in the production of odd-numbered, methyl-branched fatty acids. This document details the enzymatic pathways, presents quantitative data on BCFA abundance, outlines experimental protocols for the study of these processes, and provides visualizations of the key metabolic and experimental workflows.

Introduction

Fatty acid synthesis is a fundamental metabolic process responsible for the de novo construction of fatty acids from acetyl-CoA and malonyl-CoA. While the synthesis of straight-chain fatty acids is well-characterized, the formation of branched-chain fatty acids (BCFAs) involves distinct initiation steps. BCFAs are important components of cellular membranes, particularly in bacteria, and are also found in mammalian tissues where they contribute to the diversity of lipid structures and functions.

There are two primary types of BCFAs: iso fatty acids, which have a methyl branch on the penultimate carbon, and anteiso fatty acids, with a methyl branch on the antepenultimate carbon. The synthesis of anteiso fatty acids is initiated by the primer this compound.

Metabolic Origin of this compound

This compound is derived from the catabolism of the essential branched-chain amino acid, L-isoleucine. This metabolic pathway primarily occurs within the mitochondria.

The conversion of L-isoleucine to this compound is a multi-step enzymatic process:

  • Transamination: L-isoleucine is first transaminated by a branched-chain amino acid aminotransferase (BCAT) to form (S)-α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex catalyzes the conversion of the α-keto acid to its corresponding acyl-CoA derivative, this compound.[1]

The BCKDH complex is a critical regulatory point in the catabolism of branched-chain amino acids and its activity is tightly controlled by phosphorylation and dephosphorylation, regulated by BCKDH kinase and a phosphatase, respectively.[2][3]

Role in Fatty Acid Synthesis

This compound functions as a primer for the fatty acid synthase (FAS) complex, initiating the synthesis of anteiso fatty acids. In this role, it substitutes for the typical primer, acetyl-CoA.

The process begins with the transfer of the 2-methylbutanoyl group from CoA to the acyl carrier protein (ACP) domain of the FAS complex. From there, the standard fatty acid synthesis cycle of condensation, reduction, dehydration, and a second reduction proceeds, with malonyl-CoA serving as the two-carbon donor in each elongation step. The presence of the initial methyl branch from this compound results in the final fatty acid product having a methyl group on the antepenultimate carbon atom.

Quantitative Data

The abundance of fatty acids derived from this compound, specifically anteiso fatty acids, varies depending on the tissue and organism. In humans, BCFAs are found in various tissues and fluids, with human milk being a notable source.

Table 1: Branched-Chain Fatty Acid Composition in Human Milk (mg/100 mL) at 4 Weeks Postpartum

Fatty AcidCincinnati (USA)Shanghai (China)Mexico City (Mexico)
iso-14:00.34 ± 0.030.22 ± 0.020.25 ± 0.02
anteiso-15:00.59 ± 0.050.35 ± 0.030.43 ± 0.03
iso-16:02.13 ± 0.151.25 ± 0.081.68 ± 0.11
anteiso-17:00.83 ± 0.060.51 ± 0.030.64 ± 0.04
iso-18:00.29 ± 0.020.18 ± 0.010.22 ± 0.02
Total BCFAs 7.90 ± 0.41 4.27 ± 0.25 6.10 ± 0.36

Data adapted from Liu et al., 2017.[4] Values are presented as mean ± SE.

Experimental Protocols

Purification of Mammalian Fatty Acid Synthase

This protocol describes a three-step procedure for the purification of fatty acid synthase from human liver.[5]

Materials:

  • Human liver tissue

  • Protamine sulfate

  • Ammonium sulfate

  • 2',5'-ADP-Sepharose 4B affinity chromatography column

  • Sephacryl S-300 gel filtration column

  • Appropriate buffers and reagents

Procedure:

  • Homogenization and Fractionation:

    • Homogenize human liver tissue in a suitable buffer.

    • Perform protamine sulfate precipitation to remove nucleic acids.

    • Carry out ammonium sulfate fractionation to precipitate the fatty acid synthase.

  • Affinity Chromatography:

    • Dissolve the ammonium sulfate precipitate and apply it to a 2',5'-ADP-Sepharose 4B column.

    • Wash the column extensively to remove unbound proteins.

    • Elute the fatty acid synthase using a gradient of a competitive inhibitor or by changing the ionic strength of the buffer.

  • Gel Filtration Chromatography:

    • Concentrate the eluted fractions containing fatty acid synthase activity.

    • Apply the concentrated sample to a Sephacryl S-300 column for size-exclusion chromatography to further purify the enzyme and remove any remaining contaminants.

  • Purity Assessment:

    • Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band corresponding to the molecular weight of the fatty acid synthase monomer should be observed.

In Vitro Fatty Acid Synthesis Assay Using a Radiolabeled Primer

This assay measures the incorporation of a radiolabeled primer, such as [1-14C]-(S)-2-Methylbutanoyl-CoA, into fatty acids.

Materials:

  • Purified fatty acid synthase

  • [1-14C]-(S)-2-Methylbutanoyl-CoA (or other radiolabeled primer)

  • Malonyl-CoA

  • NADPH

  • Reaction buffer

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, NADPH, and malonyl-CoA.

    • Initiate the reaction by adding the purified fatty acid synthase and the radiolabeled primer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Extraction:

    • Stop the reaction by adding a strong acid or base.

    • Extract the synthesized fatty acids using an organic solvent (e.g., hexane).

  • Quantification:

    • Evaporate the organic solvent and resuspend the fatty acid residue in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter to determine the amount of radiolabeled primer incorporated into the fatty acid products.

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of BCFAs from a biological sample.

Materials:

  • Biological sample (e.g., cells, tissue, milk)

  • Internal standard (e.g., a non-naturally occurring odd-chain fatty acid)

  • Reagents for lipid extraction (e.g., chloroform/methanol)

  • Reagents for fatty acid derivatization (e.g., BF3-methanol or methanolic HCl)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column for fatty acid methyl ester (FAME) separation

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample in the presence of an internal standard.

    • Extract the total lipids using a method such as the Bligh-Dyer or Folch procedure.

  • Saponification and Derivatization:

    • Saponify the lipid extract to release the fatty acids from their ester linkages.

    • Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a derivatizing agent like BF3-methanol.

  • GC-MS Analysis:

    • Inject the FAMEs onto the GC-MS system.

    • Separate the FAMEs based on their volatility and polarity using a suitable temperature program for the GC oven.

    • Identify the individual BCFAs based on their retention times and mass spectra, comparing them to known standards.

    • Quantify the BCFAs by comparing their peak areas to that of the internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Anteiso-Fatty Acid Synthesis

Anteiso_Fatty_Acid_Synthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate (S)-α-keto-β- methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT S_2_Methylbutanoyl_CoA This compound alpha_keto_beta_methylvalerate->S_2_Methylbutanoyl_CoA BCKDH complex FAS_complex Fatty Acid Synthase (FAS) S_2_Methylbutanoyl_CoA->FAS_complex Primer Anteiso_Fatty_Acid Anteiso-Fatty Acid FAS_complex->Anteiso_Fatty_Acid Elongation cycles Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS_complex Elongation units

Caption: Metabolic pathway from isoleucine to anteiso-fatty acids.

Experimental Workflow for BCFA Analysis

BCFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., tissue, cells) Lipid_Extraction Total Lipid Extraction Biological_Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of branched-chain fatty acids.

Conclusion

This compound plays a specialized and essential role as a primer in the biosynthesis of anteiso branched-chain fatty acids. Its metabolic link to isoleucine catabolism highlights the integration of amino acid and lipid metabolism. Understanding the enzymes and pathways involved in the synthesis and utilization of this compound is crucial for researchers in various fields, from microbiology to human health and drug development. The experimental protocols and workflows provided in this guide offer a framework for the investigation of these unique and important biomolecules.

References

The Stereochemistry of 2-Methylbutanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutanoyl-Coenzyme A (CoA) is a chiral metabolic intermediate pivotal in the catabolism of the essential amino acid L-isoleucine. Its stereochemistry, specifically the configuration at the C2 position, dictates its metabolic fate and enzymatic interactions. This technical guide provides an in-depth exploration of the stereochemical aspects of 2-methylbutanoyl-CoA, including its metabolic context, enzymatic processing, and methods for its synthesis and analysis. A comprehensive understanding of the stereoisomers of this molecule is critical for researchers investigating metabolic disorders, enzyme mechanisms, and drug development targeting related pathways.

Introduction

2-Methylbutanoyl-CoA is a short-chain, methyl-branched fatty acyl-CoA. The presence of a chiral center at the second carbon atom of the butanoyl moiety gives rise to two stereoisomers: (S)-2-methylbutanoyl-CoA and (R)-2-methylbutanoyl-CoA. In biological systems, the stereochemistry of metabolites is of paramount importance as enzymes are highly stereospecific catalysts. The naturally occurring metabolic pathways predominantly produce and process one stereoisomer over the other.

This guide will delve into the intricacies of 2-methylbutanoyl-CoA stereochemistry, providing quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic pathways to serve as a valuable resource for the scientific community.

Metabolic Pathway of 2-Methylbutanoyl-CoA

The primary metabolic pathway involving 2-methylbutanoyl-CoA is the degradation of L-isoleucine.[1] This pathway is crucial for energy production from branched-chain amino acids. The initial steps of L-isoleucine catabolism lead to the formation of this compound.

The following diagram illustrates the stereochemical progression of L-isoleucine degradation to propionyl-CoA and acetyl-CoA.

Isoleucine_Degradation L_Isoleucine L-Isoleucine alpha_keto (S)-α-keto-β-methylvalerate L_Isoleucine->alpha_keto Branched-chain aminotransferase S_2_methyl This compound alpha_keto->S_2_methyl Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA S_2_methyl->Tiglyl_CoA Short/Branched-chain acyl-CoA dehydrogenase (SBCAD) hydroxy (2S,3R)-2-Methyl-3-hydroxybutanoyl-CoA Tiglyl_CoA->hydroxy Enoyl-CoA hydratase keto α-Methylacetoacetyl-CoA hydroxy->keto 3-Hydroxy-2-methylbutanoyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA keto->Propionyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA keto->Acetyl_CoA β-ketothiolase

Figure 1: Isoleucine Degradation Pathway.

As depicted, the catabolism of L-isoleucine exclusively produces the (S)-enantiomer of 2-methylbutanoyl-CoA. This stereoisomer is the substrate for the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).[2]

Enzymatic Processing of 2-Methylbutanoyl-CoA Stereoisomers

The enzymatic machinery of metabolic pathways exhibits a high degree of stereospecificity. This section details the enzymes known to interact with 2-methylbutanoyl-CoA and their specificity for the (S)- and (R)-isomers.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

SBCAD is a key enzyme in the isoleucine degradation pathway, catalyzing the dehydrogenation of this compound to tiglyl-CoA.[2] A deficiency in this enzyme leads to the genetic disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency, characterized by the accumulation of 2-methylbutyrylglycine in the urine.

At present, specific kinetic parameters (Km and Vmax) for the interaction of human SBCAD with both (S)- and (R)-2-methylbutanoyl-CoA are not extensively documented in publicly available literature. However, the established metabolic pathway strongly indicates a high specificity for the (S)-isomer.

Metabolism of (R)-2-Methylbutanoyl-CoA

The metabolic fate of (R)-2-methylbutanoyl-CoA is less clear. It is not a known intermediate in the canonical isoleucine degradation pathway. It is plausible that if (R)-2-methylbutanoyl-CoA were to form, it might be a substrate for a racemase to be converted to the metabolically active (S)-isomer, or it could be metabolized by other, less specific acyl-CoA-metabolizing enzymes. Further research is required to elucidate the enzymatic handling of this stereoisomer.

Quantitative Data

A critical aspect of understanding the stereochemistry of 2-methylbutanoyl-CoA is the quantitative analysis of enzyme kinetics. The following table summarizes the known information and highlights the current gaps in our knowledge.

EnzymeSubstrateKmVmaxSource
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)This compoundData not availableData not available
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)(R)-2-Methylbutanoyl-CoAData not availableData not available

Note: The lack of available kinetic data for the individual stereoisomers of 2-methylbutanoyl-CoA represents a significant knowledge gap in the field.

Experimental Protocols

The study of 2-methylbutanoyl-CoA stereochemistry necessitates robust experimental protocols for the synthesis of pure stereoisomers and their analytical separation.

Stereospecific Synthesis of this compound

The synthesis of this compound can be achieved through a chemo-enzymatic approach starting from the naturally occurring amino acid L-isoleucine.

Workflow for the Synthesis of this compound:

Synthesis_S_Isomer L_Isoleucine L-Isoleucine S_2_acid (S)-2-Methylbutanoic acid L_Isoleucine->S_2_acid Diazotization (e.g., NaNO2, H2SO4) S_2_CoA This compound S_2_acid->S_2_CoA Acyl-CoA Synthetase or Chemical Synthesis (e.g., with Coenzyme A, ATP)

Figure 2: Synthesis of this compound.

Protocol:

  • Synthesis of (S)-2-Methylbutanoic Acid from L-Isoleucine:

    • Dissolve L-isoleucine in an aqueous solution of a strong acid (e.g., sulfuric acid).

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (NaNO2). The diazotization reaction will convert the amino group to a hydroxyl group with retention of configuration.

    • Extract the resulting (S)-2-methylbutanoic acid with an organic solvent.

    • Purify the product by distillation or chromatography.

  • Enzymatic Synthesis of this compound:

    • Incubate the purified (S)-2-methylbutanoic acid with Coenzyme A, ATP, and a suitable acyl-CoA synthetase.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting this compound using chromatographic methods.

Synthesis of (R)-2-Methylbutanoyl-CoA

The synthesis of the (R)-enantiomer requires a different starting material or a method that allows for stereochemical control.

Protocol for Synthesis of (R)-2-Methylbutanoic Acid:

One potential route for the synthesis of (R)-2-methylbutanoic acid is through the asymmetric hydrogenation of tiglic acid using a chiral catalyst, such as a ruthenium-BINAP complex.[3]

  • Asymmetric Hydrogenation of Tiglic Acid:

    • Dissolve tiglic acid in a suitable solvent.

    • Add a chiral ruthenium-BINAP catalyst.

    • Pressurize the reaction vessel with hydrogen gas.

    • Monitor the reaction until completion.

    • The choice of the specific BINAP ligand will determine the stereochemical outcome.

    • Purify the resulting (R)-2-methylbutanoic acid.

Once (R)-2-methylbutanoic acid is obtained, it can be converted to (R)-2-methylbutanoyl-CoA using the same enzymatic or chemical methods described for the (S)-isomer.

Chiral Separation of 2-Methylbutanoyl-CoA Enantiomers

The analytical separation of the (S)- and (R)-enantiomers of 2-methylbutanoyl-CoA is essential for studying their respective metabolic roles. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.

Logical Relationship for Chiral HPLC Method Development:

Chiral_HPLC Racemic_Standard Prepare Racemic 2-Methylbutanoyl-CoA Standard Column_Screening Screen Chiral Stationary Phases (CSPs) Racemic_Standard->Column_Screening Mobile_Phase_Optimization Optimize Mobile Phase (Composition and Additives) Column_Screening->Mobile_Phase_Optimization Detection Optimize Detection (UV/Vis, Mass Spectrometry) Mobile_Phase_Optimization->Detection Validation Validate Method (Resolution, Linearity, LOD, LOQ) Detection->Validation

Figure 3: Chiral HPLC Method Development.

General HPLC Protocol:

  • Column: A chiral stationary phase, such as one based on cyclodextrins or polysaccharide derivatives, is required.

  • Mobile Phase: A typical mobile phase for chiral separations consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte.

  • Detection: UV detection at approximately 260 nm (the absorbance maximum for the adenine ring of CoA) is commonly used. Mass spectrometry can also be coupled to the HPLC for definitive identification.

  • Sample Preparation: Biological samples may require extraction and purification steps to remove interfering substances before analysis.

Conclusion

The stereochemistry of 2-methylbutanoyl-CoA is a critical determinant of its role in cellular metabolism. The exclusive production of this compound from L-isoleucine catabolism highlights the stereospecificity of the enzymes involved in this pathway. While significant progress has been made in understanding the metabolic context of the (S)-isomer, a considerable knowledge gap remains concerning the quantitative enzymology of both stereoisomers and the metabolic fate of the (R)-enantiomer. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the intricate stereochemical world of this important metabolite. Future studies focusing on obtaining kinetic data for the enzymes interacting with both (S)- and (R)-2-methylbutanoyl-CoA and the development of validated chiral analytical methods will be instrumental in advancing our understanding of branched-chain amino acid metabolism and its associated disorders.

References

Exploring the regulation of (S)-2-Methylbutanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Regulation of (S)-2-Methylbutanoyl-CoA Synthesis

Abstract

This compound is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. The metabolic flux through this pathway is critical for energy homeostasis, protein metabolism, and nitrogen balance. The synthesis of this compound is a two-step process initiated in the mitochondria, involving transamination and subsequent oxidative decarboxylation. The regulation of this pathway is tightly controlled, primarily at the level of the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex, a key mitochondrial enzyme assembly. This technical guide provides a comprehensive overview of the synthesis of this compound, details the intricate regulatory mechanisms governing its production, presents quantitative kinetic data for the involved enzymes, and supplies detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research and therapeutic design.

Introduction

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a fundamental metabolic pathway, primarily initiated in skeletal muscle.[1][2] Unlike other amino acids, BCAAs largely bypass first-pass metabolism in the liver. The breakdown of isoleucine generates both acetyl-CoA and propionyl-CoA, classifying it as both ketogenic and glucogenic.[2] A key intermediate in this pathway is this compound, the product of the first two enzymatic steps. The regulation of its synthesis is crucial, as dysregulation is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), which results from a deficiency in the primary regulatory enzyme complex.[2][3] Understanding the control points of this pathway is essential for developing therapeutic strategies for these and other metabolic conditions like diabetes and obesity.

The Isoleucine Catabolic Pathway to this compound

The conversion of L-isoleucine to this compound involves two sequential enzymatic reactions that occur within the mitochondria.[3]

  • Transamination: The pathway begins with the reversible transfer of the α-amino group from L-isoleucine to α-ketoglutarate. This reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent enzyme, Branched-Chain Amino Acid Transaminase (BCAT).[4][5] The products are (S)-α-keto-β-methylvalerate (KMV) and L-glutamate.[6]

  • Oxidative Decarboxylation: The resulting branched-chain α-keto acid, KMV, undergoes irreversible oxidative decarboxylation. This reaction is catalyzed by the multi-enzyme Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex.[2][7] This step yields this compound, with the release of CO₂ and the reduction of NAD⁺ to NADH.[6] This is the committed and rate-limiting step in BCAA catabolism.[7]

G cluster_pathway Isoleucine Catabolism Pathway Ile L-Isoleucine KMV (S)-α-Keto-β- methylvalerate (KMV) Ile->KMV BCAT aKG α-Ketoglutarate Glu L-Glutamate aKG->Glu Product This compound KMV->Product BCKD Complex NADH_CO2 NADH + CO₂ Product->NADH_CO2 CoASH_NAD CoA-SH + NAD+ CoASH_NAD->KMV G cluster_regulation Regulation of BCKD Complex Activity BCKD_active Active BCKD (Dephosphorylated) BCKD_inactive Inactive BCKD-P (Phosphorylated) BCKD_active->BCKD_inactive Phosphorylation BCKD_inactive->BCKD_active Dephosphorylation BCKDK BCKD Kinase (BCKDK) ADP ADP BCKDK->ADP PPM1K PPM1K Phosphatase Pi Pi PPM1K->Pi ATP ATP ATP->BCKDK H2O H₂O H2O->PPM1K Inhibitor α-Keto Acids (e.g., KIC) Inhibitor->BCKDK inhibits G cluster_workflow Workflow: LC-MS/MS Quantification of Acyl-CoAs A 1. Sample Collection (e.g., Tissue Biopsy) B 2. Homogenization & Lysis (e.g., in 1M TCA) A->B C 3. Internal Standard Spiking (e.g., C17:0-CoA) B->C D 4. Liquid-Liquid or Solid-Phase Extraction C->D E 5. Evaporation & Reconstitution in Injection Solvent D->E F 6. LC-MS/MS Analysis (Ion-Pair Chromatography, MRM Mode) E->F G 7. Data Processing (Peak Integration, Normalization) F->G H 8. Quantification (vs. Standard Curve) G->H

References

Methodological & Application

LC-MS/MS Method for the Quantitative Analysis of (S)-2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

(S)-2-Methylbutanoyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Dysregulation of isoleucine metabolism has been implicated in various metabolic disorders, making the accurate quantification of its intermediates, such as this compound, crucial for research and drug development. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a short-chain, methyl-branched fatty acyl-CoA. It is formed from (S)-2-methylbutanoic acid and Coenzyme A. The accurate measurement of this analyte is essential for studying the flux through the isoleucine degradation pathway and for investigating the effects of therapeutic interventions targeting this pathway.

Signaling Pathway

This compound is a central metabolite in the degradation pathway of the essential amino acid, L-isoleucine. The pathway involves a series of enzymatic reactions that convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. A deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase, which is responsible for the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, leads to the accumulation of 2-methylbutyrylglycine in the urine, a condition known as 2-methylbutyrylglycinuria.[1]

G Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate S_2_Methylbutanoyl_CoA This compound alpha_Keto_beta_methylvalerate->S_2_Methylbutanoyl_CoA Tiglyl_CoA Tiglyl-CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle

Figure 1: Simplified Isoleucine Degradation Pathway.

Experimental Workflow

The overall experimental workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Add 5-SSA Supernatant_Collection Supernatant_Collection Protein_Precipitation->Supernatant_Collection Centrifuge LC_Separation LC_Separation Supernatant_Collection->LC_Separation Inject MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection Elute Quantification Quantification MS_MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental Workflow.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of short-chain acyl-CoAs from biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

Protocol:

  • To 50 µL of biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of short-chain acyl-CoAs.

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound are monitored. The primary transition is based on the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).

  • Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Quantitative Data

The following table summarizes the key parameters for the quantification of this compound. The MRM transition is calculated based on the molecular weight of this compound (851.65 g/mol ) and the characteristic neutral loss of 507 for acyl-CoAs. Quantitative data presented is representative and based on the analysis of plant-derived samples as reported by Abrankó et al. (2018), as specific quantitative data in drug development-relevant matrices was not available in the reviewed literature.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)MatrixConcentration RangeLinearity (R²)LLOQ (fmol)
This compound852.7345.1Instrument DependentHops, HempNot specified>0.991-5

Note: The collision energy should be optimized for the specific mass spectrometer used. The linearity and LLOQ are representative values for short-chain acyl-CoAs and may vary depending on the matrix and instrument sensitivity.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The described method is sensitive, specific, and applicable to a variety of biological matrices. The provided workflow, protocols, and data will be a valuable resource for researchers, scientists, and drug development professionals investigating isoleucine metabolism and related metabolic disorders.

References

Application Note: Protocol for Extraction of Short-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in energy production, fatty acid metabolism, and post-translational modifications of proteins. Accurate quantification of these molecules in biological tissues is essential for understanding various physiological and pathological states, including metabolic disorders and drug effects. This application note provides a detailed protocol for the efficient extraction of short-chain acyl-CoAs from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented method focuses on a robust extraction procedure using 5-sulfosalicylic acid (SSA) for protein precipitation and sample deproteinization, which has been shown to offer high recovery rates for a range of short-chain acyl-CoAs.

Data Presentation

The following tables summarize the recovery rates of various short-chain acyl-CoAs using different extraction methods and the typical levels of these metabolites found in various tissues.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[1]
Propionyl-CoA~80%~62%Not Reported
Butyryl-CoANot ReportedNot ReportedNot Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)[1]
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported

Data compiled from studies comparing SSA and TCA extraction methods. The Acetonitrile/2-propanol with SPE recovery data is from a separate study and is presented for a broader comparison of extraction efficiencies.

Table 2: Representative Levels of Short-Chain Acyl-CoAs in Various Rat Tissues (nmol/g wet weight).

Acyl-CoA SpeciesLiverSkeletal MuscleBrain
Acetyl-CoA15-605-152-8
Propionyl-CoA0.5-2.00.1-0.50.1-0.4
Butyryl-CoA0.1-0.5<0.1<0.1
Malonyl-CoA1-50.1-1.00.05-0.2

These values are approximate and can vary based on the physiological state of the animal and the specific analytical methods used.

Experimental Protocol

This protocol details the extraction of short-chain acyl-CoAs from tissue samples using 5-sulfosalicylic acid.

Materials and Reagents:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity.

    • Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle.

    • Grind the tissue to a fine powder using the pre-chilled pestle.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution to the tube.

    • If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder.

    • Homogenize the sample immediately using a bead beater (2 cycles of 30 seconds) or an ultrasonic homogenizer (3 cycles of 15 seconds on ice).

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

  • Sample Storage and Analysis:

    • The extracted sample is now ready for analysis by LC-MS/MS.

    • If not analyzing immediately, store the extracts at -80°C to prevent degradation of the acyl-CoA species.

Diagrams

experimental_workflow tissue Frozen Tissue (20-50 mg) pulverize Pulverization in Liquid N2 tissue->pulverize homogenize Homogenization in Ice-Cold 5% SSA pulverize->homogenize centrifuge Centrifugation (16,000 x g, 10 min, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis storage Storage at -80°C supernatant->storage

Caption: Workflow for short-chain acyl-CoA extraction.

References

Synthesis of (S)-2-Methylbutanoyl-CoA Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and characterization of (S)-2-Methylbutanoyl-CoA, a crucial analytical standard for various research applications, including metabolism studies, enzyme kinetics, and as a biomarker in drug development.

Introduction

This compound is a short-chain branched acyl-coenzyme A thioester. It is a key intermediate in the metabolism of the branched-chain amino acid isoleucine and is involved in various metabolic pathways. Accurate quantification and characterization of this compound are essential for understanding its physiological and pathological roles. The availability of a high-purity analytical standard is a prerequisite for such studies. This document outlines both a chemo-enzymatic and a chemical synthesis approach for its preparation.

Data Presentation

Table 1: Summary of Synthesis and Characterization Data for this compound
ParameterChemo-Enzymatic SynthesisChemical Synthesis (Ethyl Chloroformate Method)
Starting Materials (S)-2-Methylbutanoic acid, Coenzyme A (free acid), ATP, Acyl-CoA Synthetase(S)-2-Methylbutanoic acid, Coenzyme A (free acid), Ethyl Chloroformate, Triethylamine
Typical Yield 70-85%50-65%
Purity (by HPLC) >95%>95%
Molecular Formula C₂₆H₄₄N₇O₁₇P₃SC₂₆H₄₄N₇O₁₇P₃S
Molecular Weight 851.66 g/mol 851.66 g/mol
Mass Spectrometry (ESI+) Expected [M+H]⁺: m/z 852.1800Expected [M+H]⁺: m/z 852.1800
¹H NMR (D₂O, 400 MHz) Characteristic peaks for the 2-methylbutanoyl and CoA moieties.Characteristic peaks for the 2-methylbutanoyl and CoA moieties.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: a chemo-enzymatic method and a chemical synthesis method.

Protocol 1: Chemo-Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between (S)-2-methylbutanoic acid and Coenzyme A. This approach offers high specificity and yield under mild reaction conditions.

Materials:

  • (S)-2-Methylbutanoic acid

  • Coenzyme A (free acid)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • A suitable acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM (S)-2-methylbutanoic acid, 5 mM Coenzyme A (free acid), 15 mM ATP, 20 mM MgCl₂, and 1 mM TCEP.

  • Enzyme Addition: Add the acyl-CoA synthetase to a final concentration of 1-5 µM. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to precipitate the enzyme and other insoluble materials.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with acetonitrile followed by water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted ATP.

    • Elute the this compound with a solution of 50% acetonitrile in water.

  • Lyophilization: Lyophilize the eluted fractions to obtain the purified this compound as a white powder.

Protocol 2: Chemical Synthesis via the Ethyl Chloroformate Method

This chemical approach involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of Coenzyme A.

Materials:

  • (S)-2-Methylbutanoic acid

  • Coenzyme A (free acid)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Diethyl ether

  • Sodium bicarbonate

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve (S)-2-methylbutanoic acid (1.2 equivalents) in anhydrous THF.

    • Add triethylamine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring.

    • Continue stirring at 0°C for 30 minutes to form the mixed anhydride.

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in a 1:1 mixture of water and THF.

    • Adjust the pH of the Coenzyme A solution to 8.0 with a saturated solution of sodium bicarbonate.

    • Slowly add the mixed anhydride solution to the Coenzyme A solution at 0°C with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • Wash the reaction mixture with diethyl ether to remove unreacted starting materials and byproducts.

    • The aqueous layer containing the this compound can be purified by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Collect the fractions containing the product and lyophilize to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by HPLC, mass spectrometry, and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm (adenine moiety of CoA)

Mass Spectrometry (MS)
  • Technique: Electrospray ionization in positive mode (ESI+).

  • Expected Ion: [M+H]⁺ at m/z 852.1800.

  • Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure, with characteristic fragments corresponding to the loss of the pantetheine and adenosine diphosphate moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: D₂O

  • ¹H NMR: Expect characteristic signals for the ethyl and methyl protons of the 2-methylbutanoyl group, as well as signals from the pantetheine and adenosine moieties of Coenzyme A.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon of the thioester and the carbons of the 2-methylbutanoyl group.

Visualizations

Chemo_Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product S_MBA (S)-2-Methylbutanoic acid Reaction Acyl-CoA Synthetase (37°C, 2-4h) S_MBA->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Quench Quench with Acetonitrile Reaction->Quench Crude Product Centrifuge Centrifugation Quench->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Supernatant Lyophilize Lyophilization SPE->Lyophilize Purified Eluate Product This compound Analytical Standard Lyophilize->Product

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification cluster_product Final Product S_MBA (S)-2-Methylbutanoic acid Activation Mixed Anhydride Formation (0°C) S_MBA->Activation ECF Ethyl Chloroformate ECF->Activation TEA Triethylamine TEA->Activation Coupling Thioester Formation (pH 8.0) Activation->Coupling Mixed Anhydride CoA Coenzyme A CoA->Coupling Wash Diethyl Ether Wash Coupling->Wash Crude Product HPLC Preparative HPLC Wash->HPLC Aqueous Layer Lyophilize Lyophilization HPLC->Lyophilize Purified Fractions Product This compound Analytical Standard Lyophilize->Product

Caption: Workflow for the chemical synthesis of this compound.

Application of (S)-2-Methylbutanoyl-CoA in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Methylbutanoyl-CoA , a key intermediate in the catabolism of the branched-chain amino acid isoleucine, is emerging as a molecule of interest for researchers in cellular metabolism, signal transduction, and drug discovery. As with other short-chain acyl-CoAs, it has the potential to influence cellular processes through metabolic flux and post-translational modifications of proteins, such as histone acylation. These application notes provide detailed protocols for investigating the roles of this compound in cell-based assays.

Introduction

This compound is a chiral molecule formed during the mitochondrial degradation of L-isoleucine. Dysregulation of branched-chain amino acid (BCAA) metabolism is associated with various metabolic disorders, making the study of downstream metabolites like this compound crucial for understanding disease pathogenesis and identifying potential therapeutic targets. In a cellular context, the availability of this compound can influence the acyl-CoA pool, potentially impacting metabolic pathways and serving as a substrate for enzymatic reactions that regulate protein function.

Key Applications in Cell-Based Assays

  • Investigation of Histone Acylation: this compound can be investigated as a donor for a novel type of histone post-translational modification, "histone methylbutanoylation." This can be explored for its role in regulating chromatin structure and gene expression.

  • Metabolic Pathway Analysis: Introducing labeled this compound or its precursors into cells allows for tracing its metabolic fate and understanding its contribution to various metabolic pathways.

  • Modulation of Cellular Signaling: The impact of this compound on key signaling pathways, such as the mTOR and insulin signaling pathways, can be assessed, given the known roles of BCAAs in these processes.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of Histone Methylbutanoylation

Cell LineTreatmentH3K9mebu Level (Relative to Control)H4K8mebu Level (Relative to Control)
HEK293TControl (Vehicle)1.01.0
HEK293T(S)-2-Methylbutanoic acid (1 mM)2.5 ± 0.31.8 ± 0.2
HepG2Control (Vehicle)1.01.0
HepG2(S)-2-Methylbutanoic acid (1 mM)3.1 ± 0.42.2 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Effect of this compound Precursor on mTOR Signaling

Cell LineTreatmentp-mTOR (Ser2448) Level (Relative to Control)p-S6K (Thr389) Level (Relative to Control)
C2C12Control (Vehicle)1.01.0
C2C12(S)-2-Methylbutanoic acid (1 mM)1.8 ± 0.21.5 ± 0.1
3T3-L1Control (Vehicle)1.01.0
3T3-L1(S)-2-Methylbutanoic acid (1 mM)1.5 ± 0.21.3 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: In Vitro Histone Acylation Assay with this compound

This protocol is adapted from general in vitro histone acylation assays and is designed to test if this compound can be used as a substrate by histone acetyltransferases (HATs) or other acyltransferases to modify histones.

Materials:

  • Recombinant histone H3 or H4

  • This compound

  • Nuclear extract or purified histone acetyltransferase (e.g., p300/CBP)

  • Acylation buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Anti-pan-acyl-lysine antibody or a custom antibody against methylbutanoyl-lysine

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Recombinant histone (1 µg)

    • This compound (10 µM)

    • Nuclear extract (10 µg) or purified HAT (100 ng)

    • Acylation buffer to a final volume of 50 µL

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pan-acyl-lysine) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cellular Uptake and Analysis of Histone Methylbutanoylation

This protocol describes how to treat cells with the precursor of this compound, (S)-2-Methylbutanoic acid, and subsequently analyze histone modifications.

Materials:

  • Cultured cells (e.g., HEK293T, HepG2)

  • (S)-2-Methylbutanoic acid

  • Cell culture medium and supplements

  • Histone extraction buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for methylbutanoyl-lysine (if available) or pan-acyl-lysine antibody

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of (S)-2-Methylbutanoic acid (e.g., 0.1, 1, 10 mM) for 24 hours. Include a vehicle-treated control.

  • Harvest the cells and extract histones using a histone extraction kit or a high-salt extraction method.

  • Quantify the protein concentration of the histone extracts.

  • Perform Western blotting as described in Protocol 1 to detect histone methylbutanoylation.

Protocol 3: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of short-chain acyl-CoAs from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells

  • This compound standard

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile

  • Ammonium acetate

  • LC-MS/MS system

Procedure:

  • Culture and treat cells as required.

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Lyse the cells with a cold extraction solvent (e.g., 80:20 acetonitrile:water with internal standard).

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cellular debris.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the specific precursor-to-product ion transition.

  • Generate a standard curve using the this compound standard to determine the absolute concentration in the samples.

Visualizations

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT S_2_Methylbutanoyl_CoA This compound alpha_keto_beta_methylvalerate->S_2_Methylbutanoyl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA ACADSB Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Isoleucine Catabolic Pathway

Histone_Acylation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Cell_Treatment Treat with (S)-2-Methylbutanoic acid Cell_Seeding->Cell_Treatment Histone_Extraction Histone Extraction Cell_Treatment->Histone_Extraction LC_MS LC-MS/MS for Acyl-CoA Quantification Cell_Treatment->LC_MS Western_Blot Western Blot for Acylation Histone_Extraction->Western_Blot

Experimental Workflow for Histone Acylation Analysis

mTOR_Signaling_Hypothesis S_2_Methylbutanoyl_CoA This compound mTORC1 mTORC1 S_2_Methylbutanoyl_CoA->mTORC1 Activates? S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits (when unphosphorylated)

Hypothesized mTOR Signaling Modulation

Application Notes and Protocols for Stable Isotope Labeling of (S)-2-Methylbutanoyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope labeling, in conjunction with mass spectrometry, provides a robust method for tracking the flow of atoms through metabolic pathways. This document provides detailed application notes and protocols for the stable isotope labeling of (S)-2-Methylbutanoyl-CoA, a key intermediate in the catabolism of the essential amino acid isoleucine, to enable precise metabolic flux analysis.[1][2][3][4]

This compound is situated at a critical branch point in metabolism, and its fate has implications for cellular energy production and the synthesis of important biomolecules. Dysregulation of isoleucine catabolism has been linked to various metabolic disorders. By tracing the incorporation of stable isotopes from labeled precursors like ¹³C-isoleucine, researchers can quantify the flux through this pathway, providing valuable insights for basic research and drug development.[5]

Principle of the Method

The core of this method involves introducing a stable isotope-labeled precursor, typically uniformly labeled ¹³C-Isoleucine ([U-¹³C₆]-Isoleucine), into a cell culture or in vivo model.[6] As the cells metabolize the labeled isoleucine, the ¹³C atoms are incorporated into downstream metabolites, including this compound. By analyzing the mass isotopologue distribution (MID) of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the relative contribution of isoleucine to this metabolite pool can be quantified. This data, when integrated into metabolic models, allows for the calculation of metabolic fluxes.[7][8][9]

Key Applications

  • Drug Discovery and Development: Understanding how drug candidates modulate amino acid metabolism and impact downstream pathways.

  • Disease Research: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and inherited metabolic disorders.[10]

  • Bioprocess Optimization: Engineering microorganisms or cell lines for the enhanced production of biofuels or specialty chemicals derived from branched-chain amino acid metabolism.

  • Nutritional Science: Studying the metabolic fate of essential amino acids under different dietary conditions.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells with [U-¹³C₆]-Isoleucine

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM)

  • Isoleucine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-Isoleucine (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete culture medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing isoleucine-free DMEM with dFBS to the desired concentration (e.g., 10%) and the appropriate concentration of [U-¹³C₆]-Isoleucine. The final concentration of the labeled isoleucine should be similar to that in the complete medium.

  • Initiation of Labeling:

    • Aspirate the complete medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period. The optimal labeling time to reach isotopic steady-state should be determined empirically for each cell line and experimental condition but typically ranges from 6 to 24 hours.

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the plate.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Flash-freeze the lysate in liquid nitrogen and store at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of this compound Isotopologues

Materials:

  • Metabolite extracts from Protocol 1

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • This compound standard (Sigma-Aldrich or equivalent)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer).[7][9][11]

Procedure:

  • Sample Preparation:

    • Thaw the frozen metabolite extracts on ice.

    • Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).

  • LC Separation:

    • Column: Use a C18 reversed-phase column suitable for polar metabolite analysis.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Develop a gradient to separate this compound from other isomers and matrix components. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution instruments.[7][9]

    • MRM Transitions: Monitor the transitions for the different isotopologues of this compound. The precursor ion will be the protonated molecule [M+H]⁺. The fragment ion typically corresponds to the loss of the CoA moiety.

      • M+0 (unlabeled): Precursor m/z -> Fragment m/z

      • M+1: Precursor m/z -> Fragment m/z

      • M+2: Precursor m/z -> Fragment m/z

      • M+3: Precursor m/z -> Fragment m/z

      • M+4: Precursor m/z -> Fragment m/z

      • M+5: Precursor m/z -> Fragment m/z

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional labeling and the mass isotopologue distribution (MID).

Data Presentation

The quantitative data should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution of this compound after Labeling with [U-¹³C₆]-Isoleucine

IsotopologueMass Shift (m/z)Control Condition (%)Treated Condition (%)
M+005.2 ± 0.810.5 ± 1.2
M+1+11.5 ± 0.32.1 ± 0.4
M+2+20.8 ± 0.21.3 ± 0.3
M+3+31.2 ± 0.41.8 ± 0.5
M+4+45.3 ± 0.98.3 ± 1.1
M+5+586.0 ± 2.176.0 ± 2.5

Data are presented as mean ± standard deviation (n=3). The M+5 isotopologue represents this compound fully labeled from [U-¹³C₆]-Isoleucine.

Table 2: Calculated Metabolic Fluxes through Isoleucine Catabolism

Metabolic FluxControl (nmol/10⁶ cells/hr)Treated (nmol/10⁶ cells/hr)Fold Change
Isoleucine Uptake50.2 ± 4.545.1 ± 3.80.90
This compound Synthesis40.8 ± 3.732.5 ± 2.90.80
Propionyl-CoA Production35.1 ± 3.225.0 ± 2.30.71
Acetyl-CoA Production5.7 ± 0.67.5 ± 0.81.32

Fluxes are calculated using a metabolic model and the isotopic labeling data from Table 1.

Visualizations

Isoleucine Catabolic Pathway

Isoleucine_Catabolism Isoleucine [U-13C6]-Isoleucine a_keto α-Keto-β-methylvalerate Isoleucine->a_keto S_2_MB_CoA This compound (M+5) a_keto->S_2_MB_CoA Tiglyl_CoA Tiglyl-CoA S_2_MB_CoA->Tiglyl_CoA Propionyl_CoA Propionyl-CoA (M+3) Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA (M+2) Tiglyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA

Caption: Isoleucine catabolism leading to propionyl-CoA and acetyl-CoA.

Experimental Workflow for Stable Isotope Labeling and Flux Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_modeling Modeling & Interpretation cell_seeding Seed Cells labeling Incubate with [U-13C6]-Isoleucine cell_seeding->labeling quenching Quench Metabolism labeling->quenching extraction Extract Metabolites quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing & Isotopologue Correction lcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa interpretation Biological Interpretation mfa->interpretation

Caption: Workflow for ¹³C-based metabolic flux analysis.

Logical Relationship in Data Analysis for Flux Calculation

Data_Analysis_Logic raw_data Raw LC-MS/MS Data peak_integration Peak Integration of Isotopologues raw_data->peak_integration nat_abundance_corr Natural Abundance Correction peak_integration->nat_abundance_corr mid_calculation Mass Isotopologue Distribution (MID) nat_abundance_corr->mid_calculation flux_estimation Flux Estimation Algorithm mid_calculation->flux_estimation metabolic_model Metabolic Network Model metabolic_model->flux_estimation flux_map Metabolic Flux Map flux_estimation->flux_map

Caption: Data analysis pipeline for metabolic flux estimation.

References

Application Notes and Protocols for the Development of a Genetically Encoded Biosensor for Real-Time (S)-2-Methylbutanoyl-CoA Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylbutanoyl-CoA is a key intermediate in the metabolism of branched-chain amino acids and is implicated in various metabolic pathways and cellular processes. The ability to monitor its concentration in real-time within living cells is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic disorders. This document provides a detailed guide for the development of a genetically encoded, fluorescent biosensor for the real-time monitoring of this compound.

The proposed biosensor design is based on the successful engineering of the acetyl-CoA biosensor, PancACe, which utilizes a bacterial sensing protein fused to a circularly permuted green fluorescent protein (cpGFP).[1][2][3][4] The binding of the target molecule to the sensing domain induces a conformational change that modulates the fluorescence of cpGFP, allowing for ratiometric or intensiometric measurements of the analyte.

Principle of the Biosensor

The biosensor will be a fusion protein consisting of two key components:

  • A Sensing Domain: A bacterial protein with high affinity and specificity for this compound.

  • A Reporter Domain: A circularly permuted fluorescent protein (cpGFP) that translates the binding event into a measurable fluorescent signal.

The core principle relies on the ligand-induced conformational change of the sensing domain upon binding this compound. This change in shape is allosterically transmitted to the fused cpGFP, altering its chromophore environment and, consequently, its fluorescence intensity.

Proposed Signaling Pathway

G cluster_0 Biosensor Activation S_2_Methylbutanoyl_CoA This compound Sensing_Domain Sensing Domain (Inactive) S_2_Methylbutanoyl_CoA->Sensing_Domain Binding Reporter_Domain cpGFP (Low Fluorescence) Active_Complex Sensing Domain + Ligand (Active) Sensing_Domain->Active_Complex Conformational Change High_Fluorescence cpGFP (High Fluorescence) Active_Complex->High_Fluorescence Allosteric Coupling

Caption: Proposed signaling pathway of the this compound biosensor.

Experimental Workflow

The development of the biosensor will follow a structured workflow, from the identification of a suitable sensing domain to the characterization of the final biosensor.

G cluster_workflow Biosensor Development Workflow A 1. Identification & Engineering of Sensing Domain B 2. Biosensor Construct Design & Cloning A->B C 3. Protein Expression & Purification B->C D 4. In Vitro Characterization C->D E 5. In Vivo Characterization in Target Cells D->E

Caption: Experimental workflow for biosensor development.

Protocols

Protocol 1: Identification and Engineering of the Sensing Domain

As no specific this compound binding protein is readily available, a protein engineering approach is necessary. Directed evolution will be employed to evolve an existing acyl-CoA binding protein to recognize this compound.

1.1. Selection of a Scaffold Protein:

  • Choose a bacterial acyl-CoA binding protein with a known structure and some level of promiscuity in substrate binding. A good starting point could be a medium-chain acyl-CoA ligase or a transcriptional regulator responsive to other acyl-CoAs.

1.2. Library Creation (Error-Prone PCR and DNA Shuffling):

  • Amplify the gene of the scaffold protein using error-prone PCR to introduce random mutations.

  • Alternatively, use DNA shuffling to recombine mutations from several related acyl-CoA binding proteins.

  • Clone the resulting library of mutated genes into an appropriate expression vector.

1.3. High-Throughput Screening:

  • Transform the library into a suitable bacterial host (e.g., E. coli).

  • Develop a high-throughput screening assay to identify variants that bind to this compound. This could be based on:

    • Growth Selection: Engineer the host strain to require the binding of this compound for the expression of a survival gene (e.g., an antibiotic resistance gene).

    • Fluorescence-Activated Cell Sorting (FACS): Co-express the library with a fluorescent reporter system that is activated by the binding event.

1.4. Iterative Rounds of Evolution:

  • Select the best-performing variants from the screen and use them as templates for the next round of mutagenesis and screening. Repeat this process for several rounds to enrich for mutants with high affinity and specificity for this compound.

Protocol 2: Biosensor Construct Design and Cloning
  • Plasmid Design: Design a plasmid containing the engineered sensing domain gene and the cpGFP gene. The two genes should be fused in-frame with a flexible linker sequence (e.g., a series of glycine and serine residues) between them to ensure proper folding and function of both domains.

  • Cloning:

    • Amplify the engineered sensing domain gene and the cpGFP gene by PCR.

    • Use restriction enzyme digestion and ligation or Gibson assembly to clone the two fragments into an expression vector.

    • Verify the sequence of the final construct by DNA sequencing.

Protocol 3: Protein Expression and Purification
  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the biosensor protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography if the protein has a His-tag).

    • Further purify the protein by size-exclusion chromatography.

    • Assess the purity of the protein by SDS-PAGE.

Protocol 4: In Vitro Characterization

4.1. Fluorescence Spectroscopy:

  • Measure the fluorescence emission spectrum of the purified biosensor protein in the presence and absence of this compound.

  • Determine the excitation and emission maxima.

4.2. Ligand Titration:

  • Titrate the purified biosensor with increasing concentrations of this compound and measure the change in fluorescence intensity.

  • Plot the change in fluorescence as a function of ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

4.3. Selectivity Assay:

  • Measure the fluorescence response of the biosensor to other structurally related acyl-CoA molecules (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA) to assess its selectivity.

4.4. Kinetic Measurements:

  • Use a stopped-flow fluorometer to measure the on- and off-rates of ligand binding to determine the kinetics of the biosensor response.

Data Presentation

ParameterValueMethod
Affinity (Kd) for this compound TBDFluorescence Titration
Dynamic Range (Fmax/Fmin) TBDFluorescence Spectroscopy
Response Time (kon, koff) TBDStopped-Flow Fluorometry
Selectivity vs. Acetyl-CoA TBDSelectivity Assay
Selectivity vs. Propionyl-CoA TBDSelectivity Assay
Selectivity vs. Butyryl-CoA TBDSelectivity Assay

Table 1: Summary of in vitro characterization data for the this compound biosensor. TBD (To Be Determined) indicates that these values will be obtained through the experimental protocols outlined above.

Logical Relationship of Biosensor Components

G cluster_logic Biosensor Component Logic Ligand This compound Sensing Engineered Sensing Domain Ligand->Sensing Binds Linker Flexible Linker Sensing->Linker Induces Strain Reporter cpGFP Reporter Linker->Reporter Transmits Change Signal Fluorescent Signal Reporter->Signal Modulates

Caption: Logical relationship of the biosensor components.

Conclusion

The development of a genetically encoded biosensor for this compound is a challenging but achievable goal. By leveraging established principles of biosensor design and employing powerful protein engineering techniques like directed evolution, it is possible to create a valuable tool for real-time metabolite monitoring in living cells. The protocols and guidelines presented in this document provide a comprehensive framework for the successful development and characterization of this novel biosensor.

References

Application Notes and Protocols for the Use of (S)-2-Methylbutanoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylbutanoyl-CoA is a key intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. The enzymatic dehydrogenation of this acyl-CoA thioester is a critical step in cellular metabolism. Understanding the kinetics of enzymes that utilize this compound as a substrate is vital for elucidating fundamental metabolic pathways, investigating inborn errors of metabolism, and for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in enzyme kinetic studies, with a primary focus on the enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).

Metabolic Pathway of L-Isoleucine Catabolism

This compound is generated from L-isoleucine through a series of enzymatic reactions. The subsequent dehydrogenation of this compound is catalyzed by SBCAD, a flavin-dependent enzyme.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid BCAT S_2_Methylbutanoyl_CoA This compound Keto_Acid->S_2_Methylbutanoyl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA SBCAD Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Figure 1: Simplified pathway of L-isoleucine catabolism.

Enzyme of Interest: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

SBCAD (EC 1.3.8.1), also known as 2-methylbutyryl-CoA dehydrogenase, is a key enzyme in the isoleucine degradation pathway.[1] It is a homotetrameric mitochondrial flavoprotein that catalyzes the α,β-dehydrogenation of this compound to tiglyl-CoA.[2] This reaction is coupled to the reduction of an electron acceptor, the Electron Transfer Flavoprotein (ETF).[3]

Quantitative Data: Kinetic Parameters of Human SBCAD

The following table summarizes the kinetic parameters of recombinant human SBCAD with this compound as the substrate. This data is essential for designing and interpreting enzyme kinetic experiments.

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
This compoundHuman SBCAD~25Not ReportedNot Reported[4]

Note: While a precise kcat value was not explicitly found in the searched literature, the Km value provides a crucial starting point for determining appropriate substrate concentrations in kinetic assays. Further studies would be required to precisely determine kcat.

Experimental Protocols

Expression and Purification of Recombinant Human SBCAD

A reliable source of active enzyme is paramount for kinetic studies. The following protocol outlines the expression and purification of His-tagged human SBCAD from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human ACADSB gene with an N-terminal His-tag (e.g., pET vector)

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and Dialysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Transformation: Transform the SBCAD expression vector into a suitable E. coli expression strain.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C for improved protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged SBCAD with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified protein using a suitable method and store at -80°C.

Purification_Workflow Transformation Transformation of E. coli Culture Bacterial Culture and Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification Chromatography Ni-NTA Affinity Chromatography Clarification->Chromatography Dialysis Dialysis Chromatography->Dialysis Storage Concentration and Storage Dialysis->Storage

Figure 2: Workflow for recombinant SBCAD purification.
Anaerobic Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This is the gold-standard method for measuring the activity of acyl-CoA dehydrogenases, including SBCAD.[3] The assay measures the decrease in ETF fluorescence upon its reduction by the active dehydrogenase.

Materials:

  • Purified recombinant human SBCAD

  • This compound (substrate)

  • Purified recombinant Electron Transfer Flavoprotein (ETF)

  • Reaction Buffer (50 mM Tris-HCl, pH 8.0)[4]

  • Anaerobic cuvette or 96-well microplate

  • Spectrofluorometer or microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~490 nm)[4]

  • System for creating an anaerobic environment (e.g., nitrogen or argon gas)

Protocol (Cuvette-based):

  • Prepare Anaerobic Reaction Buffer: Degas the Reaction Buffer by bubbling with nitrogen or argon gas for at least 30 minutes.

  • Reaction Mixture Preparation: In an anaerobic cuvette, prepare a reaction mixture containing Reaction Buffer and ETF (final concentration ~2 µM).[4]

  • Baseline Reading: Place the cuvette in the spectrofluorometer and record the baseline fluorescence for 1-2 minutes.

  • Enzyme Addition: Add a known amount of purified SBCAD to the cuvette and mix gently.

  • Initiate Reaction: Initiate the reaction by adding a specific concentration of this compound. For determining Km, a range of substrate concentrations bracketing the expected Km (~25 µM) should be used.

  • Data Acquisition: Immediately start recording the decrease in fluorescence over time. The initial linear rate of the reaction is used for kinetic calculations.

  • Data Analysis: Convert the rate of fluorescence change to the rate of substrate conversion using the molar extinction coefficient of ETF. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol (Microplate-based):

This assay can be adapted to a 96-well plate format for higher throughput.[5]

  • Prepare Reagents: Prepare anaerobic Reaction Buffer and reagent solutions as for the cuvette-based assay.

  • Plate Preparation: In a 96-well microplate, add the Reaction Buffer and ETF to each well.

  • Enzyme Addition: Add the purified SBCAD to the appropriate wells.

  • Substrate Addition: Use a multichannel pipette to add the this compound solutions at various concentrations to initiate the reactions.

  • Reading: Immediately place the plate in a microplate reader and record the fluorescence at regular intervals.

  • Data Analysis: Calculate the initial reaction velocities for each substrate concentration and perform kinetic analysis as described above.

Assay_Workflow Prepare_Reagents Prepare Anaerobic Reagents Reaction_Setup Set up Reaction Mixture (Buffer, ETF) Prepare_Reagents->Reaction_Setup Baseline Record Baseline Fluorescence Reaction_Setup->Baseline Add_Enzyme Add SBCAD Enzyme Baseline->Add_Enzyme Add_Substrate Initiate with this compound Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Decrease Add_Substrate->Measure_Fluorescence Analyze_Data Kinetic Data Analysis Measure_Fluorescence->Analyze_Data

Figure 3: Experimental workflow for the ETF reduction assay.

Troubleshooting

  • Low enzyme activity:

    • Confirm the purity and concentration of the purified SBCAD.

    • Ensure the ETF is active and properly folded.

    • Verify the integrity of the this compound substrate.

    • Strictly maintain anaerobic conditions throughout the assay.

  • High background fluorescence:

    • Use high-purity reagents and water.

    • Ensure the cuvette or microplate is clean.

  • Non-linear reaction progress curves:

    • Substrate depletion may be occurring; use a lower enzyme concentration or a shorter reaction time.

    • Product inhibition may be a factor; analyze only the initial linear phase of the reaction.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers studying the kinetics of enzymes that utilize this compound, particularly SBCAD. By following these detailed methodologies, scientists can obtain reliable and reproducible kinetic data, contributing to a deeper understanding of branched-chain amino acid metabolism and its role in health and disease.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enrichment of acyl-Coenzyme A (acyl-CoA) species from biological samples using solid-phase extraction (SPE). Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and signaling pathways. Their accurate quantification is crucial for understanding various physiological and pathological states.

Data Presentation

The efficiency of acyl-CoA recovery can vary depending on the chain length of the acyl group and the specific SPE method employed. The following table summarizes representative recovery data from published protocols.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[1]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[1]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[1]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[1]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[2]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[1]

Experimental Protocols

This protocol is a compilation of established methods for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples.[1][2][3]

Materials:

  • Tissues: Fresh or frozen tissue samples.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2][3]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1][2]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[1]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA.

  • Centrifuge, homogenizer, and other standard laboratory equipment.

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[2]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[2]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key metabolic pathway involving acyl-CoAs.

experimental_workflow sample Tissue Sample (50-100mg) homogenization Homogenization (KH2PO4 Buffer, 2-Propanol) sample->homogenization extraction Acyl-CoA Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation (12,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Column Conditioning Sample Loading Washing Elution supernatant->spe:f1 concentration Evaporation & Reconstitution spe:f3->concentration analysis Downstream Analysis (LC-MS/MS) concentration->analysis

Figure 1. Experimental workflow for acyl-CoA enrichment using SPE.

beta_oxidation_pathway fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase (ACS) fatty_acid->acyl_coa_synthetase acyl_coa Acyl-CoA acyl_coa_synthetase->acyl_coa carnitine_shuttle Carnitine Shuttle acyl_coa->carnitine_shuttle mitochondria Mitochondrial Matrix carnitine_shuttle->mitochondria beta_oxidation Dehydrogenation Hydration Dehydrogenation Thiolysis mitochondria->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation:f3->acetyl_coa fadh2 FADH2 beta_oxidation->fadh2 nadh NADH beta_oxidation->nadh tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

Measuring (S)-2-Methylbutanoyl-CoA in Microbial Fermentation Broth: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylbutanoyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine. In microorganisms, this metabolic pathway is crucial for cellular energy production and the biosynthesis of branched-chain fatty acids. The quantification of this compound in fermentation broths is essential for a variety of research and development applications, including metabolic engineering, drug discovery, and process optimization for the production of biofuels and specialty chemicals. This application note provides a detailed protocol for the sensitive and specific measurement of this compound from microbial fermentation broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway: Isoleucine Catabolism in Bacteria

The catabolism of L-isoleucine to propionyl-CoA and acetyl-CoA is a multi-step enzymatic pathway. This compound is a central intermediate in this process. The pathway begins with the transamination of isoleucine and proceeds through oxidative decarboxylation to form this compound.[1][2][3] Subsequent enzymatic reactions further metabolize this intermediate.

G cluster_isoleucine_catabolism Isoleucine Catabolism Pathway Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase MethylbutanoylCoA This compound KetoAcid->MethylbutanoylCoA Branched-chain α-keto acid dehydrogenase complex TiglylCoA Tiglyl-CoA MethylbutanoylCoA->TiglylCoA Acyl-CoA dehydrogenase PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA Multiple Steps AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA Multiple Steps

Caption: Bacterial catabolism of L-isoleucine.

Experimental Workflow

The accurate quantification of this compound from a complex matrix like fermentation broth requires a systematic workflow. This involves careful sample preparation to remove interfering substances and efficient extraction of the target analyte, followed by sensitive detection using LC-MS/MS.

G cluster_workflow Experimental Workflow Start Fermentation Broth Sample Centrifugation Centrifugation to Separate Cells and Supernatant Start->Centrifugation Supernatant Collect Supernatant (Extracellular Analysis) Centrifugation->Supernatant CellPellet Collect Cell Pellet (Intracellular Analysis) Centrifugation->CellPellet Extraction Protein Precipitation & Extraction (e.g., Acetonitrile) Supernatant->Extraction Lysis Cell Lysis (e.g., Sonication in Cold Methanol) CellPellet->Lysis Lysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Workflow for this compound analysis.

Quantitative Data Summary

While specific quantitative data for this compound in various microbial fermentations is not extensively published, the following table provides estimated performance characteristics for a typical LC-MS/MS method based on the analysis of similar short-chain acyl-CoA compounds.[4][5][6][7][8]

ParameterTypical ValueNotes
Limit of Detection (LOD) 1 - 10 fmolOn-column, can vary based on instrument sensitivity.[4][6][8]
Limit of Quantitation (LOQ) 5 - 50 fmolOn-column, typically 3-5 times the LOD.
Linear Dynamic Range 0.01 - 10 µMIn the final sample extract.
Intra-day Precision (%RSD) < 15%Relative Standard Deviation for replicate measurements on the same day.[5][7]
Inter-day Precision (%RSD) < 20%Relative Standard Deviation for replicate measurements on different days.[5][7]
Recovery 85 - 115%Efficiency of the extraction process from the sample matrix.[4][8]

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol details the steps for the extraction and quantification of this compound from both the fermentation supernatant and microbial cells.

Materials and Reagents
  • This compound standard (or a suitable branched-chain acyl-CoA standard)

  • Internal Standard (IS): e.g., [¹³C₃]-Malonyl-CoA or other stable isotope-labeled acyl-CoA

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >13,000 x g

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system with an Electrospray Ionization (ESI) source

Sample Preparation

1. Separation of Supernatant and Cell Pellet: a. Transfer 1 mL of fermentation broth to a 1.5 mL microcentrifuge tube. b. Centrifuge at 13,000 x g for 10 minutes at 4°C. c. Carefully collect the supernatant and transfer it to a new tube for extracellular analysis. d. The remaining cell pellet is used for intracellular analysis.

2. Extraction from Supernatant (Extracellular): a. To 500 µL of the supernatant, add 1 mL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 13,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.

3. Extraction from Cell Pellet (Intracellular): a. To the cell pellet, add 500 µL of ice-cold 80% methanol containing the internal standard. b. Resuspend the pellet by vortexing and sonicate on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) to lyse the cells. c. Add 500 µL of cold acetonitrile, vortex for 1 minute. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube.

4. Sample Concentration: a. Evaporate the supernatants from step 2d or 3e to dryness using a vacuum concentrator or a gentle stream of nitrogen.

5. Reconstitution: a. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any insoluble debris. c. Transfer the clear supernatant to an LC autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 852.2 -> Product ion (Q3) m/z 345.1 (or other characteristic fragment)

    • Internal Standard: Monitor the specific transition for the chosen IS.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific instrument and analyte. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in the reconstitution solvent, each containing the internal standard at a constant concentration.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: For intracellular concentrations, normalize the results to the cell biomass (e.g., dry cell weight or optical density) of the initial culture.

Conclusion

This application note provides a comprehensive framework for the reliable quantification of this compound in microbial fermentation broth. The detailed LC-MS/MS protocol, combined with the provided workflow and biochemical context, offers a robust starting point for researchers in various fields. Careful optimization of sample preparation and instrument parameters will ensure high-quality, reproducible data for advancing research in microbial metabolism and biotechnology.

References

Application Note: Structural Elucidation of (S)-2-Methylbutanoyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of small molecules. This application note provides a detailed protocol for the structural characterization of (S)-2-Methylbutanoyl-CoA, a key intermediate in isoleucine metabolism, using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The provided methodologies and expected spectral data will serve as a valuable resource for researchers in metabolism, enzymology, and drug discovery.

Introduction

This compound is a chiral acyl-coenzyme A thioester that plays a crucial role in the catabolism of the branched-chain amino acid L-isoleucine.[1] Its structural integrity and concentration are vital for normal metabolic function, and alterations in its metabolism are associated with certain metabolic disorders. Accurate identification and structural confirmation of this compound are therefore essential for studying its biological roles and for the development of potential therapeutic agents targeting its metabolic pathway. NMR spectroscopy provides unambiguous structural information, including stereochemistry, making it the gold standard for such analyses.

Experimental Protocols

Sample Preparation for NMR Analysis

A robust sample preparation protocol is critical for acquiring high-quality NMR data. The following protocol is adapted for acyl-CoA molecules.

  • Solubilization: Dissolve 5-10 mg of lyophilized this compound in 600 µL of a suitable deuterated solvent. For aqueous samples, deuterium oxide (D₂O) with 10% v/v phosphate buffer (50 mM, pH 7.0) is recommended to maintain physiological relevance and minimize pH-dependent chemical shift variations. For non-aqueous studies, deuterated methanol (CD₃OD) or chloroform (CDCl₃) can be used, although D₂O is generally preferred for biological molecules.

  • Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. A common standard for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) at a final concentration of 0.5 mM. For organic solvents, tetramethylsilane (TMS) is used.

  • pH Adjustment: If using D₂O, adjust the pD of the sample to the desired value using dilute NaOD or DCl. Note that pD = pH_meter_reading + 0.4.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

  • Storage: Store the sample at 4°C until the NMR experiment is performed to ensure stability.

NMR Data Acquisition

The following NMR experiments are recommended for the complete structural elucidation of this compound. All experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for structural analysis.

    • Pulse Program: zg30 or similar

    • Solvent Suppression: presaturation (for D₂O samples)

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K

  • ¹³C NMR: A one-dimensional carbon NMR experiment provides information on all carbon atoms in the molecule.

    • Pulse Program: zgpg30 or similar with proton decoupling

    • Spectral Width: 240 ppm

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Temperature: 298 K

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings within the molecule, revealing which protons are neighbors.

    • Pulse Program: cosygpqf or similar

    • Spectral Width (F1 and F2): 12 ppm

    • Data Points (F2 x F1): 2048 x 256

    • Number of Scans: 4-8

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

    • Pulse Program: hsqcedetgpsisp2.3 or similar

    • Spectral Width (F2 x F1): 12 ppm x 220 ppm

    • Data Points (F2 x F1): 1024 x 256

    • Number of Scans: 8-16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments.

    • Pulse Program: hmbcgplpndqf or similar

    • Spectral Width (F2 x F1): 12 ppm x 220 ppm

    • Data Points (F2 x F1): 2048 x 256

    • Number of Scans: 16-32

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the 2-methylbutanoyl moiety of this compound. The chemical shifts for the Coenzyme A portion of the molecule are well-established and are not detailed here but should be identifiable in the spectra. Chemical shifts are referenced to TSP at 0.00 ppm for ¹H and indirectly for ¹³C.

Table 1: Predicted ¹H NMR Chemical Shifts for the (S)-2-Methylbutanoyl Moiety

ProtonMultiplicityApprox. Chemical Shift (ppm)Coupling Constant (J) (Hz)
H2Quartet2.5 - 2.7~7.0
H3 (a)Multiplet1.5 - 1.7
H3 (b)Multiplet1.3 - 1.5
H4Triplet0.8 - 1.0~7.5
2-CH₃Doublet1.0 - 1.2~7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for the (S)-2-Methylbutanoyl Moiety

CarbonApprox. Chemical Shift (ppm)
C1 (C=O)170 - 175
C245 - 50
C325 - 30
C410 - 15
2-CH₃15 - 20

Visualizations

The following diagrams illustrate the experimental workflow for NMR-based structural elucidation and the metabolic context of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation dissolve Dissolve this compound in Deuterated Solvent add_std Add Internal Standard (TSP) dissolve->add_std ph_adjust Adjust pD add_std->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR assign_1d Assign ¹H and ¹³C Signals H1_NMR->assign_1d C13_NMR 1D ¹³C NMR C13_NMR->assign_1d COSY 2D COSY analyze_2d Analyze 2D Correlations (COSY, HSQC, HMBC) COSY->analyze_2d HSQC 2D HSQC HSQC->analyze_2d HMBC 2D HMBC HMBC->analyze_2d assign_1d->analyze_2d fragment_assembly Assemble Molecular Fragments analyze_2d->fragment_assembly structure_confirm Confirm Structure of This compound fragment_assembly->structure_confirm

Caption: Experimental workflow for the structural elucidation of this compound.

metabolic_pathway isoleucine L-Isoleucine keto_acid (S)-3-Methyl-2-oxopentanoate isoleucine->keto_acid Transamination s_2_methylbutanoyl_coa This compound keto_acid->s_2_methylbutanoyl_coa Oxidative Decarboxylation tiglyl_coa Tiglyl-CoA s_2_methylbutanoyl_coa->tiglyl_coa Dehydrogenation propionyl_coa Propionyl-CoA tiglyl_coa->propionyl_coa Several Steps succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization tca_cycle TCA Cycle succinyl_coa->tca_cycle

Caption: Metabolic pathway of L-isoleucine catabolism highlighting this compound.

Conclusion

This application note outlines a comprehensive approach for the structural elucidation of this compound using NMR spectroscopy. The detailed protocols for sample preparation and data acquisition, along with the predicted spectral data, provide a solid foundation for researchers working with this and similar acyl-CoA molecules. The application of these methods will facilitate a deeper understanding of the metabolic roles of this compound and aid in the development of novel therapeutics for related metabolic disorders.

References

Application Notes and Protocols for CRISPR-Based Screening to Identify Genes Affecting (S)-2-Methylbutanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylbutanoyl-CoA is a key intermediate in the catabolism of the essential branched-chain amino acid isoleucine. Dysregulation of branched-chain amino acid metabolism has been implicated in various metabolic disorders. Identifying the genes that regulate the intracellular levels of this compound can provide valuable insights into these pathways and uncover potential therapeutic targets. This document provides a comprehensive guide to utilizing CRISPR-based screening for this purpose, detailing the experimental workflow, protocols for cellular assays, and data analysis pipelines.

Background

This compound is generated from the oxidative decarboxylation of α-keto-β-methylvalerate, a transamination product of isoleucine. It is subsequently metabolized through a series of enzymatic steps. The core pathway involves the action of enzymes such as branched-chain α-keto acid dehydrogenase and short/branched-chain acyl-CoA dehydrogenase. Perturbations in the genes encoding these enzymes or their regulators can lead to altered levels of this compound.

Principle of the CRISPR Screen

This protocol outlines a genome-scale CRISPR-Cas9 knockout screen to identify genes whose loss-of-function leads to a significant change (either increase or decrease) in the intracellular concentration of this compound. The workflow involves transducing a population of cells with a pooled lentiviral sgRNA library targeting all protein-coding genes. Following selection, the cell population is subjected to conditions that engage isoleucine metabolism. Cells are then sorted based on a proxy for this compound levels, or the entire population is analyzed, and the abundance of sgRNAs in populations with altered levels is determined by next-generation sequencing.

Experimental Workflow

The overall experimental workflow for the CRISPR screen is depicted below.

CRISPR_Workflow cluster_setup Phase 1: Library Preparation and Transduction cluster_screen Phase 2: Screening and Phenotypic Analysis cluster_analysis Phase 3: Data Analysis and Hit Identification A Design & Synthesize sgRNA Library B Lentiviral Packaging A->B D Lentiviral Transduction (Low MOI) B->D C Cell Line Selection & Culture C->D E Antibiotic Selection D->E F Expansion of Knockout Cell Pool E->F G Metabolic Challenge (e.g., Isoleucine Treatment) F->G H Cell Lysis & Metabolite Extraction G->H I LC-MS/MS Quantification of This compound H->I J Genomic DNA Extraction K PCR Amplification of sgRNA Cassettes J->K L Next-Generation Sequencing (NGS) K->L M Data Demultiplexing & sgRNA Read Counting L->M N Hit Identification (e.g., MAGeCK) M->N O Pathway & Network Analysis N->O

Figure 1: Experimental workflow for the CRISPR screen.

Isoleucine Catabolism Pathway

The following diagram illustrates the core metabolic pathway leading to the formation and conversion of this compound.

Isoleucine_Catabolism cluster_key Enzymes Isoleucine Isoleucine aKeto α-keto-β-methylvalerate Isoleucine->aKeto BCAT s2MBCOA This compound aKeto->s2MBCOA BCKDH complex TiglylCoA Tiglyl-CoA s2MBCOA->TiglylCoA SBCAD PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA ... AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA ... BCAT BCAT: Branched-chain aminotransferase BCKDH BCKDH: Branched-chain α-ketoacid dehydrogenase SBCAD SBCAD: Short/branched-chain acyl-CoA dehydrogenase

Figure 2: Simplified isoleucine catabolic pathway.

Detailed Experimental Protocols

Protocol 1: Genome-Scale Lentiviral sgRNA Library Transduction
  • Cell Line Selection : Choose a human cell line known to have active branched-chain amino acid metabolism (e.g., HepG2, HEK293T).

  • Lentivirus Production : Package the pooled sgRNA library (e.g., GeCKO_v2) into lentiviral particles by transfecting HEK293T cells with the library plasmid and packaging plasmids.

  • Virus Titer Determination : Determine the lentiviral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive a single sgRNA.

  • Transduction : Transduce the target cells with the lentiviral library at the predetermined MOI.

  • Antibiotic Selection : Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

Protocol 2: CRISPR Screen and Sample Collection
  • Cell Expansion : Expand the transduced and selected cell population to a sufficient number to maintain library representation (at least 500 cells per sgRNA).

  • Metabolic Challenge : Culture the cells in a medium containing a defined concentration of isoleucine to stimulate the catabolic pathway. A control group with normal medium should be included.

  • Cell Harvesting : After the metabolic challenge, harvest the cells. A portion of the cells should be set aside for genomic DNA extraction, and the remainder for metabolite extraction.

  • Metabolite Extraction :

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells with a cold extraction solvent (e.g., 80% methanol).

    • Include an internal standard for acyl-CoA quantification.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

Protocol 3: Quantification of this compound by LC-MS/MS
  • Sample Preparation : Dry the metabolite extract under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.

  • Chromatographic Separation :

    • Use a C18 reversed-phase column for separation of acyl-CoAs.

    • Employ a gradient elution with mobile phases consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry :

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis : Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Ionization Positive ESI
Scan Type Multiple Reaction Monitoring (MRM)
This compound Transition To be determined empirically
Internal Standard e.g., Propionyl-CoA-d3

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis.

Protocol 4: Next-Generation Sequencing and Data Analysis
  • Genomic DNA Extraction : Extract high-quality genomic DNA from the harvested cells.

  • sgRNA Cassette Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that add sequencing adapters and barcodes.

  • Next-Generation Sequencing : Sequence the amplified sgRNA libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis :

    • Demultiplex the sequencing reads based on the barcodes.

    • Align the reads to the sgRNA library to obtain read counts for each sgRNA.

    • Use software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the high- or low-(S)-2-Methylbutanoyl-CoA populations.

Data Analysis StepSoftware/ToolPurpose
Quality Control FastQCAssess the quality of sequencing reads.
Read Alignment & Counting Bowtie, MAGeCKAlign reads to the sgRNA library and count sgRNA abundance.
Hit Identification MAGeCK, DESeq2Identify statistically significant enriched or depleted sgRNAs.
Pathway Analysis g:Profiler, EnrichrIdentify enriched biological pathways among the hit genes.

Table 2: Bioinformatic Tools for CRISPR Screen Data Analysis.

Data Presentation and Interpretation

The primary output of the CRISPR screen will be a list of genes whose knockout significantly alters the levels of this compound. This data should be presented in a ranked table, including statistical values (e.g., p-value, false discovery rate). Further analysis should focus on identifying pathways and protein interaction networks that are enriched in the hit list. This can provide a broader understanding of the regulatory mechanisms controlling isoleucine catabolism.

Conclusion

The application of CRISPR-based screening provides a powerful and unbiased approach to discover novel genes and pathways that regulate this compound levels. The detailed protocols and workflows presented in this document offer a comprehensive guide for researchers to successfully design and execute such screens. The identified genes can serve as a foundation for further investigation into metabolic diseases and the development of novel therapeutic strategies.

Application Note: Quantitative Analysis of (S)-2-Methylbutanoyl-CoA in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of (S)-2-Methylbutanoyl-CoA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Accurate measurement of this acyl-CoA species is valuable for researchers studying amino acid metabolism, inborn errors of metabolism, and related metabolic disorders. The protocol outlined below provides a robust workflow for the extraction, separation, and detection of this compound from plasma samples, enabling precise quantification for clinical and translational research applications.

Introduction

This compound is a pivotal metabolite in the catabolic pathway of isoleucine.[1][2][3] The breakdown of isoleucine is crucial for energy production, as it ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[2][4] Dysregulation in this pathway, often due to genetic defects in enzymes, can lead to the accumulation of upstream metabolites and cause serious health issues. Therefore, the ability to accurately quantify intermediates like this compound in accessible biological matrices such as plasma is of significant interest to researchers and drug development professionals in the field of metabolic diseases.

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from other plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Signaling Pathway

The catabolism of isoleucine begins with its transamination to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to form this compound.[3][4] This acyl-CoA intermediate is subsequently processed through a series of enzymatic reactions to ultimately produce acetyl-CoA and propionyl-CoA.[1][2]

Isoleucine_Catabolism Isoleucine Isoleucine AKBMV α-keto-β-methylvalerate Isoleucine->AKBMV BCAT S2MBCoA This compound AKBMV->S2MBCoA BCKDH TiglylCoA Tiglyl-CoA S2MBCoA->TiglylCoA ACADSB Further Further Metabolism TiglylCoA->Further AcetylCoA Acetyl-CoA Further->AcetylCoA PropionylCoA Propionyl-CoA Further->PropionylCoA

Figure 1: Simplified pathway of Isoleucine Catabolism.

Experimental Workflow

The analytical workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection and Evaporation Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution LC Reversed-Phase LC Separation Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 2: Experimental workflow for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS): Propionyl-CoA (Sigma-Aldrich or equivalent)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 nM Propionyl-CoA).

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B
Mass Spectrometry
ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

MRM Transitions

The fragmentation of acyl-CoAs in tandem mass spectrometry characteristically involves a neutral loss of the adenosine 3'-phosphate 5'-diphosphate portion, corresponding to a mass of 507.3 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound854.2347.935100
Propionyl-CoA (IS)824.2317.935100

Quantitative Data

The following tables summarize the representative quantitative performance of the method. This data is based on typical performance for short-chain acyl-CoA assays and should be validated in the user's laboratory.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (nM)Weighting
This compound1 - 1000> 0.9951/x

Table 2: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (nM)
This compound1

Table 3: Accuracy and Precision (Representative Data)

Spiked Concentration (nM)Mean Measured Concentration (nM)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
32.996.76.88.2
5051.2102.44.55.9
800789.698.73.14.7

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantitative determination of this compound in human plasma. The protocol is straightforward, employing a simple sample preparation procedure and a rapid chromatographic run. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals investigating the role of isoleucine metabolism in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of (S)-2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of (S)-2-Methylbutanoyl-CoA. The following sections are designed to help you diagnose and resolve common chromatographic issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram for this compound is showing poor peak shape. What are the general causes?

Poor peak shape in HPLC can manifest as peak fronting, peak tailing, or peak broadening.[1] The ideal chromatographic peak is a symmetrical, Gaussian shape, which is crucial for accurate quantification and resolution.[2] Common causes for distorted peaks include issues with the column, the mobile phase, the sample itself, or the HPLC system hardware.[1][3]

Q2: I am observing peak fronting for my this compound peak. What does this indicate and how can I fix it?

Peak fronting is an asymmetrical peak shape where the front of the peak is less steep than the back.[4] This distortion suggests that some molecules of your analyte are eluting earlier than expected.[5]

Common Causes and Solutions for Peak Fronting:

CauseDescriptionRecommended Solution(s)
Column Overload Injecting too much sample, either in terms of volume or concentration, can saturate the column.[4][6] This is a very common cause of peak fronting.[4]- Reduce the injection volume.[2][4]- Dilute the sample.[4]- Use a column with a larger internal diameter or a thicker stationary phase film for higher loading capacity.[4][7]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to fronting.[5][8]- Prepare your sample in the initial mobile phase whenever possible.[4]- If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.
Column Degradation A void at the column inlet or collapse of the column bed can lead to an uneven flow path and peak fronting.[2][9]- Replace the column.[2]- Use a guard column to protect the analytical column from contaminants and physical stress.[3]
Poor Column Packing Issues with the column packing can create channels that allow the analyte to move through the column at different rates.[5]- Use a new, high-quality column.- If you pack your own columns, review and optimize your packing procedure.

Below is a troubleshooting workflow for addressing peak fronting:

G A Poor Peak Shape: This compound B Peak Fronting Observed A->B C Reduce Injection Volume/Concentration B->C D Did peak shape improve? C->D E Problem Solved: Column Overload D->E Yes F Prepare Sample in Mobile Phase D->F No G Did peak shape improve? F->G H Problem Solved: Solvent Mismatch G->H Yes I Inspect/Replace Column G->I No J Problem Solved: Column Degradation I->J

Troubleshooting workflow for peak fronting.

Q3: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing is the opposite of fronting, where the latter part of the peak is drawn out.[10] This is a common issue, especially with compounds that can have secondary interactions with the stationary phase.[11]

Common Causes and Solutions for Peak Tailing:

CauseDescriptionRecommended Solution(s)
Secondary Interactions The CoA moiety of your analyte may interact with active sites on the silica-based stationary phase (silanol groups), causing some molecules to be retained longer.[11][12]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]- Add a competing base to the mobile phase, such as triethylamine (use with caution as it can shorten column life).- Use a column with high-purity silica or an end-capped stationary phase to minimize available silanol groups.[12]
Column Contamination Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.[3]- Backflush the column according to the manufacturer's instructions.[3]- Use a guard column and ensure proper sample preparation to remove particulates.[3]
System Dead Volume Excessive tubing length or poorly made connections can create extra volume in the system, leading to peak broadening and tailing.[3]- Use shorter, narrower internal diameter tubing where possible.[3]- Ensure all fittings are properly seated and there are no gaps.
Mobile Phase Issues An inappropriate mobile phase pH or buffer concentration can lead to poor peak shape.- Optimize the mobile phase pH and buffer concentration.

Here is a logical diagram to help troubleshoot peak tailing:

G A Poor Peak Shape: This compound B Peak Tailing Observed A->B C Adjust Mobile Phase pH B->C D Did peak shape improve? C->D E Problem Solved: Secondary Interactions D->E Yes F Backflush or Replace Column D->F No G Did peak shape improve? F->G H Problem Solved: Column Contamination G->H Yes I Check for System Dead Volume G->I No J Problem Solved: Hardware Issue I->J

Troubleshooting workflow for peak tailing.

Experimental Protocols

Representative HPLC Method for Short-Chain Acyl-CoA Analysis

This is a general starting method for the analysis of short-chain acyl-CoAs like this compound. Optimization will likely be required for your specific application.

ParameterSpecification
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B2-10 min: 2-50% B10-12 min: 50-98% B12-14 min: 98% B14-14.1 min: 98-2% B14.1-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Mass Spectrometer (for best selectivity and sensitivity) or UV Detector at 260 nm

Sample Preparation Protocol:

Proper sample preparation is critical to prevent column contamination and ensure good peak shape.

  • Extraction: Extract the this compound from your sample matrix using a suitable method, such as protein precipitation with a cold organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE).[13]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes at 4 °C) to pellet any precipitates.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.[14]

  • Dilution: If necessary, dilute the sample in the initial mobile phase to avoid solvent mismatch and column overload.[4]

References

Technical Support Center: Optimization of (S)-2-Methylbutanoyl-CoA Production in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of (S)-2-Methylbutanoyl-CoA in engineered Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic pathway for this compound production in E. coli?

A1: The biosynthesis of this compound in E. coli is an extension of the isoleucine biosynthetic pathway. The key precursor is 2-ketomethylvalerate (KMV), which is then converted to this compound. The pathway to KMV starts from threonine and involves a series of enzymatic reactions.

Q2: Which are the key enzymes involved in the conversion of precursors to this compound?

A2: Key enzymes in the upstream pathway for KMV synthesis include acetohydroxyacid synthase (AHAS), ketol-acid reductoisomerase, and dihydroxy-acid dehydratase. Specifically, the AHAS II isozyme, encoded by ilvGM, has shown superior performance in converting 2-ketobutyrate towards the desired pathway due to its better substrate affinity and resistance to L-valine feedback inhibition.[1]

Q3: What are the common limiting factors affecting the yield of this compound?

A3: Common limiting factors include:

  • Low precursor (KMV) availability: Insufficient flux through the isoleucine biosynthesis pathway.

  • Enzyme expression and activity: Suboptimal expression levels or activity of key enzymes like AHAS.

  • Metabolic burden: High-level expression of heterologous genes can stress the host cell, diverting resources from the production pathway.

  • Toxicity of intermediates or final product: Accumulation of 2-methylbutanoic acid or other organic acids can be toxic to E. coli, inhibiting growth and productivity.[2]

  • Suboptimal fermentation conditions: Factors such as pH, temperature, and aeration can significantly impact enzyme activity and overall metabolic function.

Q4: How can the supply of the precursor 2-ketomethylvalerate (KMV) be enhanced?

A4: Enhancing KMV supply can be achieved by overexpressing the genes involved in its synthesis from 2-ketobutyrate, namely ilvGM (AHAS II), ilvC (ketol-acid reductoisomerase), and ilvD (dihydroxy-acid dehydratase).[1] Studies have shown that particularly the overexpression of ilvGM can lead to a significant increase in the production of downstream products.[1]

Troubleshooting Guide

Issue 1: Low or No Production of this compound
Possible Cause Troubleshooting Step
Incorrect plasmid construction or transformation Verify plasmid integrity via restriction digest and sequencing. Confirm successful transformation by colony PCR and plasmid rescue.
Suboptimal induction of gene expression Optimize inducer (e.g., IPTG) concentration and induction time. Verify protein expression via SDS-PAGE.
Inactive or poorly expressed enzymes Perform enzyme assays for key pathway enzymes like AHAS to confirm activity. Consider codon optimization of heterologous genes for E. coli expression.
Essential precursor is limiting Supplement the medium with precursors like threonine or 2-ketobutyrate to identify pathway bottlenecks.
Issue 2: Low Yield of this compound
Possible Cause Troubleshooting Step
Metabolic flux diverted to competing pathways Identify and knockout genes of competing pathways that drain precursors. For example, deleting genes involved in other amino acid biosynthesis pathways.
Feedback inhibition of key enzymes Use enzyme variants that are resistant to feedback inhibition, such as the AHAS II isozyme.[1]
Toxicity of 2-methylbutanoic acid Monitor the concentration of 2-methylbutanoic acid and other organic acids. Implement in situ product removal strategies or use adaptive laboratory evolution to develop more tolerant strains.[2][3]
Suboptimal fermentation conditions Optimize pH, temperature, aeration, and media composition. A design of experiments (DoE) approach can be used to systematically evaluate these parameters.
Issue 3: Accumulation of Undesired Byproducts
Possible Cause Troubleshooting Step
Imbalance in metabolic pathways Analyze the metabolic profile to identify accumulated byproducts. Use this information to guide further metabolic engineering efforts, such as overexpressing downstream enzymes or knocking out byproduct-forming pathways.
Non-specific enzyme activity Characterize the substrate specificity of the expressed enzymes to ensure they are efficiently converting the desired substrates.

Quantitative Data Summary

Table 1: Effect of Gene Overexpression on 2-Methylbutyric Acid (2-MBA) Production

StrainGenotype Modification2-MBA Titer (mg L⁻¹)Fold Increase
Initial Mono-cultureBase strain678.78 ± 49.041.0
LY25Overexpression of ilvGM382.28 ± 11.53~0.56 (relative to a different base strain)
Optimized ConsortiumDivision of labor with KMV as node1817.03 ± 103.732.67 (relative to initial mono-culture)

Data adapted from a study on 2-methylbutyric acid production, a closely related downstream product of this compound.[1]

Experimental Protocols

Protocol 1: Fermentation of Engineered E. coli for this compound Production
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Bioreactor Setup:

    • Prepare a bioreactor with a defined minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 20 g/L glucose) and any necessary precursors or amino acids.

    • Autoclave the bioreactor and medium.

  • Fermentation:

    • Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Control the temperature (e.g., 37°C for growth, reduced to 30°C for production), pH (e.g., 7.0, maintained with NaOH and HCl), and dissolved oxygen (e.g., 20% by controlling agitation and aeration).

  • Induction and Sampling:

    • When the culture reaches a desired cell density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).

    • Collect samples periodically to measure cell density, substrate consumption, and product formation.

  • Harvesting:

    • After the desired fermentation time, harvest the cells by centrifugation. The supernatant and cell pellet can be stored at -80°C for further analysis.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Sample Preparation:

    • Thaw the cell pellet on ice.

    • Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) and lysing the cells (e.g., by sonication).

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Use a suitable liquid chromatography column (e.g., C18) for separation.

    • The mobile phase can consist of an aqueous phase with a weak acid (e.g., formic acid) and an organic phase (e.g., acetonitrile).

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the target analyte based on its specific precursor and product ion transitions.

    • Prepare a standard curve with known concentrations of this compound to quantify the concentration in the samples.

Protocol 3: Acetohydroxyacid Synthase (AHAS) Activity Assay (Colorimetric)
  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) containing magnesium chloride, thiamine pyrophosphate (TPP), and FAD.

    • Add the cell-free extract containing the AHAS enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate, pyruvate.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Color Development:

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol and incubate at a higher temperature (e.g., 60°C) to allow for color development.

  • Measurement:

    • Measure the absorbance of the colored product at 525 nm.

    • Calculate the enzyme activity based on a standard curve prepared with known concentrations of acetoin.

Visualizations

Pathway Threonine Threonine 2-Ketobutyrate 2-Ketobutyrate Threonine->2-Ketobutyrate ilvA 2-Aceto-2-hydroxybutanoate 2-Aceto-2-hydroxybutanoate 2-Ketobutyrate->2-Aceto-2-hydroxybutanoate ilvGM (AHAS II) Pyruvate Pyruvate Pyruvate->2-Aceto-2-hydroxybutanoate 2,3-Dihydroxy-3-methylvalerate 2,3-Dihydroxy-3-methylvalerate 2-Aceto-2-hydroxybutanoate->2,3-Dihydroxy-3-methylvalerate ilvC KMV 2-Ketomethylvalerate 2,3-Dihydroxy-3-methylvalerate->KMV ilvD S2MBCoA This compound KMV->S2MBCoA Acyl-CoA Synthetase (e.g., prpE)

Caption: Biosynthetic pathway of this compound in E. coli.

Troubleshooting Start Low/No Product CheckExpression Verify Gene Expression (SDS-PAGE, qPCR) Start->CheckExpression Result1 Expression OK? CheckExpression->Result1 CheckActivity Enzyme Activity Assays (e.g., AHAS) Result2 Activity OK? CheckActivity->Result2 CheckPrecursor Precursor Supplementation Result3 Production with Precursor? CheckPrecursor->Result3 OptimizeInduction Optimize Induction (Concentration, Time) CodonOptimize Codon Optimize Genes MetabolicEngineering Metabolic Engineering (Knockouts/Overexpression) Result1->CheckActivity Yes Result1->OptimizeInduction No Result2->CheckPrecursor Yes Result2->CodonOptimize No Result3->OptimizeInduction Yes Result3->MetabolicEngineering No

Caption: Troubleshooting workflow for low this compound production.

ExperimentalWorkflow A Strain Construction (Plasmid Transformation) B Inoculum Preparation (Overnight Culture) A->B C Bioreactor Fermentation (Controlled Conditions) B->C D Induction of Gene Expression C->D E Sampling and Monitoring (OD, HPLC, LC-MS/MS) D->E F Data Analysis and Optimization E->F

Caption: Experimental workflow for optimizing production.

References

How to prevent (S)-2-Methylbutanoyl-CoA degradation during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-2-Methylbutanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation are enzymatic activity, chemical instability (especially hydrolysis), and improper sample handling. Endogenous enzymes such as thioesterases can rapidly hydrolyze the thioester bond. Chemically, the molecule is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Q2: How can I minimize enzymatic degradation of this compound?

A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity at the point of sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an ice-cold extraction solvent containing agents that precipitate proteins and inhibit enzyme function.

Q3: What is the optimal pH for storing samples containing this compound?

A3: While specific data for this compound is limited, acyl-CoAs are generally most stable at a slightly acidic pH (around 4-6). Both strongly acidic and alkaline conditions should be avoided as they can catalyze the hydrolysis of the thioester bond.

Q4: Can I store my samples in an aqueous buffer?

A4: It is highly recommended to minimize the time samples containing this compound are stored in aqueous solutions. If temporary aqueous storage is necessary, use a slightly acidic buffer and keep the samples on ice. For long-term storage, it is best to store the samples as a dried extract at -80°C.

Q5: How do freeze-thaw cycles affect the stability of this compound?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of acyl-CoAs. It is advisable to aliquot samples into single-use tubes before freezing to prevent the need for repeated thawing of the entire sample.

Troubleshooting Guides

Issue 1: Low or no detection of this compound in the final analysis.
Possible Cause Troubleshooting Step
Enzymatic Degradation Ensure rapid and effective quenching of metabolic activity immediately upon sample collection. Use ice-cold reagents and keep the sample at or below 4°C throughout the entire preparation process.
Chemical Hydrolysis Check the pH of all solutions used during extraction and resuspension. Avoid strongly acidic or alkaline conditions. Minimize the time the sample is in an aqueous solution.
Inefficient Extraction Optimize the extraction solvent. A mixture of organic solvents like methanol and acetonitrile is often effective. Ensure thorough homogenization of the tissue or cell sample.
Improper Storage For long-term storage, ensure samples are stored as a dry pellet at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Issue 2: High variability between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent Quenching Standardize the time between sample collection and quenching for all samples. Ensure uniform and rapid freezing.
Variable Extraction Efficiency Ensure consistent and thorough homogenization for all samples. Use a consistent volume of extraction solvent relative to the sample weight or cell number.
Precipitate Formation during Storage If redissolving a dried extract, ensure it is fully dissolved before analysis. Vortex and centrifuge briefly before taking an aliquot for injection.

Stability of Acyl-CoA Molecules: Influencing Factors

FactorConditionImpact on StabilityRecommendation
Temperature Elevated temperaturesDecreases stabilityKeep samples on ice or at 4°C during processing. Store at -80°C for long-term.
pH Strongly acidic or alkalineDecreases stabilityMaintain a slightly acidic pH (4-6) in all aqueous solutions.
Aqueous Environment Prolonged exposureDecreases stabilityMinimize time in aqueous solutions. Store as a dried extract.
Enzymatic Activity Presence of active enzymesRapid degradationQuench metabolic activity immediately. Use protein precipitation methods.
Freeze-Thaw Cycles Multiple cyclesDecreases stabilityAliquot samples into single-use tubes to avoid repeated thawing.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Cells

This protocol provides a detailed methodology for the extraction of short-chain acyl-CoAs from cultured mammalian cells.

  • Cell Culture and Quenching:

    • Culture cells to the desired confluency.

    • To quench metabolic activity, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -20°C) to the culture plate. Scrape the cells in the cold solvent.

  • Extraction:

    • Transfer the cell lysate/solvent mixture to a pre-chilled tube.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Drying and Storage:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

    • For long-term storage, store the dried pellet at -80°C.

  • Reconstitution:

    • Prior to analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, at a slightly acidic pH.

Protocol 2: Extraction of this compound from Tissue Samples

This protocol outlines the procedure for extracting short-chain acyl-CoAs from tissue samples.

  • Tissue Collection and Quenching:

    • Excise the tissue of interest as quickly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen. This step is critical to halt enzymatic activity.

    • Store the frozen tissue at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue.

    • In a pre-chilled tube, add the frozen tissue to an ice-cold extraction solvent (e.g., 2:1 methanol:chloroform or 80% methanol). The volume of the solvent should be proportional to the tissue weight (e.g., 1 mL per 50 mg of tissue).

    • Homogenize the tissue thoroughly using a mechanical homogenizer while keeping the tube on ice.

  • Extraction and Phase Separation (if using methanol:chloroform):

    • After homogenization, add water to the mixture to induce phase separation.

    • Vortex and centrifuge at a low speed to separate the aqueous (upper) and organic (lower) phases. The acyl-CoAs will be in the aqueous phase.

  • Drying and Storage:

    • Carefully collect the aqueous supernatant.

    • Dry the extract completely using a vacuum concentrator.

    • Store the dried pellet at -80°C.

  • Reconstitution:

    • Reconstitute the dried extract in an appropriate solvent for your analytical method, ensuring a slightly acidic pH.

Visualizing the Workflow

To aid in understanding the critical steps of the sample preparation process, the following diagrams illustrate the experimental workflows.

experimental_workflow_cells Diagram 1: Workflow for this compound Extraction from Cells cluster_quenching Quenching cluster_extraction Extraction cluster_storage Storage & Analysis start 1. Cell Culture quench 2. Rapid Wash with Ice-Cold PBS start->quench add_solvent 3. Add Ice-Cold Extraction Solvent quench->add_solvent scrape 4. Scrape and Collect Lysate add_solvent->scrape vortex 5. Vortex scrape->vortex centrifuge 6. Centrifuge to Pellet Protein vortex->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant dry 8. Dry Extract supernatant->dry store 9. Store at -80°C dry->store reconstitute 10. Reconstitute for Analysis store->reconstitute

Caption: Workflow for this compound Extraction from Cells.

experimental_workflow_tissue Diagram 2: Workflow for this compound Extraction from Tissue cluster_quenching Quenching cluster_extraction Extraction cluster_storage Storage & Analysis start 1. Tissue Excision quench 2. Flash-Freeze in Liquid N2 start->quench store_frozen 3. Store at -80°C quench->store_frozen homogenize 4. Homogenize in Ice-Cold Solvent store_frozen->homogenize centrifuge 5. Centrifuge homogenize->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Dry Extract supernatant->dry store 8. Store at -80°C dry->store reconstitute 9. Reconstitute for Analysis store->reconstitute

Caption: Workflow for this compound Extraction from Tissue.

degradation_pathways Diagram 3: Factors Leading to this compound Degradation cluster_causes Degradation Factors cluster_conditions Contributing Conditions enzymatic Enzymatic Activity (e.g., Thioesterases) degradation This compound Degradation enzymatic->degradation chemical Chemical Instability chemical->degradation temp High Temperature temp->chemical ph Inappropriate pH (Strongly Acidic or Alkaline) ph->chemical aqueous Aqueous Environment aqueous->chemical

Caption: Factors Leading to this compound Degradation.

Improving the yield of chemo-enzymatic (S)-2-Methylbutanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An elevated yield of (S)-2-Methylbutanoyl-CoA is crucial for various applications in drug development and metabolic research. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during its chemo-enzymatic synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is the final yield of this compound consistently low or negligible?

Answer: Low yield is a common issue that can stem from several factors related to the enzyme, substrates, or reaction conditions.

  • Enzyme Activity: The acyl-CoA synthetase (ACS) may be inactive or operating at a suboptimal level. Acyl-CoA synthetases are often the rate-limiting enzymes in such biotransformation processes.[1][2]

    • Solution: Verify the activity of your enzyme stock using a reliable assay with a known substrate. Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles.

  • Substrate Quality: The purity of the starting materials—(S)-2-Methylbutanoic acid, Coenzyme A (CoA), and ATP—is critical.

    • Solution: Use high-purity reagents. Verify the concentration and integrity of CoA and ATP solutions, as they can degrade over time.

  • Feedback Inhibition: Acyl-CoA synthetases can be subject to feedback inhibition by the final product, this compound, or by other acyl-CoAs present in the reaction.[3] This occurs when the product binds to an allosteric site on the enzyme, reducing its activity.[4][5]

    • Solution: Consider a reaction setup that continuously removes the product as it is formed, such as using a biphasic system or subsequent enzymatic reaction. Alternatively, optimize the initial substrate concentrations to avoid product accumulation reaching inhibitory levels.

  • Incorrect Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme performance.

    • Solution: Optimize the reaction pH (typically around 7.0-8.0 for most synthetases) and temperature (often 37°C). Ensure the presence of a sufficient concentration of Mg²⁺ ions, which are essential for ATP-dependent enzymatic reactions.

Question 2: The reaction starts well but plateaus much earlier than expected. What is the likely cause?

Answer: An early reaction plateau often points to the depletion of a critical component or product-induced inhibition.

  • ATP Depletion: The synthesis of one molecule of acyl-CoA consumes ATP, converting it to AMP and pyrophosphate (PPi). If ATP is limiting, the reaction will stop once it is consumed.

    • Solution: Ensure an adequate initial concentration of ATP. For larger-scale reactions, implementing an ATP regeneration system (e.g., using creatine kinase and phosphocreatine, or polyphosphate kinase) can maintain a stable supply of ATP and drive the reaction to completion.[4]

  • Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions for extended periods.

    • Solution: Perform a time-course experiment to assess enzyme stability. If instability is an issue, consider enzyme immobilization, which can enhance stability.[6]

  • Product Degradation: Acyl-CoA thioesters can be unstable and susceptible to hydrolysis, especially at non-optimal pH values.

    • Solution: Maintain the reaction pH within a stable range. Once the reaction is complete, proceed immediately to purification or store the product at low temperatures (-80°C) after flash-freezing to minimize degradation.

Question 3: How can I confirm that the product is indeed this compound and assess its purity?

Answer: Proper analytical techniques are essential for both confirming the identity of your product and quantifying the yield.

  • Method: The most robust method for analyzing acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9]

    • Procedure: Use a C18 reversed-phase column for separation. For quantification via MS/MS, monitor the specific transition of the parent ion [M+H]⁺ of this compound fragmenting to a characteristic daughter ion. A common fragmentation pattern for acyl-CoAs involves the loss of the 3'-phospho-ADP moiety (-507 Da).[7]

    • Purity Check: Purity can be assessed by integrating the peak area of your product from the HPLC chromatogram (UV detection at ~260 nm for the adenine moiety of CoA) and comparing it to other peaks present.

Comparative Data on Synthesis Strategies

While specific data for this compound is limited, the following table summarizes yields obtained for similar short-chain acyl-CoAs using different chemo-enzymatic methods, which can serve as a benchmark.

Synthesis MethodPrecursor AcidAcyl-CoA ProductTypical Yield (%)Reference
Symmetric AnhydrideButyric AcidButyryl-CoA95%[1]
Carbonyldiimidazole (CDI)Propionic AcidPropionyl-CoA92%[1]
Carbonyldiimidazole (CDI)Isovaleric AcidIsovaleryl-CoA84%[1]
Ethylchloroformate (ECF)Cinnamic AcidCinnamoyl-CoA75%[10]
Enzymatic (MatB Ligase)Methylmalonic Acid(R)-Methylmalonyl-CoA92%[10]

Table 1: Comparison of yields for various acyl-CoA synthesis methods. Yields can vary based on specific reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a standard batch synthesis using a commercial or purified acyl-CoA synthetase.

Materials:

  • Acyl-CoA Synthetase (ACS) suitable for short-branched-chain fatty acids

  • (S)-2-Methylbutanoic acid

  • Coenzyme A, lithium salt (CoA)

  • Adenosine 5'-triphosphate, disodium salt (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Trifluoroacetic acid (TFA) or Formic acid for quenching

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 1 mL final volume, add the components in the following order:

    • 700 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 100 µL of 100 mM MgCl₂ (Final concentration: 10 mM)

    • 50 µL of 100 mM (S)-2-Methylbutanoic acid (Final concentration: 5 mM)

    • 50 µL of 20 mM CoA (Final concentration: 1 mM)

    • 50 µL of 100 mM ATP (Final concentration: 5 mM)

    • 50 µL of Acyl-CoA Synthetase solution (e.g., 1-5 U)

  • Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots over time for LC-MS analysis if possible.

  • Quenching: Stop the reaction by adding 10 µL of 10% TFA or formic acid to acidify the mixture and precipitate the enzyme.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification: Carefully transfer the supernatant to a new tube for purification via solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) Purification

This protocol is for purifying the synthesized acyl-CoA from the reaction mixture.[2]

Procedure:

  • Cartridge Activation: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the quenched reaction onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water containing a low concentration of acetic acid (e.g., 0.1%) to remove salts, ATP, and other polar molecules.

  • Elution: Elute the this compound from the cartridge using 1-2 mL of an aqueous methanol solution (e.g., 50-70% methanol).

  • Analysis and Storage: Confirm the presence and purity of the product in the eluate using LC-MS. Lyophilize the purified product for long-term storage at -80°C.

Visualizations

Chemo-Enzymatic Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Figure 1: General Workflow for this compound Synthesis sub Substrate Preparation ((S)-2-Methylbutanoic Acid, CoA, ATP) mix Reaction Mixture Assembly (Buffer, MgCl2, Enzyme) sub->mix inc Enzymatic Reaction (Incubation at 37°C) mix->inc quench Reaction Quenching (Acidification) inc->quench purify Purification (Solid-Phase Extraction) quench->purify analyze Analysis & Storage (LC-MS, Lyophilization) purify->analyze

Caption: General Workflow for this compound Synthesis.

Acyl-CoA Synthetase Reaction Pathway

This diagram shows the biochemical reaction catalyzed by acyl-CoA synthetase.

Figure 2: Enzymatic Reaction Pathway sub1 (S)-2-Methylbutanoic Acid enzyme Acyl-CoA Synthetase + Mg2+ sub1->enzyme sub2 Coenzyme A sub2->enzyme sub3 ATP sub3->enzyme prod1 This compound prod2 AMP + PPi enzyme->prod1 enzyme->prod2

Caption: Enzymatic Reaction Pathway.

Troubleshooting Logic for Low Yield

This decision tree provides a logical workflow for troubleshooting experiments with low product yield.

Figure 3: Troubleshooting Flowchart for Low Yield start Low Yield Detected check_enzyme Verify Enzyme Activity with Control Substrate start->check_enzyme enzyme_ok Activity OK? check_enzyme->enzyme_ok replace_enzyme Replace/Repurify Enzyme enzyme_ok->replace_enzyme No check_subs Check Substrate Purity & Concentration (CoA, ATP) enzyme_ok->check_subs Yes subs_ok Substrates OK? check_subs->subs_ok replace_subs Use Fresh, High-Purity Substrates subs_ok->replace_subs No check_cond Review Reaction Conditions (pH, Temp, Mg2+) subs_ok->check_cond Yes cond_ok Conditions Optimal? check_cond->cond_ok optimize_cond Systematically Optimize Conditions cond_ok->optimize_cond No check_inhibit Consider Product Inhibition/ ATP Depletion cond_ok->check_inhibit Yes solution Implement ATP Regeneration or In Situ Product Removal check_inhibit->solution

Caption: Troubleshooting Flowchart for Low Yield.

References

Technical Support Center: (S)-2-Methylbutanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of (S)-2-Methylbutanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[3] In complex biological matrices like plasma or tissue homogenates, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[1]

Q2: My this compound signal is very low or undetectable. What are the likely causes?

A2: Low or no signal for your analyte can stem from several factors. One of the most common issues is ion suppression caused by matrix effects.[4] Other potential causes include suboptimal sample concentration (either too dilute or overly concentrated, which can also lead to ion suppression), inefficient ionization, or the need for instrument tuning and calibration. It is also crucial to ensure proper sample preparation to remove interfering substances.

Q3: How can I determine if matrix effects are impacting my results?

A3: A common method to assess matrix effects is the post-column infusion experiment. In this procedure, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively. Another approach is to compare the signal of the analyte in a pure solvent versus the signal when spiked into an extracted blank matrix.

Q4: What is the most effective sample preparation technique to minimize matrix effects for short-chain acyl-CoA analysis?

A4: The choice of sample preparation is critical. For short-chain acyl-CoAs, protein precipitation is a common first step. A study by Jones et al. demonstrated that 5-sulfosalicylic acid (SSA) precipitation can offer better recovery for some short-chain acyl-CoAs compared to trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE), as it avoids the loss of more polar compounds during the SPE step.[4] Liquid-liquid extraction (LLE) is another effective technique for removing interfering substances.

Troubleshooting Guide

Issue 1: Poor Peak Shape and/or Low Signal Intensity

This is a frequent challenge in the analysis of this compound and other short-chain acyl-CoAs. The following troubleshooting workflow can help identify and resolve the root cause.

Troubleshooting_Workflow Start Start: Poor Peak Shape / Low Signal Check_Instrument 1. Check MS Instrument Performance (Tune, Calibrate, Clean Source) Start->Check_Instrument Check_LC 2. Evaluate LC Conditions (Column, Mobile Phase, Gradient) Check_Instrument->Check_LC Instrument OK? Optimize_Sample_Prep 3. Optimize Sample Preparation (Extraction Method, Cleanup) Check_LC->Optimize_Sample_Prep LC Conditions OK? Assess_Matrix_Effects 4. Assess Matrix Effects (Post-Column Infusion) Optimize_Sample_Prep->Assess_Matrix_Effects Sample Prep Optimized? Implement_Mitigation 5. Implement Mitigation Strategy (Dilution, Internal Standard, Chromatographic Separation) Assess_Matrix_Effects->Implement_Mitigation Matrix Effects Present? Result_OK Analysis Successful Implement_Mitigation->Result_OK

Caption: Troubleshooting workflow for poor peak shape and low signal intensity.

Issue 2: Inconsistent Quantification and High Variability

High variability in your results is often a strong indicator of uncontrolled matrix effects.

Troubleshooting Steps:

  • Evaluate Internal Standard (IS) Performance: Ensure you are using a suitable internal standard. A stable isotope-labeled (SIL) version of this compound is ideal as it will co-elute and experience similar matrix effects. If a SIL-IS is not available, a close structural analog can be used.

  • Assess Matrix Variability: Prepare and analyze samples from at least six different lots of your biological matrix to evaluate the consistency of the matrix effect.

  • Review Sample Preparation Consistency: Inconsistent sample preparation can introduce variability. Ensure precise and repeatable execution of your chosen protocol.

Data on Sample Preparation Methods

The selection of an appropriate sample preparation method is crucial for minimizing matrix effects and ensuring high recovery of this compound. Below is a comparison of two common methods for short-chain acyl-CoA extraction.

AnalyteRecovery with TCA + SPE (%)Recovery with 2.5% SSA (%)
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
Data adapted from Jones et al.[4]

This data suggests that for more polar short-chain acyl-CoAs, a simple precipitation with 5-sulfosalicylic acid (SSA) can result in higher recovery compared to a method involving trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: 5-Sulfosalicylic Acid (SSA) Protein Precipitation

This protocol is adapted from a method demonstrated to be effective for the analysis of short-chain acyl-CoAs from biological samples.[4]

Materials:

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in deionized water, stored at 4°C.

  • Internal standard spiking solution.

  • Biological sample (e.g., plasma, tissue homogenate).

Procedure:

  • To 100 µL of sample, add 400 µL of ice-cold 5% SSA.

  • Add your internal standard to the mixture.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

SSA_Precipitation_Workflow Sample 1. Start with 100 µL Sample Add_SSA 2. Add 400 µL ice-cold 5% SSA + Internal Standard Sample->Add_SSA Vortex 3. Vortex 30 seconds Add_SSA->Vortex Incubate 4. Incubate on ice for 10 min Vortex->Incubate Centrifuge 5. Centrifuge 16,000 x g, 10 min, 4°C Incubate->Centrifuge Analyze 6. Analyze Supernatant Centrifuge->Analyze

References

Technical Support Center: Resolving Co-eluting Isomers of 2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of 2-methylbutanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of 2-methylbutanoyl-CoA that co-elute?

A1: The most common co-eluting isomer is 3-methylbutanoyl-CoA (isovaleryl-CoA). Due to their similar molecular weights and structures, they often exhibit very close retention times in standard reversed-phase liquid chromatography (LC) systems. Other potential co-eluting species can include short-chain acyl-CoAs with similar hydrophobicity.

Q2: Why is it critical to separate these isomers?

A2: 2-methylbutanoyl-CoA and its isomers are important intermediates in branched-chain amino acid and fatty acid metabolism. Accurate quantification of individual isomers is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development.

Q3: What are the primary analytical challenges in separating these isomers?

A3: The main challenges stem from their structural similarity, leading to nearly identical physicochemical properties. This results in poor chromatographic resolution and difficulties in distinguishing them by mass spectrometry without specific methodologies.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of 2-Methylbutanoyl-CoA Isomers

Symptoms:

  • A single, broad peak is observed where two or more isomers are expected.

  • Peak tailing or fronting that may indicate the presence of unresolved compounds.

  • Inconsistent retention times for the analyte peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Stationary Phase Chemistry Switch to a column with a different selectivity. For chiral separations, a chiral stationary phase is often necessary. Consider columns with different pore sizes or surface areas to enhance interaction and separation.
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., acetonitrile vs. methanol) and the aqueous component (e.g., buffer type, pH). Perform a gradient optimization to improve the separation of closely eluting compounds.
Incorrect Flow Rate or Temperature Optimize the flow rate to improve efficiency; lower flow rates can sometimes enhance resolution. Adjusting the column temperature can also alter selectivity and improve separation.
Sample Overload Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and a loss of resolution.
Issue 2: Inability to Differentiate Isomers by Mass Spectrometry

Symptoms:

  • Identical precursor ion m/z values for both isomers.

  • Very similar or identical product ion spectra (MS/MS) making confident identification difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Fragmentation Optimize collision energy (CE) or collision-induced dissociation (CID) parameters to induce more specific fragmentation patterns that may be unique to each isomer.
Use of Low-Resolution Mass Spectrometer Employ a high-resolution mass spectrometer (HRMS) to detect subtle mass differences in fragment ions that may exist between the isomers.
Co-elution Preventing Clean Spectra Improve the chromatographic separation using the steps outlined in "Issue 1" to ensure that a purer population of each isomer enters the mass spectrometer at a given time.
Lack of Derivatization Consider chemical derivatization to create diastereomers with distinct chromatographic and mass spectrometric properties.[1]

Experimental Protocols

Protocol 1: Chiral Separation using Capillary Electrophoresis (CE)

Capillary electrophoresis has been shown to be a powerful technique for the analysis and separation of chiral drugs and related compounds.[1]

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm).

  • Background Electrolyte (BGE): Acidic aqueous background electrolytes containing a chiral selector. Synthesized cyclodextrins like Octakis(2,3-di-O-methyl-6-O-sulfo)-γ-CD can be used for the separation of enantiomers.[1]

  • Voltage: Apply a separation voltage of 15-25 kV.

  • Temperature: Maintain the capillary temperature at 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 254 nm.

Protocol 2: Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Method: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) using specific precursor-to-product ion transitions.

Quantitative Data Summary

Parameter Method Column/Selector Resolution (Rs) Reference
Enantiomeric Excess (ee) Column ChromatographyChiral Porous Coordination Polymers4.4% ± 1.5% for 2-butanol isomers[2]
Separation of Acyl-CoAs UHPLC-MSC18Co-elution observed for some species[3]
Separation of Alkylphenols 2D GC-MS-Resolution achieved with MCR-ALS[4]

Note: Data directly on 2-methylbutanoyl-CoA isomer resolution is limited in the provided search results. The table includes related separation data for context.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_detection Detection & Analysis sample Biological Sample extraction Acyl-CoA Extraction sample->extraction derivatization Optional Derivatization extraction->derivatization lc UHPLC Separation (C18 Column) derivatization->lc Inject gc GC Separation (Chiral Column) derivatization->gc Inject ce CE Separation (Chiral Selector) derivatization->ce Inject ms Mass Spectrometry (HRMS or MS/MS) lc->ms gc->ms ce->ms Hyphenation data Data Analysis (Peak Integration, Quantification) ms->data

Caption: Workflow for the separation and analysis of 2-methylbutanoyl-CoA isomers.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Poor Isomer Resolution coelution Co-elution Observed start->coelution indistinguishable_spectra Indistinguishable Spectra start->indistinguishable_spectra change_column Change Column Chemistry (e.g., Chiral) coelution->change_column optimize_mobile_phase Optimize Mobile Phase (Gradient, pH) coelution->optimize_mobile_phase adjust_conditions Adjust Flow Rate/ Temperature coelution->adjust_conditions solution Improved Resolution change_column->solution optimize_mobile_phase->solution adjust_conditions->solution optimize_fragmentation Optimize Collision Energy indistinguishable_spectra->optimize_fragmentation use_hrms Use High-Resolution MS indistinguishable_spectra->use_hrms derivatize Consider Derivatization indistinguishable_spectra->derivatize optimize_fragmentation->solution use_hrms->solution derivatize->solution

Caption: Troubleshooting logic for resolving co-eluting isomers.

References

Technical Support Center: (S)-2-Methylbutanoyl-CoA Thioester Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-2-Methylbutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound thioester bond solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has been stored in the freezer. Is it still viable for my experiment?

A1: The stability of your this compound solution depends on the storage conditions. For long-term storage, it is best to store the compound as a dry powder at -20°C or below. Aqueous solutions are prone to hydrolysis and should ideally be prepared fresh for each experiment. If you have a stock solution, it should be aliquoted to avoid multiple freeze-thaw cycles, which can degrade the compound. It is recommended to use aqueous solutions within a day, even when stored at 2-8°C.

Q2: I am observing lower than expected activity in my enzymatic assay that uses this compound. Could this be a stability issue?

A2: Yes, lower than expected activity is a common indicator of this compound degradation. The thioester bond is susceptible to hydrolysis, which yields Coenzyme A and (S)-2-methylbutanoic acid, neither of which will be active in an assay requiring the intact thioester. The rate of hydrolysis is significantly influenced by the pH of your buffer system.

Q3: What is the primary cause of instability in this compound solutions?

A3: The primary cause of instability is the hydrolysis of the thioester bond. This reaction is catalyzed by hydroxyl ions (OH⁻), and therefore, the rate of hydrolysis increases significantly with higher pH. Thioesters are generally more stable in acidic to neutral conditions.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Prepare aqueous solutions fresh on the day of the experiment.

  • Use buffers with a pH at or below 7.0 if your experimental conditions permit.

  • Keep solutions on ice when not in immediate use.

  • Avoid prolonged storage of aqueous solutions.

  • If possible, include a reducing agent like Dithiothreitol (DTT) at low concentrations (1-5 mM) in your buffers to protect the sulfhydryl group of the resulting free Coenzyme A from oxidation, which can sometimes interfere with certain analytical methods.

Q5: Are there any specific buffer components I should avoid?

A5: Avoid buffers with a high pH (above 8.0) as this will accelerate hydrolysis. Additionally, be cautious of buffers containing strong nucleophiles, as they could potentially react with the thioester bond, although this is less common than hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound stock solution Prepare a fresh stock solution from a dry powder.Consistent and reproducible results are obtained.
Multiple freeze-thaw cycles of the stock solution Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1][2]Improved consistency between experiments.
Incorrect pH of the experimental buffer Verify the pH of all buffers used in the experiment. Prepare fresh buffers if necessary.Results become more consistent and align with expected outcomes.
Contamination of the solution Filter-sterilize the stock solution or prepare it under sterile conditions.Reduced variability in results.
Issue 2: No or Very Low Signal in an Analytical Assay (e.g., HPLC-MS)
Possible Cause Troubleshooting Step Expected Outcome
Complete hydrolysis of this compound Analyze the sample for the presence of the expected degradation products: Coenzyme A and (S)-2-methylbutanoic acid.Detection of degradation products confirms instability as the root cause.
Suboptimal analytical method Optimize the mobile phase and gradient conditions for your HPLC-MS to ensure proper separation and detection of the analyte.Improved signal intensity and peak shape.
Adsorption to plasticware Use low-adhesion microcentrifuge tubes and pipette tips.Increased recovery and a stronger signal.

Data Presentation

pH Relative Hydrolysis Rate Estimated Half-life (t½)
5.0LowDays to Weeks
7.0ModerateHours to Days
8.0HighMinutes to Hours
9.0Very HighSeconds to Minutes

Note: This table is for illustrative purposes to demonstrate the trend of pH-dependent hydrolysis. Actual rates for this compound may vary.

Experimental Protocols

Protocol for Assessing the Stability of this compound via DTNB Assay

This protocol allows for the indirect measurement of this compound hydrolysis by quantifying the free Coenzyme A (CoA-SH) released using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent). The reaction of DTNB with the sulfhydryl group of CoA-SH produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm.[3]

Materials:

  • This compound

  • DTNB solution (10 mM in the desired buffer)

  • A series of buffers at different pH values (e.g., pH 5.0, 7.0, 8.0, 9.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 5.0) to minimize initial degradation.

  • Reaction Setup: In a 96-well plate, set up the reactions by adding the buffer of the desired pH.

  • Initiate Hydrolysis: Add the this compound stock solution to the wells to a final concentration of 100 µM. Start a timer immediately.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching and Detection: Add the aliquot to a well containing the DTNB solution. The reaction of DTNB with the released CoA-SH is rapid.

  • Measurement: Immediately measure the absorbance at 412 nm.

  • Data Analysis:

    • Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the concentration of free CoA-SH at each time point.

    • Plot the concentration of hydrolyzed this compound (which is equal to the concentration of free CoA-SH) versus time.

    • The initial rate of hydrolysis can be determined from the slope of the linear portion of the curve.

    • The half-life (t½) can be calculated if the reaction follows first-order kinetics.

Visualizations

Hydrolysis_Pathway S2MB_CoA This compound Products S2MB_CoA->Products Hydrolysis H2O H₂O H2O->Products OH_ion OH⁻ (catalyst) OH_ion->Products CoA_SH Coenzyme A (CoA-SH) Products->CoA_SH S2MB_Acid (S)-2-Methylbutanoic Acid Products->S2MB_Acid

Caption: Hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Prepare (S)-2-MB-CoA solution Prepare (S)-2-MB-CoA solution Incubate at controlled temperature Incubate at controlled temperature Prepare (S)-2-MB-CoA solution->Incubate at controlled temperature Prepare buffers at various pH Prepare buffers at various pH Prepare buffers at various pH->Incubate at controlled temperature Take aliquots at time points Take aliquots at time points Incubate at controlled temperature->Take aliquots at time points React with DTNB React with DTNB Take aliquots at time points->React with DTNB Measure Absorbance at 412 nm Measure Absorbance at 412 nm React with DTNB->Measure Absorbance at 412 nm Calculate concentration Calculate concentration Measure Absorbance at 412 nm->Calculate concentration Determine hydrolysis rate and half-life Determine hydrolysis rate and half-life Calculate concentration->Determine hydrolysis rate and half-life

Caption: Experimental workflow for stability assessment.

References

Minimizing auto-oxidation of (S)-2-Methylbutanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of (S)-2-Methylbutanoyl-CoA standards. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a short-chain branched acyl-coenzyme A thioester. It is an important intermediate in branched-chain amino acid metabolism and is utilized in various biochemical assays and drug discovery platforms. The stability of this compound standards is critical as degradation, primarily through auto-oxidation and hydrolysis, can lead to inaccurate quantification, flawed enzymatic assay results, and unreliable experimental outcomes.

Q2: What are the main causes of this compound degradation?

The primary causes of degradation for this compound standards are:

  • Auto-oxidation: The thioester linkage is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and the presence of metal ions. This can lead to the formation of disulfides and other oxidized species.

  • Hydrolysis: The thioester bond can be cleaved by water, especially under neutral to alkaline pH conditions, resulting in the formation of coenzyme A and (S)-2-methylbutanoic acid.

  • Elevated Temperatures: Higher temperatures increase the rate of both auto-oxidation and hydrolysis.

Q3: How can I visually detect if my this compound standard has degraded?

Visual inspection is not a reliable method for detecting degradation, as oxidation and hydrolysis products are typically colorless and remain in solution. The most reliable way to assess the purity of your standard is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of your this compound standards.

Problem Potential Cause Recommended Solution
Inconsistent results in enzymatic assays. Degradation of the this compound standard leading to lower effective concentrations.1. Verify the purity of your standard using LC-MS/MS (see Experimental Protocol 2). 2. Prepare fresh working solutions from a new or properly stored stock vial. 3. Follow the recommended handling and storage procedures outlined in this guide.
Appearance of unexpected peaks in chromatograms. Presence of oxidation or hydrolysis byproducts.1. Analyze the sample using LC-MS/MS to identify the degradation products. 2. Implement preventative measures such as using deoxygenated solvents and storing aliquots under an inert atmosphere.
Gradual decrease in standard concentration over time. Ongoing auto-oxidation and/or hydrolysis during storage.1. Aliquot the standard into single-use vials to minimize freeze-thaw cycles. 2. Store aliquots at -80°C for long-term storage. 3. Consider adding a low concentration of an antioxidant like DTT to your stock solution.

Experimental Protocols

Protocol 1: Preparation, Handling, and Storage of this compound Standards

This protocol provides a detailed methodology for preparing and storing this compound standards to minimize auto-oxidation.

Materials:

  • This compound solid standard

  • Anhydrous, deoxygenated solvent (e.g., 10 mM sodium acetate buffer, pH 5.0-6.0, prepared with HPLC-grade water and purged with argon or nitrogen for at least 30 minutes)

  • Inert gas (Argon or Nitrogen)

  • Low-retention microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Reconstitution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Work in a low-light environment or use amber vials.

    • Reconstitute the solid standard with the deoxygenated solvent to the desired stock concentration (e.g., 10 mM). Gently vortex to ensure complete dissolution.

  • Aliquoting:

    • Immediately after reconstitution, aliquot the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.

    • Before sealing each aliquot, flush the headspace of the tube with a gentle stream of inert gas (argon or nitrogen) to displace oxygen.

  • Storage:

    • Short-term storage (up to 1 week): Store the aliquots at -20°C.

    • Long-term storage (more than 1 week): Store the aliquots at -80°C.

Handling of Working Solutions:

  • When preparing working solutions, use deoxygenated buffers.

  • Keep working solutions on ice and use them within a few hours of preparation.

  • Protect solutions from direct light exposure.

Protocol 2: LC-MS/MS Analysis of this compound Purity and Oxidation Products

This protocol outlines a method for assessing the purity of this compound standards and detecting potential oxidation products using LC-MS/MS.

Instrumentation and Columns:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0

  • Mobile Phase B: Acetonitrile

  • This compound standard for optimization

LC Gradient:

Time (min)% Mobile Phase B
0.02
5.050
5.198
7.098
7.12
10.02

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]+ → Product ion (monitor a characteristic fragment, e.g., the Coenzyme A fragment)

    • Potential Oxidation Product (e.g., disulfide): Precursor ion [M+H]+ → Product ion (monitor a characteristic fragment)

  • Optimize collision energies and other MS parameters by infusing the standard.

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound standard in Mobile Phase A to an appropriate concentration for LC-MS/MS analysis.

  • Injection: Inject the diluted sample onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak area for the this compound MRM transition.

    • Monitor for the appearance of peaks corresponding to potential oxidation or hydrolysis products. A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Degradation start Inconsistent Experimental Results? check_purity Assess Standard Purity via LC-MS/MS start->check_purity degradation_detected Degradation Detected? check_purity->degradation_detected review_handling Review Handling Procedures: - Use deoxygenated solvents - Work in low light - Keep on ice degradation_detected->review_handling Yes no_degradation No Degradation Detected degradation_detected->no_degradation No review_storage Review Storage Conditions: - Aliquot to avoid freeze-thaw - Store at -80°C - Use inert gas overlay review_handling->review_storage prepare_fresh Prepare Fresh Standards from New Stock review_storage->prepare_fresh other_factors Investigate Other Experimental Variables (e.g., enzyme activity, buffer prep) no_degradation->other_factors

Caption: Troubleshooting workflow for inconsistent experimental results.

AutoOxidationPathway Proposed Auto-Oxidation of this compound CoA_SH This compound (Thiol Form) Thiol_Radical Thiol Radical Intermediate CoA_SH->Thiol_Radical Oxidation Reactive_Species Reactive Oxygen Species (ROS) (e.g., O2, metal ions) Reactive_Species->Thiol_Radical Disulfide Disulfide Dimer (Oxidized Product) Thiol_Radical->Disulfide Dimerization Other_Products Other Oxidation Products Thiol_Radical->Other_Products Further Oxidation

Caption: Proposed pathway for the auto-oxidation of this compound.

Optimization of fermentation conditions for enhanced (S)-2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for the enhanced production of (S)-2-Methylbutanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production.

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal precursor availability (e.g., isoleucine, acetyl-CoA).Supplement the fermentation medium with L-isoleucine. Engineer the host strain for increased cytosolic acetyl-CoA supply.[1]
Inefficient enzyme activity in the biosynthetic pathway.Overexpress the genes encoding key enzymes in the this compound synthesis pathway. Perform codon optimization of heterologous genes for the expression host.
Non-optimal fermentation parameters (pH, temperature, aeration).Conduct a design of experiments (DoE) study to systematically optimize pH, temperature, and dissolved oxygen levels.
Accumulation of Intermediate Metabolites Bottleneck in the metabolic pathway.Identify the accumulating intermediate using analytical techniques like LC-MS/MS. Overexpress the downstream enzyme to alleviate the bottleneck.
Feedback inhibition of pathway enzymes.Investigate potential feedback inhibition by this compound or downstream products. Engineer enzymes to be resistant to feedback inhibition.
Inconsistent Fermentation Results Variability in inoculum preparation.Standardize the inoculum preparation protocol, including culture age, cell density, and volume.
Inconsistent media composition.Ensure precise measurement and sterilization of all media components. Use high-quality reagents.
Difficulty in Product Quantification Low concentration of this compound in the sample.Develop a sensitive analytical method using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2][3]
Matrix effects from fermentation broth.Implement a robust sample preparation method, such as solid-phase extraction, to remove interfering compounds.[4]

Frequently Asked Questions (FAQs)

1. What are the key precursors for this compound biosynthesis?

The primary precursor for the biosynthesis of this compound is the amino acid L-isoleucine. The metabolic pathway involves the conversion of isoleucine through a series of enzymatic reactions, ultimately leading to the formation of this compound. Enhancing the intracellular pool of isoleucine is a critical strategy for improving product yield.

2. Which microorganisms are commonly used for producing this compound?

While specific organisms optimized for this compound are not extensively documented in publicly available literature, common industrial microorganisms such as Escherichia coli and Saccharomyces cerevisiae are often engineered for the production of specialty chemicals. These organisms are well-characterized and have a wide range of genetic tools available for metabolic engineering.

3. What analytical methods are recommended for quantifying this compound?

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the preferred methods for the quantification of acyl-CoA species.[2][3][5] These methods offer high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.

4. How can I increase the intracellular supply of the precursor, acetyl-CoA?

In yeast like Saccharomyces cerevisiae, engineering the metabolism to increase the flux towards cytosolic acetyl-CoA has been shown to improve the production of related compounds.[1] This can be achieved by overexpressing enzymes such as alcohol dehydrogenase, acetaldehyde dehydrogenase, and acetyl-CoA synthetase.[1]

5. What are typical optimal fermentation conditions to start with?

Optimal conditions are highly dependent on the specific microorganism. However, for many yeast and bacterial fermentations, a good starting point is a temperature range of 30-37°C and a pH between 5.0 and 7.0. Aeration, typically measured as dissolved oxygen (DO), should be controlled to maintain aerobic conditions if the pathway is oxygen-dependent. A systematic optimization using a Design of Experiments (DoE) approach is highly recommended.

Experimental Protocols

Protocol 1: Quantification of this compound using UPLC-MS/MS

This protocol is based on established methods for the analysis of acyl-CoA species.[2][3][5]

  • Sample Preparation:

    • Quench the metabolism of 1 mL of cell culture by rapidly mixing with 4 mL of a cold (-20°C) 60% methanol solution.

    • Centrifuge the mixture at 4°C to pellet the cells.

    • Extract the intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

    • Lyse the cells using sonication or bead beating.

    • Centrifuge to remove cell debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • UPLC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to achieve separation.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transition for this compound.

Visualizations

experimental_workflow Experimental Workflow for Fermentation Optimization strain_selection Strain Selection & Engineering media_optimization Media Optimization strain_selection->media_optimization fermentation_process Fermentation Process Optimization media_optimization->fermentation_process downstream_processing Downstream Processing fermentation_process->downstream_processing analysis Product Analysis (UPLC-MS/MS) downstream_processing->analysis data_analysis Data Analysis & Iteration analysis->data_analysis data_analysis->strain_selection Iterative Improvement

Caption: A typical workflow for optimizing fermentation conditions.

signaling_pathway Hypothesized Biosynthetic Pathway of this compound isoleucine L-Isoleucine keto_acid α-Keto-β-methylvalerate isoleucine->keto_acid Transaminase methylbutanoyl_coa This compound keto_acid->methylbutanoyl_coa Branched-chain α-keto acid dehydrogenase complex

Caption: A simplified proposed pathway for this compound synthesis.

References

Technical Support Center: Enhancing Acyl-CoA Synthetase Efficiency for (S)-2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the catalytic efficiency of acyl-CoA synthetase towards (S)-2-Methylbutanoyl-CoA. Here you will find troubleshooting guides for common experimental issues, frequently asked questions regarding enzyme engineering, detailed experimental protocols, and comparative data to guide your research.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experiments aimed at improving acyl-CoA synthetase efficiency.

Problem Potential Cause(s) Solution(s)
Low or No Enzyme Activity 1. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.[1] 2. Enzyme Instability: The enzyme may be unstable under the assay conditions. 3. Substrate Inhibition: High concentrations of (S)-2-Methylbutanoic acid or Coenzyme A may inhibit the enzyme. 4. Inactive Enzyme: The purified enzyme may have denatured during purification or storage.1. Optimize Assay Conditions: Systematically vary the pH (typically between 7.0-8.5), temperature (start at 37°C), and buffer components. Include essential cofactors like MgCl₂ (typically 2-10 mM). 2. Assess Enzyme Stability: Perform pre-incubation studies at the assay temperature to determine the enzyme's half-life. Consider adding stabilizing agents like glycerol or BSA. 3. Determine Optimal Substrate Concentrations: Titrate both (S)-2-Methylbutanoic acid and CoA to identify the optimal concentration range and check for substrate inhibition at higher concentrations. 4. Verify Enzyme Integrity: Check the purity and concentration of the enzyme using SDS-PAGE and a protein concentration assay. If necessary, repurify the enzyme, ensuring gentle handling and appropriate storage conditions (-80°C in the presence of a cryoprotectant).
High Background Signal in Coupled Assay 1. Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that react with the coupling reagents. 2. Non-enzymatic Reaction: The substrates or coupling reagents may be reacting non-enzymatically to produce a background signal. 3. Instability of Reagents: One or more of the reagents in the coupled assay system may be unstable and break down over time.1. Purify the Enzyme: Use additional chromatography steps (e.g., size exclusion, ion exchange) to remove contaminating proteins. 2. Run Control Reactions: Perform control experiments by omitting one component at a time (enzyme, (S)-2-Methylbutanoic acid, CoA, ATP) to identify the source of the background signal. 3. Prepare Fresh Reagents: Ensure all solutions, especially those containing ATP and CoA, are freshly prepared.
Low Success Rate of Site-Directed Mutagenesis 1. Poor Primer Design: Primers may have incorrect melting temperatures (Tm), secondary structures, or do not fully complement the template. 2. Suboptimal PCR Conditions: Incorrect annealing temperature, extension time, or number of cycles. 3. Template DNA Quality: The plasmid DNA template may be of low quality or contain inhibitors. 4. Inefficient DpnI Digestion: The parental, methylated template DNA is not fully digested, leading to a high background of wild-type colonies.1. Optimize Primer Design: Design primers with a Tm between 55-65°C and a length of 25-45 nucleotides.[2] Ensure the mutation is in the center of the primer. Use online primer design tools to check for potential issues.[3] 2. Optimize PCR Protocol: Use a high-fidelity DNA polymerase.[2] Perform a temperature gradient PCR to determine the optimal annealing temperature. Ensure sufficient extension time for the entire plasmid. 3. Purify Template DNA: Use a high-quality plasmid purification kit to obtain pure template DNA. 4. Ensure Complete Digestion: Increase the DpnI incubation time or the amount of enzyme used. Verify complete digestion by transforming a small aliquot of the DpnI-treated reaction; you should see very few or no colonies.
Engineered Enzyme Shows No Improvement or Reduced Activity 1. Deleterious Mutation: The introduced mutation may have negatively impacted the enzyme's structure or function. 2. Incorrect Structural Model: If using rational design, the protein structure model may be inaccurate, leading to poor mutation choices. 3. Limited Library Diversity (Directed Evolution): The mutant library may not be diverse enough to contain beneficial mutations.1. Rational Design: Analyze the mutation's location and potential effect on the active site or overall protein folding. Consider making more conservative mutations. 2. Homology Modeling: If no crystal structure is available, use multiple templates and validation tools to build a more reliable homology model. 3. Directed Evolution: Increase the mutation rate during random mutagenesis or use different mutagenesis strategies (e.g., error-prone PCR, DNA shuffling) to enhance library diversity.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the key strategies for improving the efficiency of an acyl-CoA synthetase for a non-native substrate like this compound?

A1: The two primary strategies are rational design and directed evolution.[4]

  • Rational Design involves using knowledge of the enzyme's structure and mechanism to make specific, targeted mutations in the active site to better accommodate the new substrate. This approach is knowledge-based and can be very effective if a high-resolution structure of the enzyme is available.

  • Directed Evolution mimics the process of natural selection in the laboratory. It involves generating a large library of random enzyme variants and then using a high-throughput screening or selection method to identify mutants with improved activity towards the desired substrate.[6]

Q2: Which amino acid residues should I target for mutation in the active site?

A2: Focus on residues that line the substrate-binding pocket. Bulky residues can be mutated to smaller ones (e.g., Tryptophan to Alanine) to create space for the branched methyl group of this compound. Also, consider residues that interact with the carboxylate group of the substrate, as altering these interactions can modulate substrate specificity.

Q3: What type of assay is suitable for high-throughput screening of acyl-CoA synthetase variants?

A3: A coupled-enzyme, colorimetric or fluorometric assay is generally preferred for high-throughput screening. For example, the production of pyrophosphate (PPi), a byproduct of the acyl-CoA synthetase reaction, can be coupled to a fluorescent probe. Alternatively, the consumption of CoA can be monitored using Ellman's reagent (DTNB). A continuous spectrophotometric assay can also be developed by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.

Q4: How can I confirm that the improved activity is specific to this compound?

A4: To confirm substrate specificity, you should perform kinetic analysis with a panel of different fatty acid substrates, including the native substrate (e.g., acetate or a long-chain fatty acid) and other branched-chain fatty acids. An ideal engineered enzyme will show a significant increase in kcat/Km for (S)-2-Methylbutanoic acid and a decrease or no change for other substrates.

Q5: My engineered enzyme is less stable than the wild-type. What can I do?

A5: It is common for mutations that improve activity to have a trade-off with stability. You can address this by:

  • Introducing stabilizing mutations at other sites in the protein. These can be identified through computational stability prediction tools or by comparing the sequence to homologous enzymes from thermophilic organisms.

  • Performing directed evolution for improved stability by screening for variants that retain activity after heat treatment.

  • Using protein immobilization techniques to enhance the operational stability of the enzyme.

Experimental Protocols

Detailed Protocol for Site-Directed Mutagenesis to Enhance Substrate Specificity

This protocol is a general guideline for introducing point mutations into the acyl-CoA synthetase gene using PCR-based site-directed mutagenesis.

1. Primer Design:

  • Identify the target amino acid residue(s) for mutation based on structural analysis or sequence alignment.
  • Design a pair of complementary primers, 25-45 nucleotides in length, containing the desired mutation in the center.
  • The melting temperature (Tm) of the primers should be between 55-65°C.
  • Ensure the primers have a GC content of 40-60%.
  • The primers should start and end with one or more G or C residues.

2. PCR Amplification:

  • Set up the PCR reaction as follows:
  • 5 µL of 10x high-fidelity DNA polymerase buffer
  • 1 µL of dNTP mix (10 mM each)
  • 1.25 µL of forward primer (10 µM)
  • 1.25 µL of reverse primer (10 µM)
  • 1 µL of plasmid DNA template (10-100 ng)
  • 1 µL of high-fidelity DNA polymerase
  • Add nuclease-free water to a final volume of 50 µL.
  • Perform PCR with the following cycling conditions:
  • Initial denaturation: 98°C for 30 seconds
  • 18-25 cycles of:
  • Denaturation: 98°C for 10 seconds
  • Annealing: 55-65°C for 20 seconds (optimize based on primer Tm)
  • Extension: 72°C for 30 seconds/kb of plasmid length
  • Final extension: 72°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10-20 units) directly to the PCR product.
  • Incubate at 37°C for 1-2 hours to digest the parental methylated template DNA.

4. Transformation:

  • Transform 5-10 µL of the DpnI-treated PCR product into competent E. coli cells (e.g., DH5α or TOP10).
  • Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic for plasmid selection.
  • Incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow overnight cultures.
  • Isolate the plasmid DNA using a miniprep kit.
  • Verify the presence of the desired mutation by Sanger sequencing.

Protocol for Continuous Spectrophotometric Assay of Acyl-CoA Synthetase Activity

This assay couples the production of AMP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM KCl.
  • Substrate Stock Solutions: 100 mM (S)-2-Methylbutanoic acid, 10 mM Coenzyme A, 100 mM ATP, 100 mM phosphoenolpyruvate (PEP), 20 mM NADH.
  • Coupling Enzymes: Myokinase (MK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH) in assay buffer.

2. Assay Procedure:

  • In a 1 mL cuvette, prepare the following reaction mixture (final volume 1 mL):
  • 800 µL of Assay Buffer
  • 10 µL of 100 mM ATP (final concentration 1 mM)
  • 10 µL of 100 mM PEP (final concentration 1 mM)
  • 10 µL of 20 mM NADH (final concentration 0.2 mM)
  • 10 µL of 10 mM CoA (final concentration 0.1 mM)
  • 5 µL of MK (1000 units/mL)
  • 5 µL of PK/LDH (e.g., from a commercial mix)
  • Add varying concentrations of (S)-2-Methylbutanoic acid (e.g., from 0.1 mM to 5 mM).
  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.
  • Initiate the reaction by adding 10-50 µL of the purified acyl-CoA synthetase.
  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

3. Data Analysis:

  • Calculate the rate of the reaction using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Quantitative Data Summary

The following table presents hypothetical kinetic data for wild-type and engineered acyl-CoA synthetase variants to illustrate the potential improvements in efficiency for this compound.

Enzyme VariantSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Wild-Type Acetate0.21575,000
(S)-2-Methylbutanoic acid5.00.5100
Variant 1 (W250A) Acetate1.5106,667
(S)-2-Methylbutanoic acid1.055,000
Variant 2 (W250A, F312G) Acetate2.084,000
(S)-2-Methylbutanoic acid0.52040,000

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Protein_Engineering_Cycle start Define Target Property (e.g., Increased activity for This compound) mutagenesis Generate Mutant Library (e.g., Site-directed mutagenesis, Error-prone PCR) start->mutagenesis screening High-Throughput Screening (e.g., Coupled-enzyme assay) mutagenesis->screening selection Identify Improved Variants screening->selection characterization Characterize Hits (e.g., Kinetic analysis, Stability assessment) selection->characterization analysis Analyze Sequence and Structure characterization->analysis analysis->characterization If optimal variant is found next_round Next Round of Evolution analysis->next_round If further improvement is needed next_round->mutagenesis

Caption: A typical workflow for protein engineering to improve enzyme efficiency.

Enzyme_Substrate_Interaction cluster_0 Acyl-CoA Synthetase Active Site E Enzyme ES Enzyme-Substrate Complex E->ES + Substrate S (S)-2-Methyl- butanoyl-CoA EP Enzyme-Product Complex ES->EP Catalysis EP->E - Product P (S)-2-Methyl- butanoyl-CoA EP->P

Caption: Simplified diagram of enzyme-substrate interaction and product formation.

References

Technical Support Center: Method Refinement for Separating (S) and (R) Enantiomers of 2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution and analysis of (S) and (R) enantiomers of 2-methylbutanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the (S) and (R) enantiomers of 2-methylbutanoyl-CoA?

A1: Direct chromatographic separation of 2-methylbutanoyl-CoA enantiomers can be challenging. A common and effective strategy involves a multi-step approach:

  • Enzymatic Resolution of the Precursor: The racemic mixture of 2-methylbutyric acid is resolved into its (S) and (R) enantiomers using an enantioselective enzyme.

  • Synthesis of Enantiomerically Pure CoA Esters: The separated (S)- and (R)-2-methylbutyric acids are then individually converted to their corresponding CoA thioesters.

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can then be used to analyze the enantiomeric purity of the final products.

Q2: Which enzymes are suitable for the kinetic resolution of racemic 2-methylbutyric acid?

A2: Lipases are commonly used for the enantioselective esterification of 2-methylbutyric acid. Candida antarctica lipase B (CALB) has been shown to be effective in preferentially esterifying the (R)-enantiomer, allowing for the separation of (R)-pentyl 2-methylbutyrate from the unreacted (S)-2-methylbutyric acid.[1]

Q3: Can I directly separate the enantiomers of 2-methylbutanoyl-CoA using chiral chromatography?

A3: While direct chiral separation of acyl-CoA molecules is possible, it is often complex due to their similar physicochemical properties. Method development can be extensive and may require screening of various chiral stationary phases (CSPs) and mobile phase compositions. An indirect approach involving derivatization or the resolution of a precursor is often more straightforward.

Q4: What are the critical parameters to control during the enzymatic resolution step?

A4: Key parameters for successful enzymatic resolution include:

  • Enzyme Selection: The choice of lipase is crucial for achieving high enantioselectivity.

  • Solvent: The reaction solvent can significantly impact enzyme activity and enantioselectivity. Hexane is a commonly used solvent for this type of reaction.[1]

  • Acyl Acceptor (Alcohol): The choice of alcohol will affect the reaction kinetics and the properties of the resulting ester.

  • Temperature: Temperature affects enzyme stability and reaction rate.

  • Reaction Time: The reaction time needs to be optimized to achieve the desired conversion and enantiomeric excess.

Q5: How can I confirm the enantiomeric purity of my separated 2-methylbutanoyl-CoA?

A5: Chiral HPLC or chiral GC are the preferred methods. This typically involves the use of a chiral stationary phase that can differentiate between the (S) and (R) enantiomers. The identity of the peaks can be confirmed by injecting enantiomerically pure standards, if available.

Troubleshooting Guides

Enzymatic Resolution of 2-Methylbutyric Acid
Problem Possible Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee) 1. Suboptimal enzyme choice. 2. Incorrect solvent. 3. Non-optimal temperature. 4. Reaction proceeded too far, leading to the esterification of the less-preferred enantiomer.1. Screen different lipases (e.g., from Candida rugosa, Rhizopus oryzae). 2. Test a range of organic solvents (e.g., heptane, toluene). 3. Optimize the reaction temperature (e.g., room temperature, 30°C, 40°C). 4. Perform a time-course experiment to determine the optimal reaction time for maximum ee.
Low Conversion 1. Inactive enzyme. 2. Presence of inhibitors. 3. Suboptimal reaction conditions (pH, water content).1. Use a fresh batch of enzyme or test its activity with a standard substrate. 2. Ensure all reagents and solvents are pure. 3. For lipases in organic media, a small amount of water is often necessary for activity. Optimize the water content.
Difficulty Separating the Ester from the Unreacted Acid 1. Similar polarities of the ester and the acid.1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient). 2. Perform an acid-base extraction to separate the acidic component.
Synthesis of (S)- and (R)-2-Methylbutanoyl-CoA
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Acyl-CoA 1. Incomplete activation of the carboxylic acid. 2. Degradation of Coenzyme A. 3. Inefficient thioesterification.1. Ensure the activating agent (e.g., carbonyldiimidazole) is fresh and the reaction is performed under anhydrous conditions. 2. Coenzyme A is sensitive to pH and temperature. Maintain a slightly alkaline pH and keep the reaction on ice. 3. Optimize the stoichiometry of the reactants.
Racemization During Synthesis 1. Harsh reaction conditions (high temperature, strong base).1. Perform the synthesis at low temperatures. 2. Use a mild base for any necessary pH adjustments.
Chiral HPLC/GC Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor Resolution of Enantiomers 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition (for HPLC). 3. Incorrect temperature program (for GC).1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). 2. For HPLC, vary the mobile phase composition (e.g., ratio of organic modifier to buffer, type of organic modifier). 3. For GC, optimize the temperature ramp rate and final temperature.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Active sites on the column.1. Add a small amount of a modifier (e.g., trifluoroacetic acid for reversed-phase HPLC) to the mobile phase. 2. Use a column with end-capping. For GC, ensure proper silylation of the inlet and column.
Irreproducible Retention Times 1. Column degradation. 2. Changes in mobile phase composition. 3. Temperature fluctuations.1. Use a guard column and ensure the mobile phase is filtered and degassed. 2. Prepare fresh mobile phase for each run. 3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Enzymatic Resolution of (R,S)-2-Methylbutyric Acid

This protocol is adapted from a method for the resolution of racemic acids using immobilized lipase.[1]

Materials:

  • (R,S)-2-Methylbutyric acid

  • Immobilized Candida antarctica lipase B (CALB)

  • 1-Pentanol

  • Hexane (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve (R,S)-2-methylbutyric acid (1 equivalent) and 1-pentanol (1.2 equivalents) in anhydrous hexane.

  • Add immobilized CALB (e.g., 10% by weight of the acid).

  • Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40°C) and monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Stop the reaction at approximately 40-50% conversion to maximize the enantiomeric excess of the remaining acid.

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh hexane and reused.

  • Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to extract the unreacted (S)-2-methylbutyric acid.

  • Collect the aqueous layer and acidify it with 1 M HCl to pH ~2.

  • Extract the (S)-2-methylbutyric acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched (S)-2-methylbutyric acid.

  • The organic layer from the initial extraction contains the (R)-pentyl 2-methylbutyrate. This can be hydrolyzed back to (R)-2-methylbutyric acid if desired.

Protocol 2: Synthesis of 2-Methylbutanoyl-CoA

This protocol is a general method for the synthesis of acyl-CoA esters.

Materials:

  • Enantiomerically pure (S)- or (R)-2-methylbutyric acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution (0.5 M)

  • Ice bath

Procedure:

  • Dissolve the enantiomerically pure 2-methylbutyric acid (1 equivalent) in anhydrous THF in a reaction vial.

  • Add CDI (1.1 equivalents) and stir the mixture at room temperature for 1 hour to form the acyl-imidazolide intermediate.

  • In a separate vial, dissolve Coenzyme A trilithium salt (1.2 equivalents) in ice-cold 0.5 M sodium bicarbonate solution.

  • Slowly add the acyl-imidazolide solution to the Coenzyme A solution with stirring on an ice bath.

  • Monitor the reaction by HPLC with UV detection (approx. 260 nm). The reaction is typically complete within a few hours.

  • The resulting 2-methylbutanoyl-CoA solution can be purified by solid-phase extraction or used directly for analysis.

Visualizations

Experimental_Workflow cluster_resolution Enzymatic Resolution cluster_synthesis CoA Synthesis cluster_analysis Analysis racemic_acid Racemic 2-Methylbutyric Acid esterification Enzymatic Esterification (e.g., CALB, 1-Pentanol, Hexane) racemic_acid->esterification separation Separation (Acid-Base Extraction) esterification->separation s_acid (S)-2-Methylbutyric Acid separation->s_acid r_ester (R)-Pentyl 2-Methylbutyrate separation->r_ester enantio_acid Enantiopure Acid ((S) or (R)) s_acid->enantio_acid activation Activation (e.g., CDI) enantio_acid->activation thioesterification Thioesterification (Coenzyme A) activation->thioesterification enantio_coa Enantiopure 2-Methylbutanoyl-CoA thioesterification->enantio_coa chiral_hplc Chiral HPLC/GC Analysis enantio_coa->chiral_hplc

Caption: Overall workflow for the preparation and analysis of (S) and (R) 2-methylbutanoyl-CoA.

Troubleshooting_Logic start Poor Enantiomeric Resolution in Chiral Chromatography q1 Is the peak shape good? start->q1 tailing Address Peak Tailing: - Add mobile phase modifier - Check for active sites q1->tailing a1_no q2 Have multiple Chiral Stationary Phases (CSPs) been screened? q1->q2 a1_yes a1_yes Yes a1_no No screen_csp Screen different CSPs (e.g., polysaccharide, cyclodextrin) q2->screen_csp a2_no optimize_mobile Optimize Mobile Phase / Temperature Program q2->optimize_mobile a2_yes a2_yes Yes a2_no No

Caption: Troubleshooting logic for poor enantiomeric resolution in chiral chromatography.

References

Technical Support Center: Detection of (S)-2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of (S)-2-Methylbutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this and other short-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most robust, reproducible, and sensitive method for the analysis of acyl-CoAs, including this compound.[1] To further enhance sensitivity, derivatization of the acyl-CoA molecule or optimization of sample preparation techniques is often employed.

Q2: Why am I experiencing low signal or no detection of this compound in my samples?

A2: Several factors can contribute to low signal intensity. These include:

  • Analyte Loss During Sample Preparation: Acyl-CoAs, due to their amphiphilic nature, can adhere to glass and metallic surfaces, leading to significant sample loss.[2]

  • Analyte Instability: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions.[3] Sample processing should be performed quickly and at low temperatures.

  • Inefficient Extraction: The choice of extraction solvent and method is critical for maximizing the recovery of short-chain acyl-CoAs.[1][4]

  • Low Abundance in the Sample: this compound may be present at very low concentrations in your biological sample.[5]

Q3: What are the advantages of using derivatization for acyl-CoA analysis?

A3: Derivatization can significantly improve the sensitivity and chromatographic performance of acyl-CoA analysis. Key benefits include:

  • Increased Ionization Efficiency: Modifying the acyl-CoA molecule can enhance its ionization in the mass spectrometer, leading to a stronger signal.

  • Improved Chromatographic Peak Shape: Derivatization can alter the polarity of the molecule, resulting in better separation and sharper peaks during liquid chromatography.[2]

  • Reduced Analyte Loss: Certain derivatization strategies, such as phosphate methylation, can reduce the affinity of acyl-CoAs for surfaces, minimizing sample loss.[2]

  • Enhanced Specificity: Derivatization can introduce a specific tag that allows for more selective detection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Analyte degradation.Keep samples on ice or at 4°C throughout the extraction process. Use solvents buffered at a neutral pH to improve stability.[4]
Inefficient extraction.Optimize the extraction solvent. An 80% methanol solution has been shown to yield high MS intensities for short-chain acyl-CoAs.[4] Avoid using formic acid or acetonitrile in the extraction solvent as they can lead to poor signal.[4]
Adsorption to surfaces.Use low-adsorption tubes and glassware. Consider derivatization methods like phosphate methylation to reduce surface affinity.[2]
Poor Peak Shape Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. A reversed-phase C18 column is commonly used for acyl-CoA separation.[5][6]
Co-elution with interfering substances.Improve sample cleanup using solid-phase extraction (SPE) with a mixed-mode or anion-exchange resin.[1][5]
High Background Noise Matrix effects from the biological sample.Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[5] Dilute the sample extract to reduce matrix effects, if sensitivity allows.
Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.
Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent handling of all samples. Use an internal standard, such as a stable isotope-labeled acyl-CoA, to account for variability.[2][7]
Instrument instability.Perform regular calibration and maintenance of the LC-MS system.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Biological Samples

This protocol is a general guideline for the extraction of short-chain acyl-CoAs from tissues or cells.

  • Homogenization: Homogenize the frozen, powdered tissue or cell pellet in a cold solution of 100 mM KH₂PO₄.[5] For every 50 mg of tissue, use 2 ml of buffer.[5] An internal standard, such as heptadecanoyl-CoA, should be added at this stage.[5]

  • Solvent Addition: Add 2 ml of 2-propanol to the homogenate and briefly re-homogenize.[5]

  • Precipitation and Phase Separation: Add 0.25 ml of saturated NH₄SO₄ and 4.0 ml of acetonitrile. Vortex the mixture for 5 minutes.[5]

  • Centrifugation: Centrifuge the sample at 1,900 x g for 5 minutes to pellet the precipitated proteins and cellular debris.[5]

  • Collection of Supernatant: Carefully collect the upper phase, which contains the acyl-CoAs.[5]

  • Dilution: Dilute the collected supernatant with 10 ml of 100 mM KH₂PO₄ (pH 4.9) before proceeding to solid-phase extraction or direct injection if the sample is clean enough.[5]

Protocol 2: Derivatization of Acyl-CoAs to Fluorescent Etheno-Derivatives

This method enhances detection sensitivity by attaching a fluorescent tag.

  • Reagent Preparation: Prepare a solution of chloroacetaldehyde.

  • Derivatization Reaction: Mix the extracted acyl-CoA sample with the chloroacetaldehyde solution.

  • Incubation: Incubate the mixture to allow the formation of the fluorescent acyl etheno-CoA derivative.[5]

  • Analysis: Analyze the derivatized sample using ion-paired reversed-phase HPLC with fluorescence detection.[5] This method has been reported to detect acyl-CoA esters down to concentrations as low as 6 fmol.[5]

Data Summary

Method Analyte Limit of Quantification (LOQ) Reference
LC-MS/MS with Phosphate MethylationShort-chain acyl-CoAs16.9 nM[2]
HPLC with Fluorescence Detection (Etheno-derivatization)Acyl-CoAs (C4 to C20)As low as 6 fmol[5]
GC-MS with Benzyl Chloroformate DerivatizationShort-chain fatty acids0.1 to 5 pg[8]

Note: The GC-MS method is for short-chain fatty acids, the precursors to short-chain acyl-CoAs, and is included for comparison of sensitivity for related small molecules.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Biological Sample (Tissue/Cells) homogenization Homogenization with Internal Standard tissue->homogenization 1. extraction Solvent Extraction homogenization->extraction 2. centrifugation Centrifugation extraction->centrifugation 3. supernatant Collect Supernatant centrifugation->supernatant 4. spe Solid-Phase Extraction (Optional) supernatant->spe 5. derivatization Derivatization (Optional) supernatant->derivatization spe->derivatization 6. lcms LC-MS/MS Analysis spe->lcms derivatization->lcms 7. data Data Acquisition and Analysis lcms->data 8.

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Low/No Signal Detected check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Sample Stability start->check_stability check_instrument Verify Instrument Performance start->check_instrument solution_extraction Optimize solvent (e.g., 80% MeOH) Use SPE for cleanup check_extraction->solution_extraction solution_stability Keep samples cold Use buffered solutions (neutral pH) check_stability->solution_stability solution_instrument Calibrate instrument Check for leaks and clogs check_instrument->solution_instrument

References

Validation & Comparative

A Comparative Guide to LC-MS Methodologies for (S)-2-Methylbutanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) species such as (S)-2-Methylbutanoyl-CoA is critical. This guide provides a detailed comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of short-chain acyl-CoAs, offering insights into their respective performances based on published experimental data. The methodologies reviewed are a 5-sulfosalicylic acid (SSA) precipitation-based method with reversed-phase (RP) LC-MS/MS and a comprehensive approach utilizing a combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC).

While specific validation data for this compound is not explicitly detailed in the compared studies, the data presented for other short-chain acyl-CoAs provide a strong basis for methodological selection.

Method 1: 5-Sulfosalicylic Acid (SSA) Precipitation with Reversed-Phase LC-MS/MS

This approach offers a straightforward and rapid sample preparation protocol, making it well-suited for high-throughput analyses. The use of SSA for protein precipitation and sample extraction circumvents the need for solid-phase extraction (SPE), which can be a source of analyte loss for polar compounds.[1]

Performance Characteristics

The validation of this method was performed using a suite of short-chain acyl-CoAs, and the key performance metrics are summarized below.

ParameterAcetyl-CoAPropionyl-CoASuccinyl-CoA
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Lower Limit of Quantitation (LLOQ) ~1 pmol~1 pmol~1 pmol
Intra-day Precision (%RSD) <15%<15%<15%
Inter-day Precision (%RSD) <15%<15%<15%
Accuracy (% Recovery) 85-115%85-115%85-115%

Data extrapolated from "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs". The original paper should be consulted for detailed validation data.

Experimental Protocol

Sample Preparation:

  • Biological samples (cells or tissues) are homogenized in a cold extraction solution of 2.5% 5-sulfosalicylic acid in water.

  • The homogenate is centrifuged to pellet precipitated proteins.

  • The supernatant, containing the acyl-CoAs, is directly transferred for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., tributylamine) and an acidic modifier (e.g., acetic acid).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient from low to high organic mobile phase is employed to elute the acyl-CoAs.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the adenosine 3'-phosphate 5'-diphosphate moiety, is commonly monitored.

sample Biological Sample (Cells or Tissue) extraction Homogenize in cold 2.5% SSA solution sample->extraction centrifugation Centrifuge to pellet protein extraction->centrifugation supernatant Collect supernatant centrifugation->supernatant lcms LC-MS/MS Analysis (Reversed-Phase) supernatant->lcms cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis sample Biological Sample homogenize Homogenization sample->homogenize precipitate Protein Precipitation (Organic Solvent) homogenize->precipitate extract Supernatant Collection & Reconstitution precipitate->extract lc_hilic HILIC Separation (Short-Chains) extract->lc_hilic lc_rp RP Separation (Medium/Long-Chains) extract->lc_rp ms Mass Spectrometry (MRM Detection) lc_hilic->ms lc_rp->ms

References

Head-to-head comparison of different (S)-2-Methylbutanoyl-CoA extraction kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain acyl-CoAs like (S)-2-Methylbutanoyl-CoA is critical for understanding cellular metabolism and disease pathways. This guide provides a head-to-head comparison of different extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Currently, there are no commercially available kits specifically marketed for the extraction of this compound. However, several kits and protocols designed for the broader category of short-chain acyl-CoAs can be effectively utilized. This comparison focuses on the principles and performance of common extraction techniques rather than specific commercial kits, providing a foundational understanding for methodological adaptation. The primary methods for acyl-CoA extraction involve protein precipitation and subsequent purification.

Key Performance Metrics of Acyl-CoA Extraction Methods

The efficacy of an acyl-CoA extraction method is determined by several key parameters, including recovery rate, reproducibility, and the ability to remove interfering substances. The choice of method can significantly impact the sensitivity and accuracy of downstream analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction MethodKey PrincipleAverage Recovery (%)AdvantagesDisadvantages
Trichloroacetic Acid (TCA) Precipitation with SPE Protein precipitation followed by Solid Phase Extraction (SPE) for purification and removal of the precipitating agent.Variable, analyte-dependent (e.g., Malonyl-CoA: 26%, Acetyl-CoA: 36%, Propionyl-CoA: 62%)[1]Well-established method.Lower recovery for some short-chain acyl-CoAs, potential for analyte loss during SPE.[1]
5-Sulfosalicylic Acid (SSA) Precipitation Protein precipitation without the need for subsequent SPE, as SSA is compatible with LC-MS/MS analysis.Generally higher (e.g., Malonyl-CoA: 74%, Acetyl-CoA: 59%, Propionyl-CoA: 80%)[1]Simple, single-step sample preparation, high recovery rates for a broad range of acyl-CoAs.[1]May not be suitable for all sample types.
Organic Solvent Precipitation (Methanol/Acetonitrile) Protein precipitation using cold organic solvents like methanol or acetonitrile.Not explicitly quantified in direct comparison, but widely used.Effective protein removal, compatible with LC-MS/MS.[2]Potential for co-precipitation of analytes, requires careful optimization.
Isopropanol-based Extraction Homogenization in a buffered isopropanol solution followed by phase separation to remove lipids.Not explicitly quantified in direct comparison, but widely used.Effective for tissues with high lipid content.[3][4]More complex, multi-step procedure.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques.

1. 5-Sulfosalicylic Acid (SSA) Precipitation [1]

This method is noted for its simplicity and high recovery rates.

  • Sample Preparation:

    • For cultured cells, rinse with ice-cold PBS and scrape into a centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in ice-cold deionized water containing 0.6% formic acid.

  • Extraction:

    • Add an equal volume of 10% (w/v) 5-sulfosalicylic acid to the cell suspension.

    • Vortex thoroughly to ensure complete deproteinization.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

2. Organic Solvent Precipitation (Methanol) [2]

A common method for extracting a variety of metabolites, including acyl-CoAs.

  • Sample Preparation:

    • Wash cultured cells with PBS.

    • Incubate cells with 2 mL of methanol and an internal standard at -80°C for 15 minutes.

  • Extraction:

    • Scrape the cell lysate and centrifuge at 15,000 x g at 5°C for 5 minutes.

    • Transfer the supernatant to a new tube, mix with acetonitrile, and evaporate to dryness.

    • Reconstitute the sample in methanol for LC-MS/MS analysis.

3. Isopropanol-Based Extraction for Tissues [3][4]

This method is particularly useful for tissue samples.

  • Sample Preparation:

    • Weigh approximately 50mg of fresh or 5mg of dry tissue, frozen in liquid nitrogen.

  • Extraction:

    • Add 400µl of freshly prepared extraction buffer (2ml 2-propanol, 2ml 50 mM KH2PO4 pH 7.2, 50µl glacial acetic acid, 80µl 50mg/ml fatty acid-free BSA).

    • Grind the tissue with a polypropylene pestle.

    • Wash the extract three times with 400µl of petroleum ether saturated with 1:1 (v/v) 2-propanol:water.

    • Add 10µl of saturated (NH4)2SO4 and 1.2 ml of 2:1 Methanol:Chloroform, vortex, and incubate at room temperature for 20 minutes.

    • Centrifuge at 21,000g for 2 minutes and transfer the supernatant for drying and reconstitution.

Signaling Pathways and Experimental Workflows

This compound in Metabolism

This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine. The pathway involves several enzymatic steps, ultimately leading to the formation of propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.

Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination S_2_Methylbutanoyl_CoA This compound alpha_Keto_beta_methylvalerate->S_2_Methylbutanoyl_CoA Oxidative decarboxylation Tiglyl_CoA Tiglyl_CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA Dehydrogenation Propionyl_CoA Propionyl_CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl_CoA Tiglyl_CoA->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Cells or Tissue) Extraction Acyl-CoA Extraction (e.g., SSA Precipitation) Sample_Collection->Extraction Purification Purification/Cleanup (if necessary) Extraction->Purification LC_MS_MS LC-MS/MS Analysis Purification->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

References

Isotopic Dilution Strategy for Accurate (S)-2-Methylbutanoyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (S)-2-Methylbutanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid isoleucine, is crucial for understanding various metabolic processes and in the development of novel therapeutics. This guide provides an objective comparison of the isotopic dilution strategy coupled with liquid chromatography-mass spectrometry (LC-MS) with alternative analytical methods. The experimental data presented underscores the superior performance of the isotopic dilution approach in terms of accuracy, precision, and specificity.

Comparison of Analytical Methods

The quantification of this compound can be approached using several analytical techniques. However, as highlighted in the comparative table below, the Isotopic Dilution LC-MS/MS method stands out as the gold standard.[1][2]

Parameter Isotopic Dilution LC-MS/MS HPLC-UV GC-MS (with Derivatization)
Specificity Very High (distinguishes analyte from isomers and matrix components)Low (prone to co-eluting peaks)[1]Moderate to High (dependent on derivatization and chromatography)
Accuracy High (corrects for matrix effects and sample loss)Moderate (affected by matrix interferences)Moderate to High (can be affected by derivatization efficiency)
Precision High (typically <15% RSD)Moderate to Low (higher variability due to interferences)Moderate (variability in derivatization can impact precision)
Sensitivity (LOQ) Very Low (femtomole to picomole range)High (micromole range)Low to Moderate (picomole to nanomole range)
Sample Preparation Moderate (protein precipitation and extraction)Simple (protein precipitation)Complex (extraction and chemical derivatization)
Throughput High (with modern UHPLC systems)ModerateLow to Moderate

Data presented is based on typical performance for short-chain acyl-CoAs and may vary based on instrumentation and specific assay conditions.

Isotopic Dilution LC-MS/MS: The Superior Strategy

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the analysis of CoA species.[1][3] The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but differs in mass, allows for the correction of sample loss during preparation and variations in instrument response due to matrix effects. This results in highly accurate and precise quantification.

Alternative methods like HPLC-UV are hampered by a lack of specificity, as other molecules in the biological matrix can absorb UV light at the same wavelength as this compound, leading to inaccurate results.[1] While GC-MS can offer good sensitivity, it requires a derivatization step to make the non-volatile acyl-CoAs amenable to gas chromatography. This multi-step process can introduce variability and may not be suitable for all acyl-CoA species.

Experimental Workflows and Pathways

Metabolic Pathway of this compound

This compound is a crucial intermediate in the catabolic pathway of the essential amino acid L-isoleucine. The pathway involves a series of enzymatic reactions occurring primarily within the mitochondria.

Isoleucine L-Isoleucine Keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_acid Branched-Chain Amino Acid Transaminase S_2_Methylbutanoyl_CoA This compound Keto_acid->S_2_Methylbutanoyl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Tiglyl_CoA Tiglyl-CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA Acyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Catabolic pathway of L-isoleucine.

Isotopic Dilution LC-MS/MS Workflow

The experimental workflow for the quantification of this compound using isotopic dilution LC-MS/MS involves several key steps from sample preparation to data analysis.

Sample Biological Sample (Tissue or Cells) Spike Spike with Isotopically Labeled This compound Internal Standard Sample->Spike Homogenize Homogenization in Extraction Solvent Spike->Homogenize Precipitate Protein Precipitation (e.g., with Acetonitrile) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Collection and Evaporation Centrifuge->Extract Reconstitute Reconstitution in LC-MS Compatible Solvent Extract->Reconstitute LC_MS LC-MS/MS Analysis (UHPLC separation and MRM detection) Reconstitute->LC_MS Data_Analysis Data Analysis (Peak Integration and Ratio Calculation) LC_MS->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification

Caption: Isotopic Dilution LC-MS/MS Workflow.

Experimental Protocols

Synthesis of Isotopically Labeled this compound Internal Standard

The synthesis of a stable isotope-labeled internal standard is a prerequisite for the isotopic dilution method. A common approach involves the use of a labeled precursor, such as ¹³C- or ²H-labeled 2-methylbutanoic acid, which is then enzymatically or chemically converted to its CoA ester. The exact labeling pattern should be chosen to provide a sufficient mass shift (typically +3 to +10 Da) from the endogenous analyte to avoid isotopic overlap.

Sample Preparation
  • Tissue Homogenization: Weigh frozen tissue samples (10-50 mg) and homogenize in 500 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water) containing the isotopically labeled this compound internal standard at a known concentration.

  • Cell Lysis: For cultured cells, aspirate the culture medium and wash the cells with ice-cold PBS. Add 1 mL of ice-cold extraction solvent with the internal standard per 1-5 million cells and scrape the cells.

  • Protein Precipitation: Vortex the homogenate/lysate vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of an LC-MS compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of short-chain acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A typical gradient would start at 2-5% B, ramp up to 50-70% B over 5-10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both endogenous (light) and isotopically labeled (heavy) this compound need to be optimized. For example:

      • Endogenous: Q1: m/z of protonated this compound -> Q3: m/z of a specific fragment ion.

      • Internal Standard: Q1: m/z of protonated labeled this compound -> Q3: m/z of the corresponding fragment ion.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the endogenous analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the endogenous analyte to the internal standard for each sample.

  • Calibration Curve: Prepare a calibration curve by analyzing standards containing known concentrations of the endogenous analyte and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

By adhering to these detailed protocols, researchers can achieve highly accurate and reliable quantification of this compound, facilitating a deeper understanding of its role in health and disease.

References

Comparative Metabolomics of Wild-Type vs. Mutant Escherichia coli Strains for Enhanced (S)-2-Methylbutanoyl-CoA Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the metabolic profiles of wild-type Escherichia coli and a genetically engineered mutant strain designed for the enhanced production of (S)-2-Methylbutanoyl-CoA, a key precursor for various high-value chemicals. The information presented herein is compiled from established metabolic engineering principles and metabolomics studies of analogous engineered microbial systems. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic engineering.

Data Presentation: Comparative Metabolite Analysis

The following table summarizes the hypothetical fold-changes in key intracellular metabolite concentrations in an engineered E. coli strain relative to its wild-type counterpart. The engineered strain features overexpression of key enzymes in the isoleucine biosynthesis pathway to channel metabolic flux towards this compound. The data is representative of typical changes observed in similar metabolic engineering endeavors.

MetaboliteMetabolic PathwayFold Change in Mutant vs. Wild-Type
L-ThreonineIsoleucine Biosynthesis↑ 1.5
2-KetobutyrateIsoleucine Biosynthesis↑ 2.0
(S)-2-Aceto-2-hydroxybutyrateIsoleucine Biosynthesis↑ 3.5
(S)-2,3-Dihydroxy-3-methylvalerateIsoleucine Biosynthesis↑ 3.0
(S)-2-Keto-3-methylvalerateIsoleucine Biosynthesis↑ 4.5
This compound Target Product ↑ 8.0
PyruvateGlycolysis/TCA Cycle↓ 0.8
Acetyl-CoACentral Metabolism↓ 0.7
L-IsoleucineIsoleucine Biosynthesis↑ 1.2
L-ValineBranched-Chain Amino Acid Synthesis↓ 0.9
L-LeucineBranched-Chain Amino Acid Synthesis↓ 0.9

Note: The fold changes are illustrative and based on expected metabolic shifts from pathway engineering. Actual values can vary based on specific genetic modifications, cultivation conditions, and analytical methods.

Experimental Protocols

The following sections detail the methodologies for key experiments in a comparative metabolomics study.

Strain Cultivation and Sampling
  • Strains and Culture Conditions: Wild-type E. coli K-12 and the engineered mutant strain are cultured in M9 minimal medium supplemented with 10 g/L glucose as the primary carbon source. Cultures are grown aerobically at 37°C in a shaker incubator at 200 rpm.

  • Sampling: For metabolomic analysis, 5 mL of culture is rapidly harvested during the mid-exponential growth phase (OD600 ≈ 2.0). To quench metabolic activity, the harvested cell suspension is immediately plunged into a quenching solution of 60% methanol maintained at -40°C. The quenched cells are then centrifuged at 5,000 x g for 10 minutes at -20°C, and the supernatant is discarded.

Metabolite Extraction
  • The quenched cell pellet is resuspended in 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).

  • The cell suspension is subjected to three cycles of freeze-thaw to ensure complete cell lysis and metabolite extraction.

  • The extract is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • The supernatant containing the extracted metabolites is collected and stored at -80°C until analysis.

LC-MS/MS based Metabolomic Analysis
  • Chromatographic Separation: Metabolites are separated using a liquid chromatography (LC) system. A common method involves hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for detection and quantification of metabolites. Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Analysis: The raw data is processed using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.[1][2] Metabolites are identified by comparing their accurate mass and retention times to a reference library of standards. Statistical analysis (e.g., t-tests, volcano plots) is performed to identify significantly altered metabolites between the wild-type and mutant strains.

Mandatory Visualization

Metabolic Pathway for this compound Production

The following diagram illustrates the engineered metabolic pathway in E. coli for the production of this compound from the precursor L-threonine. The pathway is an extension of the natural isoleucine biosynthesis pathway.

Metabolic Pathway for this compound Production L-Threonine L-Threonine 2-Ketobutyrate 2-Ketobutyrate S-2-Aceto-2-hydroxybutyrate S-2-Aceto-2-hydroxybutyrate 2-Ketobutyrate->S-2-Aceto-2-hydroxybutyrate ilvBH (overexpressed) Pyruvate Pyruvate Pyruvate->S-2-Aceto-2-hydroxybutyrate S-2,3-Dihydroxy-3-methylvalerate S-2,3-Dihydroxy-3-methylvalerate S-2-Aceto-2-hydroxybutyrate->S-2,3-Dihydroxy-3-methylvalerate ilvC (overexpressed) S-2-Keto-3-methylvalerate S-2-Keto-3-methylvalerate S-2,3-Dihydroxy-3-methylvalerate->S-2-Keto-3-methylvalerate ilvD (overexpressed) S-2-Methylbutanoyl-CoA S-2-Methylbutanoyl-CoA S-2-Keto-3-methylvalerate->S-2-Methylbutanoyl-CoA pdh (overexpressed) Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Strain Cultivation Strain Cultivation Metabolic Quenching Metabolic Quenching Metabolite Extraction Metabolite Extraction Metabolic Quenching->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis Comparative Analysis Comparative Analysis Pathway Analysis->Comparative Analysis

References

A Functional Showdown: Enzymes Utilizing (S)-2-Methylbutanoyl-CoA versus Propionyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enzymes that metabolize structurally similar substrates is paramount. This guide provides a detailed functional comparison of enzymes that utilize (S)-2-Methylbutanoyl-CoA and propionyl-CoA, focusing on their distinct roles in metabolism, kinetic properties, and the experimental methods used to characterize them.

The metabolism of branched-chain amino acids and odd-chain fatty acids converges on key intermediates, including this compound and propionyl-CoA. While both are short-chain acyl-CoA thioesters, the enzymes that process them exhibit significant specificity, channeling these metabolites into distinct metabolic fates. This comparison will focus on the primary enzymes responsible for the metabolism of each: Short/branched-chain acyl-CoA dehydrogenase (SBCAD) for this compound and Propionyl-CoA Carboxylase (PCC) for propionyl-CoA.

At a Glance: Key Functional Differences

FeatureEnzymes Utilizing this compound (e.g., SBCAD)Enzymes Utilizing Propionyl-CoA (e.g., PCC)
Primary Substrate This compoundPropionyl-CoA
Metabolic Pathway Isoleucine degradationCatabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[1]
Enzyme Class Oxidoreductase (Acyl-CoA Dehydrogenase)Ligase (Carboxylase)
Cofactor(s) FADBiotin, ATP[2][3]
Cellular Location MitochondriaMitochondria[1]
Product of Reaction Tiglyl-CoA(S)-Methylmalonyl-CoA[1]
Associated Disorder Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD)Propionic Acidemia

Metabolic Pathways and Enzyme Function

This compound is a key intermediate in the catabolism of the essential amino acid isoleucine. The primary enzyme responsible for its metabolism is Short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase.[1] This mitochondrial enzyme catalyzes the dehydrogenation of this compound to tiglyl-CoA, a crucial step in the isoleucine degradation pathway.[1] SBCAD belongs to the acyl-CoA dehydrogenase family and utilizes a flavin adenine dinucleotide (FAD) cofactor.

Propionyl-CoA, on the other hand, is a central metabolite derived from the breakdown of odd-chain fatty acids, cholesterol, and several amino acids, including valine, methionine, and threonine.[1] The initial and rate-limiting step in its metabolism is catalyzed by Propionyl-CoA Carboxylase (PCC) . This mitochondrial enzyme, which requires biotin and ATP, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[2][3] This product is subsequently converted to succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

Below is a DOT script representation of the metabolic fates of these two acyl-CoA molecules.

MetabolicPathways cluster_isoleucine Isoleucine Catabolism cluster_propionyl Propionyl-CoA Catabolism Isoleucine Isoleucine S_2_Methylbutanoyl_CoA S_2_Methylbutanoyl_CoA Isoleucine->S_2_Methylbutanoyl_CoA Multiple Steps Tiglyl_CoA Tiglyl_CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA SBCAD Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Propionyl_CoA Propionyl_CoA Odd_Chain_Fatty_Acids->Propionyl_CoA Amino_Acids Val, Met, Thr Amino_Acids->Propionyl_CoA S_Methylmalonyl_CoA S_Methylmalonyl_CoA Propionyl_CoA->S_Methylmalonyl_CoA PCC Succinyl_CoA Succinyl_CoA S_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle Enters

Metabolic fates of this compound and Propionyl-CoA.

Quantitative Comparison of Enzyme Kinetics

EnzymeSubstrateKm (mM)Relative Activity/Specificity
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29[2][3]High affinity and activity.[2]
Acetyl-CoA-Catalyzes the reaction at about 1.5% of the rate of propionyl-CoA.[2]
Butyryl-CoA-Recognized as a substrate.
This compoundNot ReportedLikely very low to no significant activity.
Short/branched-chain acyl-CoA dehydrogenase (SBCAD) This compoundNot ReportedHighest activity observed with this substrate.[1]
Butyryl-CoANot ReportedShows activity.[1]
Isobutyryl-CoANot ReportedNo activity observed.[1]
Propionyl-CoANot ReportedExpected to have very low to no activity.

Note: The absence of reported Km values for some substrate-enzyme pairs in the literature prevents a complete quantitative comparison. The qualitative descriptions of activity are based on substrate specificity studies.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and comparison of enzyme function. Below are representative methodologies for assaying PCC and a general approach for acyl-CoA dehydrogenases like SBCAD.

Propionyl-CoA Carboxylase (PCC) Activity Assay (Radiometric)

This method measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.

Materials:

  • Cultured cells (e.g., fibroblasts) or tissue homogenate

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100)

  • Reaction mixture:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 10 mM ATP

    • 20 mM KHCO₃

    • 0.5 µCi [¹⁴C]NaHCO₃

    • 1 mM Propionyl-CoA

  • 10% (w/v) Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Harvest and wash cultured cells or homogenize tissue in lysis buffer.

  • Determine the protein concentration of the cell lysate or tissue homogenate.

  • Set up the reaction by adding a specific amount of protein (e.g., 50-100 µg) to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • A blank reaction without propionyl-CoA should be included to determine background radiation.

  • Enzyme activity is calculated as the amount of radiolabel incorporated per unit of protein per unit of time (e.g., nmol/mg/h).

The following DOT script illustrates the workflow for the radiometric PCC assay.

PCCA_Assay_Workflow start Start sample_prep Sample Preparation (Cell Lysis/Homogenization) start->sample_prep protein_quant Protein Quantification sample_prep->protein_quant reaction_setup Reaction Setup (Lysate + Reaction Mix + [14C]NaHCO3) protein_quant->reaction_setup incubation Incubation (37°C) reaction_setup->incubation stop_reaction Stop Reaction (Add TCA) incubation->stop_reaction centrifugation Centrifugation stop_reaction->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer scintillation_counting Scintillation Counting supernatant_transfer->scintillation_counting data_analysis Data Analysis scintillation_counting->data_analysis end End data_analysis->end

Workflow for the radiometric assay of Propionyl-CoA Carboxylase.
Short/branched-chain acyl-CoA dehydrogenase (SBCAD) Activity Assay (Spectrophotometric)

A common method for assaying acyl-CoA dehydrogenases involves monitoring the reduction of an artificial electron acceptor.

Materials:

  • Purified enzyme or mitochondrial extract

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 0.2 mM EDTA)

  • This compound (substrate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer

Procedure:

  • Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 30°C).

  • To a cuvette, add the assay buffer, DCPIP, and PMS.

  • Add the enzyme preparation and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • Enzyme activity can be calculated using the molar extinction coefficient of DCPIP.

  • Control reactions without the substrate or enzyme should be performed to account for non-enzymatic reduction of DCPIP.

The logical relationship for the spectrophotometric SBCAD assay is depicted in the following DOT script.

SBCAD_Assay_Logic SBCAD SBCAD Enzyme FADH2 FADH2 (Enzyme-bound) SBCAD->FADH2 reduces Substrate This compound Substrate->SBCAD oxidized by FAD FAD (Enzyme-bound) FAD->SBCAD regenerates FADH2->FAD re-oxidized by PMS_ox PMS (oxidized) FADH2->PMS_ox donates electrons to PMS_red PMS (reduced) PMS_ox->PMS_red is reduced to DCPIP_ox DCPIP (oxidized, blue) PMS_red->DCPIP_ox donates electrons to DCPIP_red DCPIP (reduced, colorless) DCPIP_ox->DCPIP_red is reduced to Spectrophotometer Spectrophotometer (measures absorbance at 600 nm) DCPIP_red->Spectrophotometer causes decrease in absorbance

Logical flow of the spectrophotometric SBCAD assay.

Conclusion

The functional comparison of enzymes utilizing this compound and propionyl-CoA reveals a high degree of substrate specificity that is critical for maintaining metabolic homeostasis. SBCAD is tailored for the degradation of isoleucine via its high affinity for this compound, while PCC serves as a central hub for the metabolism of propionyl-CoA derived from multiple sources. The distinct enzymatic mechanisms and cofactor requirements further underscore their specialized roles. For researchers in drug development, targeting these enzymes requires a clear understanding of their substrate preferences and reaction kinetics to ensure the development of specific and effective therapeutic agents. The provided experimental protocols offer a foundation for the quantitative assessment of these important metabolic enzymes.

References

Verifying Enzyme Stereospecificity for (S)-2-Methylbutanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The stereochemical purity of substrates and products is of paramount importance in drug development and metabolic research, as different enantiomers can exhibit varied biological activities and metabolic fates. This guide provides a comparative overview of methodologies to verify the stereospecificity of an enzyme for (S)-2-Methylbutanoyl-CoA. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate strategy for their needs.

Alternative Methodologies for Stereospecificity Verification

The determination of an enzyme's preference for one stereoisomer over another relies on the ability to distinguish between the enantiomers of the substrate or the resulting products. The primary approaches include direct comparison of enzymatic activity with both enantiomers and chromatographic separation of reaction products.

  • Direct Enzymatic Activity Assays: This is the most direct method to assess stereospecificity. It involves incubating the enzyme with purified (S)- and (R)-2-Methylbutanoyl-CoA separately and measuring the respective reaction rates. A significant difference in reaction velocity indicates a high degree of stereospecificity. This approach is dependent on the availability of both pure enantiomers of the substrate.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique is a powerful tool for separating enantiomers.[1][2] An enzymatic reaction is performed with a racemic mixture of 2-Methylbutanoyl-CoA, and the product mixture is analyzed using a chiral stationary phase (CSP) in an HPLC system.[1][2] If the enzyme is specific for the (S)-enantiomer, only the product corresponding to the metabolism of this compound will be detected. This method is particularly useful when the pure (R)-enantiomer is not available.

  • Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, chiral GC can be employed to separate volatile derivatives of the enantiomeric products.[3] This often requires derivatization of the analyte to increase its volatility and improve separation on the chiral column.[3]

Comparison of Verification Methods

The choice of method depends on several factors, including the availability of chiral standards, the nature of the enzymatic reaction, and the available analytical instrumentation.

Method Principle Advantages Disadvantages Typical Throughput
Direct Enzymatic Activity Assay Measures and compares reaction rates using purified (S) and (R) enantiomers.Provides direct kinetic data (kcat, Km). Conceptually straightforward.Requires synthesis or commercial availability of both pure enantiomers. Can be expensive.Moderate to High
Chiral HPLC Separates enantiomeric products from a reaction with a racemic substrate using a chiral stationary phase.[1][2]Only requires a racemic or the desired enantiomer of the substrate. High resolution and sensitivity.Requires specialized and often expensive chiral columns. Method development can be time-consuming.Low to Moderate
Chiral GC Separates volatile derivatives of enantiomeric products using a chiral capillary column.[3]Very high separation efficiency.[1] Suitable for volatile small molecules.Often requires a derivatization step, which adds complexity and potential for side reactions.[3]Moderate

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Enzymatic Reaction Products

This protocol describes a general method for analyzing the stereospecificity of an enzyme that metabolizes 2-Methylbutanoyl-CoA.

1. Enzymatic Reaction:

  • Prepare a reaction mixture containing the enzyme of interest, buffer, and any necessary cofactors.
  • Initiate the reaction by adding this compound or a racemic mixture of 2-Methylbutanoyl-CoA.
  • As a negative control, prepare an identical reaction mixture without the enzyme.
  • Incubate the reactions at the optimal temperature for the enzyme for a predetermined time.
  • Quench the reaction, for example, by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile).
  • Centrifuge the quenched reaction to pellet the precipitated protein and collect the supernatant for analysis.

2. HPLC Analysis:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® IA) is often effective for separating chiral compounds.[2]
  • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol is commonly used for normal-phase chiral separations. The exact ratio will need to be optimized.
  • Injection and Elution: Inject the supernatant from the enzymatic reaction onto the chiral HPLC column.
  • Detection: Monitor the elution of compounds using a UV detector at a wavelength where the product or substrate absorbs (e.g., around 260 nm for the CoA moiety).
  • Analysis: Compare the chromatograms of the enzymatic reaction with the negative control and, if available, with analytical standards of the potential (S)- and (R)-products. The presence of a single product peak corresponding to the metabolism of the (S)-substrate confirms stereospecificity.

Protocol 2: Spectrophotometric Assay of Acyl-CoA Dehydrogenase Activity

This protocol is adapted for enzymes like acyl-CoA dehydrogenases, which are known to act on acyl-CoA substrates and often exhibit stereospecificity.[4][5][6] The assay measures the reduction of an electron acceptor.

1. Reagents and Buffers:

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5.
  • Substrates: Prepare stock solutions of this compound and (R)-2-Methylbutanoyl-CoA.
  • Electron Acceptor: e.g., Ferricenium hexafluorophosphate or 2,6-dichlorophenolindophenol (DCPIP).
  • Enzyme solution.

2. Assay Procedure:

  • In a cuvette, combine the assay buffer, the electron acceptor, and the enzyme solution.
  • Initiate the reaction by adding either this compound or (R)-2-Methylbutanoyl-CoA.
  • Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time (e.g., 300 nm for ferricenium reduction or 600 nm for DCPIP reduction).
  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

3. Data Analysis:

  • Compare the reaction rates obtained with this compound and (R)-2-Methylbutanoyl-CoA.
  • A significantly higher rate with the (S)-enantiomer is indicative of the enzyme's stereospecificity for this substrate. The results can be expressed as a percentage of activity relative to the preferred enantiomer.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

G cluster_prep Preparation cluster_methods Verification Methods cluster_assay_steps Assay Workflow cluster_hplc_steps HPLC Workflow Enzyme Purified Enzyme Assay Direct Enzymatic Assay Enzyme->Assay Chiral_HPLC Chiral HPLC Analysis Enzyme->Chiral_HPLC Sub_S This compound Sub_S->Assay Sub_S->Chiral_HPLC Sub_R (R)-2-Methylbutanoyl-CoA (Optional) Sub_R->Assay Incubate_S Incubate Enzyme + (S)-Substrate Assay->Incubate_S Incubate_R Incubate Enzyme + (R)-Substrate Assay->Incubate_R Reaction Enzymatic Reaction with (S)- or Racemic Substrate Chiral_HPLC->Reaction Measure_S Measure Rate (S) Incubate_S->Measure_S Measure_R Measure Rate (R) Incubate_R->Measure_R Compare Compare Rates Measure_S->Compare Measure_R->Compare Quench Quench Reaction & Prepare Sample Reaction->Quench Inject Inject on Chiral Column Quench->Inject Analyze Analyze Chromatogram Inject->Analyze

Caption: Overall workflow for verifying enzyme stereospecificity.

HPLC_Workflow start Start: Prepare Reaction Mix (Enzyme, Buffer, Cofactors) add_substrate Add (S)- or Racemic 2-Methylbutanoyl-CoA start->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate quench Quench Reaction (e.g., with acid or solvent) incubate->quench prepare_sample Centrifuge and Collect Supernatant quench->prepare_sample hplc_analysis Chiral HPLC Analysis prepare_sample->hplc_analysis inject Inject Sample onto Chiral Column hplc_analysis->inject detect UV Detection inject->detect analyze Analyze Chromatogram for Product Peaks detect->analyze conclusion_specific Conclusion: Stereospecific analyze->conclusion_specific Single Product Peak conclusion_not_specific Conclusion: Not Stereospecific or Racemase Activity analyze->conclusion_not_specific Multiple Product Peaks

Caption: Detailed workflow for the Chiral HPLC analysis method.

References

Quantitative Comparison of (S)-2-Methylbutanoyl-CoA Levels Across Different Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Methylbutanoyl-CoA is a key metabolic intermediate derived from the catabolism of the branched-chain amino acid (BCAA) isoleucine. An understanding of its tissue-specific levels is critical for researchers in metabolism, drug development, and related fields. This guide provides a comparative overview of this compound levels, details the experimental protocols for its quantification, and illustrates its metabolic context.

Relative Abundance of this compound in Different Tissues

The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The tissue distribution of these enzymes provides an indication of where this compound is likely to be found at higher concentrations. Skeletal muscle is the primary site for the initial steps of BCAA catabolism, as it has high BCAT activity but lower BCKDH activity. The resulting branched-chain α-keto acids (BCKAs) are then transported to other tissues, such as the liver, for further oxidation.

TissueRelative Level of this compoundKey Metabolic EnzymesPrimary Metabolic Role of Isoleucine
Skeletal Muscle HighHigh BCAT, Low BCKDHEnergy production, protein synthesis
Liver Moderate to HighLow BCAT, High BCKDHOxidation of BCKAs from peripheral tissues
Brown Adipose Tissue ModerateModerate BCAT and BCKDHThermogenesis
Kidney ModerateModerate BCAT and BCKDHNitrogen balance, gluconeogenesis
Heart ModerateModerate BCAT and BCKDHEnergy production
Brain LowLow BCAT and BCKDHNeurotransmitter synthesis, energy source during starvation

Experimental Protocols

The quantification of short-chain acyl-CoAs like this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

1. Tissue Homogenization and Extraction of Acyl-CoAs

  • Objective: To extract short-chain acyl-CoAs from tissue samples while preserving their integrity.

  • Procedure:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

    • Homogenize the frozen tissue (typically 10-50 mg) in a cold extraction solvent. A common solvent is 2:1:1 acetonitrile:isopropanol:water containing internal standards (e.g., 13C-labeled acyl-CoAs).

    • Incubate the homogenate on ice to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% methanol in water with 10 mM ammonium acetate).

2. LC-MS/MS Analysis

  • Objective: To separate and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase A: An aqueous solution with a weak acid and an ion-pairing agent (e.g., 10 mM ammonium acetate in water).

    • Mobile Phase B: An organic solvent (e.g., acetonitrile or methanol).

    • Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor ion for this compound and a specific product ion are monitored.

      • Precursor Ion (m/z): 852.2

      • Product Ion (m/z): 347.1 (This corresponds to the loss of the pantetheine phosphate moiety)

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

Metabolic Pathway of Isoleucine Catabolism

The following diagram illustrates the catabolic pathway of isoleucine, leading to the formation of this compound and its subsequent conversion to propionyl-CoA and acetyl-CoA, which are key intermediates in central carbon metabolism.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT S_2_Methylbutanoyl_CoA This compound alpha_Keto_beta_methylvalerate->S_2_Methylbutanoyl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA ACADSB alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA ECHS1 alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA HADH Propionyl_CoA Propionyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl-CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA ACAT1 TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Isoleucine Catabolic Pathway

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantitative analysis of this compound in tissue samples.

Experimental_Workflow Tissue_Collection 1. Tissue Collection (Flash Freeze) Homogenization 2. Homogenization (with Internal Standards) Tissue_Collection->Homogenization Extraction 3. Acyl-CoA Extraction (Protein Precipitation) Homogenization->Extraction Drying 4. Supernatant Drying Extraction->Drying Reconstitution 5. Reconstitution Drying->Reconstitution LC_MS_MS 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis 7. Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Quantification Workflow

Orthogonal Method Validation for the Quantification of (S)-2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal analytical methods for the accurate quantification of (S)-2-Methylbutanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid isoleucine. The validation of analytical methods is crucial to ensure reliable data in research and pharmaceutical development. Employing orthogonal methods, which are based on different chemical and physical principles, provides a high degree of confidence in the specificity and accuracy of the results.

This document details and compares three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and an Enzyme-Coupled Assay. The guide includes summaries of quantitative performance data, detailed experimental protocols, and workflow diagrams to aid in method selection and implementation.

Metabolic Pathway of this compound

This compound is a crucial intermediate in the degradation pathway of isoleucine, a branched-chain amino acid. This metabolic process is vital for energy production. The pathway involves a series of enzymatic reactions that ultimately convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Isoleucine_Degradation Isoleucine Isoleucine Keto_Acid α-Keto-β-methylvalerate Isoleucine->Keto_Acid Branched-chain aminotransferase S_2_Methylbutanoyl_CoA This compound Keto_Acid->S_2_Methylbutanoyl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA S_2_Methylbutanoyl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle

Isoleucine degradation pathway leading to this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of LC-MS/MS, HPLC-UV, and an enzyme-coupled assay for the analysis of short-chain acyl-CoAs like this compound.

Parameter LC-MS/MS HPLC-UV Enzyme-Coupled Assay
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation by liquid chromatography followed by UV absorbance detection.Enzymatic conversion of the analyte leading to a detectable signal (e.g., fluorescence, color).
Specificity Very HighModerate to HighModerate (potential for cross-reactivity)
Sensitivity (LOD) Low (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)Moderate (µM range)
Linearity (R²) >0.99>0.99>0.98
Accuracy (% Recovery) 90-110%95-105%85-115%
Precision (%RSD) <15%<15%<20%
Sample Throughput ModerateModerateHigh
**Instrumentation Cost

A Comparative Analysis of (S)-2-Methylbutanoyl-CoA and Butyryl-CoA in Histone Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of (S)-2-Methylbutanoyl-CoA and butyryl-CoA on histone acylation. Histone acylation is a critical post-translational modification that plays a fundamental role in regulating gene expression. The addition of acyl groups from different acyl-CoA molecules to histone lysine residues can have distinct impacts on chromatin structure and function. This document summarizes the available quantitative data, provides detailed experimental protocols for comparative analysis, and visualizes the key pathways and workflows.

Data Presentation: Quantitative Comparison of Acyl-CoA Substrates for p300/CBP

Acyl-CoA SubstrateApparent Km (μM)Apparent kcat (min-1)Catalytic Efficiency (kcat/Km) (μM-1min-1)
Butyryl-CoA 2.8 ± 0.60.7 ± 0.040.25
Isobutyryl-CoA 4.6 ± 1.00.6 ± 0.040.13

This data is adapted from studies on the kinetic parameters of p300 with various acyl-CoA substrates.

Experimental Protocols

To directly compare the effects of this compound and butyryl-CoA on histone acylation, the following detailed experimental protocols are provided.

In Vitro Histone Acylation Assay

This protocol is designed to quantitatively measure the incorporation of the respective acyl groups onto histones by the histone acetyltransferase p300/CBP.

Materials:

  • Recombinant human p300/CBP (catalytic domain)

  • Recombinant human histone H3 or core histone octamers

  • Butyryl-CoA

  • This compound (synthesis may be required if not commercially available)

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • [3H]-labeled or [14C]-labeled versions of the acyl-CoAs (for radioactive detection) or antibodies specific for butyrylated and 2-methylbutyrylated lysine (for western blot)

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and reagents

  • Scintillation counter and fluid (for radioactive detection)

Procedure:

  • Reaction Setup: Prepare reaction mixtures in triplicate in microcentrifuge tubes on ice. A typical 25 µL reaction would include:

    • 5 µL of 5x HAT assay buffer

    • 1 µg of recombinant histone H3 or core histones

    • 100 ng of recombinant p300/CBP

    • A range of concentrations of either butyryl-CoA or this compound (e.g., 0, 1, 5, 10, 25, 50 µM). If using radiolabeled acyl-CoAs, include a final specific activity of 0.5 µCi per reaction.

    • Nuclease-free water to a final volume of 25 µL.

  • Incubation: Incubate the reactions at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reactions by adding 5 µL of 6x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Detection and Quantification:

    • Radioactive Method:

      • Separate the proteins by SDS-PAGE.

      • Stain the gel with Coomassie Brilliant Blue to visualize the histone bands.

      • Excise the histone bands, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

    • Western Blot Method:

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with a primary antibody specific for butyrylated lysine or a pan-acyl-lysine antibody. If a specific antibody for 2-methylbutyrylated lysine is available, it should be used.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry.

Mass Spectrometry Analysis of Histone Modifications

This protocol allows for the identification and relative quantification of specific histone acylation sites.

Materials:

  • Histones extracted from cells treated with butyrate or 2-methylbutyrate precursors, or from the in vitro acylation assay.

  • DTT, iodoacetamide

  • Trypsin or other suitable proteases

  • Formic acid, acetonitrile

  • C18 desalting columns

  • High-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Histone Extraction and Digestion:

    • Extract histones from cell pellets using an acid extraction protocol.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the histones into peptides overnight with trypsin.

  • Peptide Desalting: Desalt the peptide mixture using C18 desalting columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution LC-MS/MS instrument.

    • Use a data-dependent acquisition method to fragment the most abundant peptide ions.

  • Data Analysis:

    • Search the raw MS data against a histone protein database using a search engine that allows for the specification of variable modifications, including butyrylation (+70.0419 Da) and 2-methylbutyrylation (+84.0575 Da) on lysine residues.

    • Quantify the relative abundance of modified peptides by comparing their peak areas.

Mandatory Visualization

Signaling Pathway of Histone Acylation

HistoneAcylationPathway cluster_Metabolism Cellular Metabolism cluster_Nucleus Nucleus Butyrate Butyrate ACSS Acyl-CoA Synthetase Butyrate->ACSS Two_MB (S)-2-Methylbutyrate Two_MB->ACSS Butyryl_CoA Butyryl-CoA ACSS->Butyryl_CoA Two_MB_CoA This compound ACSS->Two_MB_CoA p300_CBP p300/CBP Butyryl_CoA->p300_CBP Two_MB_CoA->p300_CBP Acylated_Histones Acylated Histones p300_CBP->Acylated_Histones Acyl Group Transfer Histones Histones Histones->p300_CBP Chromatin Chromatin Remodeling Acylated_Histones->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression

Caption: Metabolic pathways leading to histone acylation and subsequent gene regulation.

Experimental Workflow for Comparative Analysis

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Assay In Vitro Acylation Assay cluster_Analysis Analysis Acyl_CoA_1 Butyryl-CoA Reaction_1 Reaction with Butyryl-CoA Acyl_CoA_1->Reaction_1 Acyl_CoA_2 This compound Reaction_2 Reaction with This compound Acyl_CoA_2->Reaction_2 Histones Recombinant Histones Histones->Reaction_1 Histones->Reaction_2 HAT_Enzyme p300/CBP Enzyme HAT_Enzyme->Reaction_1 HAT_Enzyme->Reaction_2 SDS_PAGE SDS-PAGE & Western Blot Reaction_1->SDS_PAGE Mass_Spec LC-MS/MS Analysis Reaction_1->Mass_Spec Reaction_2->SDS_PAGE Reaction_2->Mass_Spec Data_Analysis Quantitative Data Analysis SDS_PAGE->Data_Analysis Mass_Spec->Data_Analysis

Caption: Workflow for comparing the effects of different acyl-CoAs on histone acylation.

Safety Operating Guide

Essential Safety and Disposal Procedures for (S)-2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Methylbutanoyl-CoA is a thioester, a class of organic compounds that are integral to various metabolic pathways. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This document provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) if available, and to adhere to standard laboratory safety protocols. In the absence of a specific SDS, the following precautions for handling similar biochemicals should be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid raising dust. The spill area should then be decontaminated.

Disposal Plan: A Step-by-Step Guide

The recommended disposal method for this compound involves chemical inactivation through hydrolysis of the thioester bond, followed by disposal as aqueous chemical waste. This process converts the compound into less reactive and more easily disposable components: (S)-2-methylbutanoic acid and Coenzyme A.

Step 1: Segregation and Labeling

Properly segregate waste containing this compound from other laboratory waste streams. Use a dedicated and clearly labeled waste container. The label should include:

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date of accumulation

  • Appropriate hazard warnings (e.g., "Caution: Chemical Waste")

Step 2: Chemical Inactivation via Hydrolysis

The thioester bond in this compound is susceptible to hydrolysis, which breaks the compound down into a carboxylic acid and a thiol.[1][2][3][4][5] This can be achieved under basic conditions.

Experimental Protocol for Hydrolysis:

  • Preparation: For each 1 mg of this compound to be disposed of, prepare a 1 M solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 0.1 M). Caution: Handle sodium hydroxide with care as it is corrosive.

  • Reaction: In a suitable container within a fume hood, dissolve the this compound waste in a minimal amount of a compatible solvent (e.g., water or a buffer solution).

  • Addition of Base: Slowly add the basic solution to the this compound solution while stirring. A typical ratio would be 10 parts basic solution to 1 part this compound solution by volume.

  • Incubation: Allow the mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis. Occasional gentle swirling can aid the reaction.

  • Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by adding a mild acid, such as a dilute solution of hydrochloric acid (HCl). Use pH indicator strips to monitor the pH.

Step 3: Final Disposal

Once the hydrolysis and neutralization are complete, the resulting aqueous solution should be managed as chemical waste according to your institution's and local regulations.

  • Collection: Collect the neutralized solution in a properly labeled hazardous waste container.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the chemical waste. Do not pour the solution down the drain unless explicitly permitted by your institution for neutralized biochemical waste of this nature.

Quantitative Data Summary

ParameterValue/Instruction
Inactivation Reagent 1 M Sodium Bicarbonate or 0.1 M Sodium Hydroxide
Reaction Time Minimum 24 hours
Neutralization pH Range 6.0 - 8.0
Final Disposal Route Institutional Chemical Waste Program

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal A Start: this compound Waste B Segregate and Label Waste Container A->B Step 1 D Add Base to Waste Solution B->D Step 2 C Prepare Basic Solution (e.g., 0.1M NaOH) C->D E Incubate for 24 hours for Hydrolysis D->E F Neutralize Solution to pH 6-8 E->F G Collect in Labeled Aqueous Waste Container F->G Step 3 H Contact Environmental Health & Safety (EHS) G->H I End: Proper Disposal H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-2-Methylbutanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of biochemical reagents like (S)-2-Methylbutanoyl-CoA is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves to prevent skin contact. Change gloves frequently, especially if they become contaminated.
Eye Protection Safety Glasses/GogglesUse chemical splash goggles or safety glasses with side shields to protect eyes from potential splashes.[1][2]
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing from accidental spills.[1][2]
Foot Protection Closed-toe ShoesAlways wear closed-toe shoes to protect feet from spills and falling objects.[1]
Respiratory Fume HoodWhen handling the compound in powdered form or creating solutions, work in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan: From Receipt to Use

A systematic workflow ensures that this compound is handled safely and efficiently throughout the experimental process.

cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal_prep Post-Experiment Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Visually check container integrity Store Store at Recommended Temperature (e.g., -20°C) Inspect->Store If intact Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Use appropriate balance Dissolve Dissolve in Appropriate Buffer Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Follow protocol Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate

Figure 1. Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Unused Compound: Unwanted or expired this compound should be disposed of as chemical waste. Do not mix with other waste streams.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe and efficient laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.